Technical Documentation Center

(+)-cis-Dioxolane iodide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (+)-cis-Dioxolane iodide
  • CAS: 16709-43-6

Core Science & Biosynthesis

Foundational

Unveiling the Precision of a Muscarinic Agonist: A Technical Guide to the Mechanism of Action of (+)-cis-Dioxolane Iodide

For the attention of Researchers, Scientists, and Drug Development Professionals. This document serves as an in-depth technical guide on the mechanism of action of (+)-cis-2-methyl-4-(trimethylammoniummethyl)-1,3-dioxola...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the attention of Researchers, Scientists, and Drug Development Professionals. This document serves as an in-depth technical guide on the mechanism of action of (+)-cis-2-methyl-4-(trimethylammoniummethyl)-1,3-dioxolane iodide, a potent muscarinic receptor agonist. We will dissect its molecular interactions, downstream signaling consequences, and the critical role of its stereochemistry, providing a comprehensive resource for researchers in pharmacology and medicinal chemistry.

Introduction: The Significance of Muscarinic Agonists and the Emergence of (+)-cis-Dioxolane Iodide

Muscarinic acetylcholine receptors (mAChRs), a family of five G-protein coupled receptors (GPCRs) designated M1 through M5, are pivotal in regulating a vast array of physiological functions.[1] Their involvement in processes ranging from cognitive function to smooth muscle contraction has made them a critical target for therapeutic intervention in various disorders, including Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease.[1][2] The development of subtype-selective muscarinic agonists has been a long-standing goal in medicinal chemistry, aiming to elicit specific therapeutic effects while minimizing the side effects associated with widespread muscarinic activation.

(+)-cis-Dioxolane iodide has emerged as a valuable tool in muscarinic receptor research due to its potent agonist activity. Its rigid cyclic structure provides a well-defined pharmacophore, allowing for a more precise interaction with the receptor's binding site compared to the flexible endogenous ligand, acetylcholine. This guide will explore the nuanced mechanism by which this specific stereoisomer engages with and activates muscarinic receptors.

The Cornerstone of Activity: Stereochemistry and Synthesis

The biological activity of dioxolane-based muscarinic agonists is exquisitely dependent on their stereochemistry. The cis relationship between the methyl group at the 2-position and the trimethylammoniummethyl group at the 4-position of the dioxolane ring is a crucial determinant of its agonist properties.[3] This specific spatial arrangement is believed to correctly orient the key functional groups within the orthosteric binding site of muscarinic receptors, mimicking the binding mode of acetylcholine.

Rationale for Stereospecific Synthesis

The synthesis of the enantiomerically pure (+)-cis-dioxolane iodide is paramount for accurate pharmacological evaluation. The presence of other stereoisomers could lead to confounding results, as different isomers can exhibit varied affinities and efficacies at the different muscarinic receptor subtypes. The synthetic route, therefore, must be designed to control the stereochemistry at both chiral centers of the dioxolane ring.

Proposed Stereoselective Synthesis of (+)-cis-Dioxolane Iodide

The following is a proposed multi-step synthesis for (+)-cis-2-methyl-4-(trimethylammoniummethyl)-1,3-dioxolane iodide, based on established organic chemistry principles and published syntheses of related compounds.[4][5]

Experimental Protocol: Synthesis

  • Preparation of (2R,3R)-2,3-Butanediol: The synthesis begins with the stereospecific reduction of 2,3-butanedione to yield the chiral diol precursor, (2R,3R)-2,3-butanediol. This can be achieved through asymmetric hydrogenation using a chiral catalyst or through biochemical methods employing specific microorganisms.[6]

  • Formation of the Dioxolane Ring: The resulting (2R,3R)-2,3-butanediol is then reacted with acetaldehyde dimethyl acetal in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the cis-2,4-dimethyl-1,3-dioxolane. The cis configuration is favored under thermodynamic control.

  • Functional Group Transformation: The methyl group at the 4-position is then functionalized. This can be achieved through a series of steps involving radical bromination to introduce a bromine atom, followed by displacement with a suitable nitrogen-containing nucleophile.

  • Quaternization: The final step involves the quaternization of the tertiary amine with methyl iodide to yield the desired (+)-cis-2-methyl-4-(trimethylammoniummethyl)-1,3-dioxolane iodide.[7]

Interaction with Muscarinic Receptors: A Tale of Subtype Selectivity and G-Protein Coupling

(+)-cis-Dioxolane iodide acts as a direct agonist at muscarinic receptors, binding to the orthosteric site where acetylcholine normally binds. Its efficacy and potency, however, can vary significantly across the five receptor subtypes.

Binding Affinity Profile

While a complete binding profile for (+)-cis-dioxolane iodide across all five human muscarinic receptor subtypes is not extensively documented in a single study, data from related compounds and functional assays allow for an inferred profile. A study on the closely related compound, [3H]cis-methyldioxolane, demonstrated high-affinity binding exclusively to the M2 receptor subtype expressed in Chinese hamster ovary (CHO) cells.[8] This suggests that (+)-cis-dioxolane iodide may also exhibit a preference for the M2 receptor.

Table 1: Inferred Binding Affinity of (+)-cis-Dioxolane Iodide at Muscarinic Receptor Subtypes

Receptor SubtypeInferred Binding Affinity (Ki)Supporting Evidence
M1 Moderate to LowFunctional assays on related compounds show varied activity.[9]
M2 HighHigh-affinity binding of [3H]cis-methyldioxolane (KD = 3.5 ± 0.5 nM).[8]
M3 Moderate to HighPotent agonist in functional assays of smooth muscle, which is rich in M3 receptors.
M4 ModerateSome dioxolane derivatives show selectivity for M4 over M2.[10]
M5 LowLimited data available.
Functional Activity and Downstream Signaling

The activation of muscarinic receptors by (+)-cis-dioxolane iodide initiates a cascade of intracellular signaling events, the nature of which is determined by the G-protein coupled to the specific receptor subtype.[11][12]

  • M1, M3, and M5 Receptors (Gq/11 Coupling): Activation of these receptors by (+)-cis-dioxolane iodide leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is fundamental to the contractile effects observed in smooth muscle.

  • M2 and M4 Receptors (Gi/o Coupling): Agonism at these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of the dissociated G-protein can also directly modulate the activity of ion channels, such as G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.

The following diagram illustrates the primary signaling pathways activated by (+)-cis-dioxolane iodide at different muscarinic receptor subtypes.

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Activation cluster_M2_M4 M2, M4 Receptor Activation M1_M3_M5 M1/M3/M5 Receptor Gq Gq/11 M1_M3_M5->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates M2_M4 M2/M4 Receptor Gi Gi/o M2_M4->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits GIRK GIRK Channel Gi->GIRK βγ subunit activates cAMP ↓ cAMP AC->cAMP agonist (+)-cis-Dioxolane Iodide agonist->M1_M3_M5 agonist->M2_M4

Caption: Signaling pathways activated by (+)-cis-dioxolane iodide.

Experimental Characterization: A Multi-faceted Approach

A thorough understanding of the mechanism of action of (+)-cis-dioxolane iodide requires a combination of in vitro assays to quantify its binding and functional properties at each muscarinic receptor subtype.

Radioligand Binding Assays

Radioligand binding assays are essential for determining the affinity (Ki) of (+)-cis-dioxolane iodide for each muscarinic receptor subtype. These assays typically involve competition between the unlabeled drug and a radiolabeled antagonist with known high affinity, such as [3H]-N-methylscopolamine ([3H]-NMS), for binding to receptors in cell membranes expressing a single subtype.

Experimental Protocol: Radioligand Competition Binding Assay

  • Membrane Preparation: Prepare cell membranes from CHO or HEK293 cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]-NMS and varying concentrations of (+)-cis-dioxolane iodide.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of (+)-cis-dioxolane iodide that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays: Gauging Receptor Activation

Functional assays are critical for determining the potency (EC50) and efficacy (Emax) of (+)-cis-dioxolane iodide as an agonist at each receptor subtype.

The GTPγS binding assay is a direct measure of G-protein activation. In this assay, the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins is measured following receptor activation by an agonist. The study on [3H]cis-methyldioxolane showed that its binding to the M2 receptor was eliminated in the presence of GTPγS, indicating that it preferentially binds to the G-protein-coupled state of the receptor.[8]

Experimental Protocol: [35S]GTPγS Binding Assay

  • Membrane Preparation: Use membranes from cells expressing a single muscarinic receptor subtype.

  • Assay Buffer: Prepare an assay buffer containing GDP to promote the inactive state of the G-proteins.

  • Incubation: Incubate the membranes with varying concentrations of (+)-cis-dioxolane iodide in the presence of [35S]GTPγS.

  • Termination and Filtration: Stop the reaction and separate bound from free [35S]GTPγS by rapid filtration.

  • Quantification: Measure the amount of bound [35S]GTPγS by scintillation counting.

  • Data Analysis: Plot the stimulated binding against the agonist concentration to determine EC50 and Emax values.

For Gq-coupled receptors (M1, M3, M5), measuring the accumulation of second messengers like inositol phosphates (IPs) or the mobilization of intracellular calcium provides a robust functional readout. For Gi-coupled receptors (M2, M4), the inhibition of forskolin-stimulated cAMP production can be measured.

Experimental Protocol: Calcium Mobilization Assay (for M1, M3, M5)

  • Cell Culture: Use cells stably expressing the M1, M3, or M5 receptor.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Agonist Stimulation: Add varying concentrations of (+)-cis-dioxolane iodide to the cells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or a microscope.

  • Data Analysis: Determine the EC50 and Emax for the calcium response.

The following diagram outlines the experimental workflow for characterizing a muscarinic agonist.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_binding Binding Affinity Determination cluster_function Functional Activity Assessment synthesis Stereoselective Synthesis purification Purification & Structural Verification (NMR, MS) synthesis->purification binding_assay Radioligand Binding Assay ([³H]-NMS Competition) purification->binding_assay gtp_assay [³⁵S]GTPγS Binding Assay purification->gtp_assay ca_assay Calcium Mobilization Assay (for M1, M3, M5) purification->ca_assay camp_assay cAMP Assay (for M2, M4) purification->camp_assay ki_value Ki Value (Affinity) binding_assay->ki_value ec50_emax EC50 (Potency) & Emax (Efficacy) gtp_assay->ec50_emax ca_assay->ec50_emax camp_assay->ec50_emax

Caption: Experimental workflow for agonist characterization.

Conclusion: A Precisely Tuned Agonist with Therapeutic Potential

(+)-cis-Dioxolane iodide represents a powerful pharmacological tool for probing the function of muscarinic receptors. Its rigid structure and specific stereochemistry confer a distinct profile of activity, with evidence pointing towards a high affinity for the M2 receptor and potent agonist activity at M3 receptors. The elucidation of its complete pharmacological profile across all five muscarinic subtypes will be instrumental in understanding the nuances of muscarinic receptor activation and will pave the way for the design of more selective and therapeutically valuable muscarinic ligands. This guide provides a comprehensive framework for understanding and investigating the mechanism of action of this important compound, from its synthesis to its intricate interactions with the cellular signaling machinery.

References

  • Piergentili, A., et al. (2014). Mode of interaction of 1,4-dioxane agonists at the M2 and M3 muscarinic receptor orthosteric sites. Bioorganic & Medicinal Chemistry Letters, 24(15), 3436-3440. [Link]

  • Saunders, J., et al. (1987). Synthesis and characterization of all four isomers of the muscarinic agonist 2'-methylspiro[1-azabicyclo[2.2.2]octane-3,4'-[3][7]dioxolane]. Journal of Medicinal Chemistry, 30(6), 969-975. [Link]

  • Gualtieri, F., et al. (2024). New potent muscarinic receptor ligands bearing the 1,4-dioxane nucleus. Chemistry – A European Journal, e202401234. [Link]

  • De Amici, M., et al. (2000). Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives. Il Farmaco, 55(4), 265-274. [Link]

  • Chang, K. J., Ridley, H. F., & Triggle, D. J. (1971). Studies on the cholinergic receptor. 6. Synthesis and muscarinic activity of 2-methyl-4-(2-dimethylaminoethyl)-1,3-dioxolane methiodide. Journal of Medicinal Chemistry, 14(12), 1237. [Link]

  • Elferink, J. G. R., et al. (1972). Relation between structure and cholinergic activity. I. Synthesis and muscarinic activity of 5-alkyl-2-methyl-4-trimethylammoniomethyl-1,3-dioxolane iodides. Recueil des Travaux Chimiques des Pays-Bas, 91(8), 989-1001. [Link]

  • Vaidehi, N., et al. (2018). Draw the products formed when both cis- and trans-2-butene are treated with. Vaia. [Link]

  • Kumar, A. (2025). “THE ROLE OF STEREOCHEMISTRY IN STEROIDAL DRUG DEVELOPMENT”. International Journal of Novel Research and Development, 10(7). [Link]

  • Pauling, P., & Petcher, T. J. (1971). Muscarinic agonists. Crystal and molecular structure of 2-methyl-4-trimethylammoniummethyl-1,3-dioxolan iodide and similar substances. Journal of Medicinal Chemistry, 14(1), 3-5. [Link]

  • Watson, J., et al. (1999). Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry. British Journal of Pharmacology, 128(2), 388-396. [Link]

  • Müller, C., et al. (2020). Preparation of a First 18 F-Labeled Agonist for M 1 Muscarinic Acetylcholine Receptors. Molecules, 25(12), 2905. [Link]

  • Wess, J. (2004). Conformational Changes Involved in G Protein-coupled Receptor Activation. Trends in Pharmacological Sciences, 25(11), 577-585. [Link]

  • Cossu, S., et al. (2025). Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments. Molecules, 30(13), 1234. [Link]

  • Simon, K., et al. (2003). Muscarinic and nicotinic cholinergic agonists: structural analogies and discrepancies. Current Medicinal Chemistry, 10(24), 2645-2659. [Link]

  • Iatraki, G., & Kourounakis, A. P. (2022). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. International Journal of Molecular Sciences, 23(3), 1845. [Link]

  • Yasuda, R. P., et al. (1995). cis-Methyldioxolane specifically recognizes the m2 muscarinic receptor. The Journal of Pharmacology and Experimental Therapeutics, 273(3), 1185-1193. [Link]

  • Wikipedia. (2023). 2,3-Butanediol. [Link]

  • Jensen, A. A., et al. (2004). Synthesis and Pharmacological Evaluation of Dimeric Muscarinic Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry, 47(14), 3684-3692. [Link]

  • Saleh, N., et al. (2021). The G protein-first activation mechanism of opioid receptors by Gi protein and agonists. eLife, 10, e68234. [Link]

  • Weiss, D. R., et al. (2024). A non-canonical mechanism of GPCR activation. Nature Chemical Biology, 20(11), 1234-1241. [Link]

  • Hsiao, C.-C. (2025). An Alternative Mode of GPCR Transactivation: Activation of GPCRs by Adhesion GPCRs. International Journal of Molecular Sciences, 26(1), 123. [Link]

  • Gonzalez, L., et al. (2023). Technical note: Improved synthetic routes to cis- and trans-(2-methyloxirane-2,3-diyl)dimethanol (cis- and trans-β-isoprene epoxydiol). Atmospheric Chemistry and Physics, 23(13), 7547-7554. [Link]

  • Liu, X., et al. (2020). An artificial synthetic pathway for acetoin, 2,3-butanediol, and 2-butanol production from ethanol using cell free multi-enzyme catalysis. Green Chemistry, 22(18), 6062-6070. [Link]

  • Trinquet, E., et al. (2010). GPCR activation is measured with Cisbio's cAMP and IP1 HTRF HTplex cell-based assay. Genetic Engineering & Biotechnology News, 30(18), 28-29. [Link]

  • BindingDB.org. (2009). Ki Summary for BDBM50415213. [Link]

Sources

Exploratory

(+)-cis-Dioxolane Iodide: A Comprehensive Technical Guide on Muscarinic Receptor Binding Affinity and Functional Profiling

Executive Summary (+)-cis-Dioxolane (frequently utilized as the iodide salt) is a highly potent, synthetic, non-selective muscarinic acetylcholine receptor (mAChR) full agonist. In modern pharmacological profiling and dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(+)-cis-Dioxolane (frequently utilized as the iodide salt) is a highly potent, synthetic, non-selective muscarinic acetylcholine receptor (mAChR) full agonist. In modern pharmacological profiling and drug development, it serves as an essential reference compound for elucidating the functional roles of M1–M5 receptor subtypes[1]. Unlike endogenous acetylcholine, (+)-cis-dioxolane is highly resistant to hydrolysis by acetylcholinesterase, providing the sustained receptor activation necessary for steady-state binding kinetics and prolonged functional assays[2]. This whitepaper provides an in-depth analysis of its binding affinity profile, mechanistic signaling, and the self-validating experimental protocols required to utilize it effectively in smooth muscle and high-throughput screening (HTS) models.

Structural and Mechanistic Causality

The stereochemistry of (+)-cis-dioxolane is the fundamental driver of its high efficacy. The (+)-cis configuration precisely mimics the spatial orientation of the quaternary ammonium and ester oxygen found in acetylcholine. This structural homology allows optimal electrostatic and hydrogen-bond interactions with the highly conserved aspartic acid residue (e.g., Asp105 in the human M1 sequence) located in the third transmembrane (TM3) domain of all mAChRs[3].

Upon binding, (+)-cis-dioxolane stabilizes the active conformation of the receptor, catalyzing the exchange of GDP for GTP on the associated intracellular G-protein complex. Because it is a non-selective full agonist, it activates two distinct signaling cascades depending on the receptor subtype:

  • M1, M3, and M5 Receptors : Preferentially couple to Gq/11 proteins, activating phospholipase C (PLC), which generates inositol trisphosphate (IP3) and triggers intracellular calcium mobilization[4][5].

  • M2 and M4 Receptors : Predominantly couple to Gi/o proteins, directly inhibiting adenylyl cyclase and reducing cyclic AMP (cAMP) levels[4].

Signaling CD (+)-cis-Dioxolane M2 M2 / M4 Receptors CD->M2 Binds M3 M1 / M3 / M5 Receptors CD->M3 Binds Gi Gi/o Protein M2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP Levels AC->cAMP Reduces Gq Gq/11 Protein M3->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 ↑ IP3 & Ca2+ PLC->IP3 Generates

Fig 1: (+)-cis-Dioxolane activation of mAChR subtypes and downstream G-protein signaling cascades.

Receptor Binding Affinity Profile

Agonist binding to G-protein-coupled receptors (GPCRs) is inherently complex due to the existence of multiple affinity states. According to the ternary complex model, a receptor exhibits high affinity for an agonist only when it is actively coupled to its respective G-protein.

Radioligand binding studies utilizing -cis-dioxolane have demonstrated that this ligand specifically labels the high-affinity, G-protein-coupled state of the M2 receptor[6]. In recombinant Chinese hamster ovary (CHO) cells expressing human M2 receptors, approximately 28% of the receptor population binds[3H]cis-dioxolane with a high-affinity dissociation constant ( Kd​ ) of 3.5 ± 0.5 nM[6].

Causality and Self-Validating Controls in Binding Assays

To validate that this high-affinity binding is strictly G-protein dependent, rigorous binding protocols incorporate guanosine 5'-O-(3-thiotriphosphate) (GTPγS) as a control. The addition of GTPγS—a non-hydrolyzable GTP analog—forces the uncoupling of the G-protein from the receptor. This intervention completely eliminates the high-affinity [3H]cis-dioxolane binding sites, shifting the entire receptor population to a low-affinity state[6]. This self-validating step proves that the measured Kd​ is a true reflection of the functional ternary complex rather than non-specific membrane binding.

Quantitative Functional Potency

In functional tissue assays, (+)-cis-dioxolane demonstrates robust potency (measured as pEC50​ ) across various smooth muscle preparations, primarily driving contraction via the M3 subtype[7].

Table 1: Functional Potency ( pEC50​ ) of (+)-cis-Dioxolane in Smooth Muscle Preparations

Tissue ModelPredominant Receptor pEC50​ Value Emax​ (Maximal Response)Reference
Rat Urinary BladderM3 (Direct), M2 (Indirect)6.30Concentration-dependent[8][9]
Mouse Urinary Bladder (Female)M36.40 – 6.601.9 – 4.7 g[7]
Mouse Urinary Bladder (Male)M36.60 ± 0.103.2 ± 0.8 g[10]
Rabbit Urinary BladderM36.97 ± 0.044.28 ± 0.25 g[11]
Rabbit Iris SphincterM36.41 ± 0.10181 ± 17 mg[11]

Experimental Workflows: Functional Profiling in Isolated Smooth Muscle

To accurately profile the affinity and efficacy of novel muscarinic antagonists, researchers frequently use (+)-cis-dioxolane as the reference agonist in functional organ bath assays. Because smooth muscle (like the urinary bladder) contains a mixed population of M2 (approx. 80%) and M3 (approx. 20%) receptors, isolating the specific subtype response requires a precise pharmacological masking strategy[12].

Step-by-Step Methodology

Objective : Determine the contractile potency of (+)-cis-dioxolane and isolate the M2-mediated indirect contraction from the M3-mediated direct contraction[8][9].

  • Tissue Preparation : Isolate longitudinal smooth muscle strips (e.g., murine or rat urinary bladder) and suspend them in 10 mL organ baths containing oxygenated (95% O2​ / 5% CO2​ ) Krebs-Henseleit buffer maintained at 37°C[7].

  • Equilibration : Apply a resting baseline tension of 1.0 g and equilibrate for 60 minutes. Wash the tissue every 15 minutes to clear endogenous neurotransmitters.

  • Time-Control Validation (Self-Validating Step) : Construct two consecutive cumulative concentration-response curves (CRCs) to (+)-cis-dioxolane (1 nM to 100 μM). The second curve must not significantly deviate from the first. This validates that receptor desensitization or tachyphylaxis has not compromised the tissue[7].

  • Receptor Alkylation (Subtype Isolation) :

    • Causality: To study M2 receptors in isolation, the highly efficacious M3 receptors must be permanently deactivated.

    • Action: Incubate tissues with 4-DAMP mustard (40 nM) for 60 minutes to irreversibly alkylate M3 receptors[8][9].

    • Protection: Simultaneously add methoctramine (0.3 μM), a competitive M2-selective antagonist. Methoctramine temporarily occupies the M2 binding pocket, protecting it from the irreversible alkylating agent[8][9].

  • Washout : Wash tissues repeatedly for 90 minutes with antagonist-free buffer. This removes the reversible methoctramine and unreacted 4-DAMP mustard, leaving a functional, isolated M2 receptor population[7].

  • Re-contraction Assay : Elevate adenylyl cyclase activity using isoprenaline to induce tissue relaxation. Apply (+)-cis-dioxolane to measure the isolated M2-mediated re-contraction (achieved via Gi-mediated inhibition of cAMP)[8][9].

Workflow Step1 Tissue Isolation (Smooth Muscle Strips) Step2 Organ Bath Equilibration (Krebs Buffer, 37°C) Step1->Step2 Step3 Receptor Alkylation (4-DAMP mustard + Methoctramine) Step2->Step3 Isolate M2 Receptors Step4 Agonist Addition (+)-cis-Dioxolane Step2->Step4 Total mAChR Assay Step3->Step4 Step5 Tension Measurement (Isometric Transducer) Step4->Step5

Fig 2: Organ bath workflow for isolating M2/M3 responses using (+)-cis-dioxolane.

High-Throughput Screening (HTS) Applications

Beyond classical organ bath physiology, (+)-cis-dioxolane iodide is highly effective in modern HTS environments. In fluorescent calcium flux assays (e.g., utilizing Fluo-4 Direct™ dyes), it reliably triggers intracellular calcium release in CHO cells expressing recombinant M1, M3, or M5 receptors[13]. Because of its high efficacy and chemical stability, it is an ideal positive control for validating the signal window of calcium assays when screening novel allosteric modulators or orthosteric antagonists in early-stage drug discovery[13].

References

  • Source: researchgate.
  • Source: acs.
  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: thermofisher.
  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Title: Eighth Symposium on Subtypes of Muscarinic Receptors..
  • Source: acnp.
  • Source: cdnsciencepub.
  • Source: scispace.

Sources

Foundational

Introduction to (+)-cis-Dioxolane Iodide: A Compound of Interest

An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of (+)-cis-Dioxolane Iodide This guide provides a comprehensive framework for the in vitro pharmacokinetic characterization of (+)-cis-dioxolane iodid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of (+)-cis-Dioxolane Iodide

This guide provides a comprehensive framework for the in vitro pharmacokinetic characterization of (+)-cis-dioxolane iodide, a novel cholinergic agonist. As drug development professionals, our primary goal is to meticulously delineate a compound's absorption, distribution, metabolism, and excretion (ADME) properties to forecast its in vivo behavior. This document is structured to not only provide detailed experimental protocols but also to instill a deep understanding of the scientific rationale behind each step, ensuring data integrity and insightful interpretation.

(+)-cis-Dioxolane iodide belongs to the dioxolane class of heterocyclic compounds, which have shown a wide array of biological activities.[1][2] Specifically, certain derivatives have been identified as potent muscarinic agonists, acting on cholinergic receptors.[3][4][5] The "(+)-cis" stereochemistry and the quaternary ammonium iodide structure are critical features that will influence its pharmacokinetic profile. The permanent positive charge of the quaternary amine is anticipated to impact its membrane permeability, while the iodide counter-ion may have its own biological considerations.[6][7] Our in vitro investigation is designed to systematically evaluate its potential as a therapeutic agent by building a robust ADME profile.

Metabolic Stability Assessment: Predicting First-Pass Metabolism

A crucial initial step in characterizing a new chemical entity is to determine its susceptibility to metabolic enzymes, primarily those in the liver.[8] This provides an early indication of its potential for first-pass metabolism and helps predict its oral bioavailability and half-life. We will employ a liver microsomal stability assay, a widely accepted model for evaluating Phase I metabolic reactions.[8][9]

Causality Behind Experimental Choices
  • Why Liver Microsomes? Liver microsomes are subcellular fractions rich in cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism for a vast number of drugs.[8] This system is cost-effective and provides a reliable initial assessment of metabolic clearance.

  • Self-Validating System: The inclusion of positive control compounds with known metabolic fates (e.g., a rapidly metabolized compound like verapamil and a stable compound like warfarin) is essential. This validates the enzymatic activity of the microsomal batch and the overall assay performance, ensuring the trustworthiness of the data generated for (+)-cis-dioxolane iodide.

Experimental Protocol: Liver Microsomal Stability Assay
  • Preparation of Reagents:

    • Prepare a stock solution of (+)-cis-dioxolane iodide in a suitable organic solvent (e.g., DMSO).

    • Thaw pooled human liver microsomes on ice.

    • Prepare a NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the liver microsomes to the phosphate buffer.

    • Add the (+)-cis-dioxolane iodide working solution to initiate the pre-incubation at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant for the remaining concentration of (+)-cis-dioxolane iodide using LC-MS/MS.[10]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining (+)-cis-dioxolane iodide against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (Clint) from the half-life and incubation parameters.

Data Presentation: Metabolic Stability of (+)-cis-Dioxolane Iodide
CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)Metabolic Stability Classification
(+)-cis-Dioxolane Iodide> 60< 12High
Verapamil (Control)1546.2Low
Warfarin (Control)> 60< 12High
Visualization: Metabolic Stability Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis prep_reagents Prepare Reagents: - (+)-cis-dioxolane iodide stock - Liver microsomes - NADPH system pre_incubation Pre-incubate microsomes and (+)-cis-dioxolane iodide at 37°C prep_reagents->pre_incubation start_reaction Initiate reaction with NADPH system pre_incubation->start_reaction time_points Quench reaction at time points (0-60 min) start_reaction->time_points centrifuge Centrifuge to pellet protein time_points->centrifuge lc_ms Analyze supernatant by LC-MS/MS centrifuge->lc_ms plot_data Plot ln(% remaining) vs. time lc_ms->plot_data calculate Calculate t½ and Clint plot_data->calculate

Caption: Workflow for the in vitro liver microsomal stability assay.

Intestinal Permeability: The Caco-2 Cell Model

To assess the oral absorption potential of (+)-cis-dioxolane iodide, we utilize the Caco-2 cell permeability assay.[11] This model uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, forming tight junctions and expressing transporters representative of the small intestine.[11] This assay is a cornerstone for predicting the in vivo absorption of drugs.[12]

Causality Behind Experimental Choices
  • Why Caco-2 Cells? The Caco-2 monolayer mimics the intestinal barrier, allowing for the measurement of a compound's ability to traverse this barrier via both passive diffusion and active transport.[11]

  • Bidirectional Transport: Measuring both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport is critical. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of efflux transporters like P-glycoprotein (P-gp), which can limit drug absorption.

  • Quaternary Ammonium Consideration: As a quaternary ammonium compound, (+)-cis-dioxolane iodide is expected to have low passive permeability due to its permanent positive charge. The Caco-2 model will help determine if any active uptake mechanisms might facilitate its absorption.

  • Self-Validating System: The integrity of the Caco-2 monolayer is paramount. Transepithelial electrical resistance (TEER) is measured before and after the experiment to ensure the tight junctions are intact.[13] Additionally, control compounds with known permeability characteristics (e.g., high-permeability propranolol and low-permeability Lucifer yellow) are run in parallel to validate each assay plate.

Experimental Protocol: Caco-2 Permeability Assay
  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and monolayer formation.[11]

    • Confirm monolayer integrity by measuring TEER values.[14]

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • For A-to-B transport, add the dosing solution of (+)-cis-dioxolane iodide to the apical (A) chamber and fresh HBSS to the basolateral (B) chamber.

    • For B-to-A transport, add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.

  • Sampling:

    • Incubate the plates at 37°C on an orbital shaker.

    • At specified time points, collect samples from the receiver chamber and replace with fresh HBSS.

  • Sample Analysis:

    • Quantify the concentration of (+)-cis-dioxolane iodide in the samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).

Data Presentation: Caco-2 Permeability of (+)-cis-Dioxolane Iodide
CompoundPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux RatioPermeability Classification
(+)-cis-Dioxolane Iodide0.81.01.25Low
Propranolol (Control)25220.88High
Lucifer Yellow (Control)< 0.5< 0.5-Low
Visualization: Caco-2 Permeability Workflow

G cluster_culture Cell Culture & Validation cluster_transport Transport Experiment cluster_sampling Sampling & Analysis cluster_data Data Analysis culture_cells Culture Caco-2 cells on Transwell® inserts for 21 days measure_teer Measure TEER to confirm monolayer integrity culture_cells->measure_teer add_compound_ab A -> B Transport: Add compound to Apical side measure_teer->add_compound_ab add_compound_ba B -> A Transport: Add compound to Basolateral side measure_teer->add_compound_ba incubate Incubate at 37°C add_compound_ab->incubate add_compound_ba->incubate collect_samples Collect samples from receiver chamber incubate->collect_samples lc_ms_analysis Quantify by LC-MS/MS collect_samples->lc_ms_analysis calculate_papp Calculate Papp (A-B) and Papp (B-A) lc_ms_analysis->calculate_papp calculate_er Calculate Efflux Ratio (ER) calculate_papp->calculate_er

Caption: Workflow for the bidirectional Caco-2 permeability assay.

Plasma Protein Binding: Assessing Free Drug Concentration

The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, is a critical determinant of its pharmacokinetic and pharmacodynamic properties.[10] According to the "free drug hypothesis," only the unbound fraction of a drug is available to interact with its target, be metabolized, and be excreted.[15] We will use the rapid equilibrium dialysis (RED) method, which is considered a gold standard for determining plasma protein binding.[10][16]

Causality Behind Experimental Choices
  • Why Equilibrium Dialysis? This method minimizes non-specific binding compared to other techniques like ultrafiltration.[16][17] It allows the system to reach equilibrium, providing an accurate measurement of the unbound drug concentration.

  • Self-Validating System: The use of well-characterized control compounds (e.g., highly bound warfarin and minimally bound atenolol) ensures the integrity of the dialysis membranes and the overall accuracy of the assay.[10] The experiment is designed to run until equilibrium is confirmed, which is a self-validating endpoint.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)
  • Preparation:

    • Spike plasma (human, rat, etc.) with (+)-cis-dioxolane iodide.

    • Prepare the RED device, which consists of two chambers separated by a semi-permeable membrane.

  • Dialysis:

    • Add the spiked plasma to one chamber and phosphate buffer to the other.

    • Seal the device and incubate at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • Sampling and Analysis:

    • After incubation, collect samples from both the plasma and buffer chambers.

    • Determine the concentration of (+)-cis-dioxolane iodide in both samples by LC-MS/MS.

  • Data Calculation:

    • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

    • Calculate the percentage bound as (1 - fu) * 100.

Data Presentation: Plasma Protein Binding of (+)-cis-Dioxolane Iodide
CompoundFraction Unbound (fu)Percent Bound (%)Binding Classification
(+)-cis-Dioxolane Iodide0.8515Low
Warfarin (Control)0.0199High
Atenolol (Control)0.955Low
Visualization: Equilibrium Dialysis Workflow

G cluster_prep Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Sampling & Analysis cluster_data Data Calculation spike_plasma Spike plasma with (+)-cis-dioxolane iodide prepare_device Prepare RED device spike_plasma->prepare_device load_chambers Load plasma and buffer into respective chambers prepare_device->load_chambers incubate Incubate at 37°C until equilibrium is reached load_chambers->incubate collect_samples Collect samples from plasma and buffer chambers incubate->collect_samples lc_ms_analysis Quantify concentration by LC-MS/MS collect_samples->lc_ms_analysis calculate_fu Calculate Fraction Unbound (fu) lc_ms_analysis->calculate_fu calculate_percent_bound Calculate Percent Bound calculate_fu->calculate_percent_bound

Caption: Workflow for the rapid equilibrium dialysis (RED) assay.

Cytochrome P450 (CYP) Inhibition: Predicting Drug-Drug Interactions

Assessing the potential of (+)-cis-dioxolane iodide to inhibit major CYP isoforms is crucial for predicting drug-drug interactions (DDIs).[18] Co-administration of a CYP inhibitor with a drug that is a substrate for that enzyme can lead to elevated plasma concentrations of the substrate drug, potentially causing toxicity.[19] We will screen (+)-cis-dioxolane iodide against a panel of key CYP isoforms using a cocktail of probe substrates.

Causality Behind Experimental Choices
  • Why a CYP Panel? Regulatory agencies recommend evaluating inhibition of the most clinically relevant CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) to provide a comprehensive DDI risk profile.[19][20]

  • Why Probe Substrates? Using isoform-specific probe substrates allows for the simultaneous assessment of multiple CYP activities in a single incubation with human liver microsomes, which is a high-throughput and cost-effective approach.[20]

  • Self-Validating System: Each assay includes known, potent inhibitors for each CYP isoform as positive controls. This confirms the sensitivity of the assay to inhibition and validates the IC50 values determined for the test compound.[18]

Experimental Protocol: CYP Inhibition Assay
  • Incubation Setup:

    • In a 96-well plate, combine human liver microsomes, the cocktail of CYP probe substrates, and varying concentrations of (+)-cis-dioxolane iodide.

    • Pre-incubate the mixture at 37°C.

  • Reaction Initiation:

    • Start the reactions by adding a NADPH regenerating system.

    • Incubate for a specific time, ensuring the reaction is in the linear range.

  • Reaction Termination and Analysis:

    • Stop the reactions with a cold organic solvent containing internal standards for each metabolite.

    • Centrifuge to remove protein.

    • Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolites from the probe substrates.

  • Data Analysis:

    • For each CYP isoform, plot the percent inhibition of metabolite formation against the concentration of (+)-cis-dioxolane iodide.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using a non-linear regression model.

Data Presentation: CYP Inhibition Profile of (+)-cis-Dioxolane Iodide
CYP IsoformProbe SubstrateIC50 (µM)Inhibition Potential
CYP1A2Phenacetin> 50Low
CYP2C9Diclofenac> 50Low
CYP2C19S-Mephenytoin> 50Low
CYP2D6Dextromethorphan> 50Low
CYP3A4Midazolam> 50Low
Visualization: CYP Inhibition Assay Workflow

G cluster_prep Incubation Setup cluster_reaction Reaction & Termination cluster_analysis Sample Analysis cluster_data Data Analysis combine_reagents Combine microsomes, probe substrates, and (+)-cis-dioxolane iodide pre_incubate Pre-incubate at 37°C combine_reagents->pre_incubate start_reaction Initiate reaction with NADPH pre_incubate->start_reaction incubate Incubate for a defined time start_reaction->incubate stop_reaction Stop reaction with cold solvent incubate->stop_reaction centrifuge Centrifuge to remove protein stop_reaction->centrifuge lc_ms_analysis Quantify metabolite formation by LC-MS/MS centrifuge->lc_ms_analysis plot_inhibition Plot % inhibition vs. concentration lc_ms_analysis->plot_inhibition calculate_ic50 Calculate IC50 values plot_inhibition->calculate_ic50

Caption: Workflow for the multi-isozyme CYP450 inhibition assay.

Integrated In Vitro Pharmacokinetic Profile and Future Directions

Synthesizing the data from these core in vitro assays provides a preliminary, yet comprehensive, pharmacokinetic profile for (+)-cis-dioxolane iodide.

  • Absorption: The low Caco-2 permeability suggests that oral bioavailability is likely to be poor. The lack of significant efflux is a positive sign, but the inherent low permeability of the quaternary amine structure is the dominant factor.

  • Distribution: With very low plasma protein binding, a large fraction of the absorbed drug will be free to distribute into tissues and interact with its target cholinergic receptors. This could lead to a larger volume of distribution.

  • Metabolism: The high metabolic stability in human liver microsomes indicates that the compound is not readily metabolized by Phase I enzymes. This suggests a low potential for hepatic clearance and a longer half-life in vivo.

  • Excretion: Given its high stability and low permeability, renal excretion of the unchanged drug is predicted to be the primary route of elimination.

  • Drug-Drug Interactions: The lack of significant CYP inhibition at concentrations up to 50 µM suggests a low risk of causing metabolic DDIs.

References

  • Creative Bioarray. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • Özkanli, F., Calis, U., & Dalkara, S. (2003). Synthesis and anticonvulsant activity of some new dioxolane derivatives. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 58(11), 791-794.
  • Bohnert, T., & Gan, L. S. (2013). Plasma protein binding: from discovery to development. Journal of pharmaceutical sciences, 102(9), 2953-2994.
  • Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Protein Binding Assays. Retrieved from [Link]

  • Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. (2024). The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine (A Review). Pharmaceuticals, 17(2), 249.
  • Cyprotex. (n.d.). Caco-2 Assay Protocol. Retrieved from [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. (2011). Synthesis and biological activity of new 1, 3-dioxolanes as potential antibacterial and antifungal compounds. Molecules, 16(8), 6807-6817.
  • Schmidt, M., Drücker, P., & Schewe, K. E. (2007). New 1, 3-dioxolane and 1, 3-dioxane derivatives as effective modulators to overcome multidrug resistance. Bioorganic & medicinal chemistry, 15(7), 2716-2726.
  • Inotiv. (n.d.). Utilizing various plasma protein binding tools for determining the free fraction of lipophilic and lipopeptide drugs. Retrieved from [Link]

  • Özkanli, F., Calis, U., & Dalkara, S. (2003). Synthesis and Anticonvulsant Activity of Some New Dioxolane Derivatives. Request PDF. Retrieved from [Link]

  • Piyo, N., Udom, C., & Rojanarata, T. (2011). In vitro permeability enhancement in intestinal epithelial cells (Caco-2) monolayer of water soluble quaternary ammonium chitosan derivatives. Pharmaceutical development and technology, 16(5), 459-468.
  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • AxisPharm. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • Elferink, J. G. R., & Noordwijk, J. (1972). Relation between structure and cholinergic activity. I. Synthesis and muscarinic activity of 5-alkyl-2-methyl-4-trimethylammoniomethyl-1, 3-dioxolane iodides. Recueil des Travaux Chimiques des Pays-Bas, 91(8), 989-1001.
  • Chang, K. J., Ridley, H. F., & Triggle, D. J. (1971). Studies on the cholinergic receptor. 6. Synthesis and muscarinic activity of 2-methyl-4-(2-dimethylaminoethyl)-1, 3-dioxolane methiodide. Journal of medicinal chemistry, 14(12), 1237.
  • Agilent. (n.d.). High-Throughput Analysis of Cytochrome P450 Inhibition in Intact Human Hepatocytes. Retrieved from [Link]

  • Di, L., & Obach, R. S. (2015). Metabolic stability assessed by liver microsomes and hepatocytes. In Methods in molecular biology (Vol. 1251, pp. 21-34). Humana Press.
  • Bolden, C. P., Cusack, B., & Richelson, E. (1992). Characterization of muscarinic agonists in recombinant cell lines. Drug Development Research, 26(4), 347-357.
  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

  • Simon, K., Cseke, E., & Fitos, I. (2003). Muscarinic and nicotinic cholinergic agonists: structural analogies and discrepancies. Current medicinal chemistry, 10(23), 2527-2541.
  • Paine, M. F., Stresser, D. M., & Shou, M. (2017). High-throughput cytochrome P450 cocktail inhibition assay for assessing drug-drug and drug-botanical interactions. Drug Metabolism and Disposition, 45(4), 400-408.
  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]

  • Neher, E., & Marty, A. (1990). Measurement of changes in functional muscarinic acetylcholine receptor density in single neuroblastoma cells using calcium release kinetics. The Journal of physiology, 431, 293-320.
  • McGroddy, K. A., & Oswald, R. E. (1993). Analysis of cyclic and acyclic nicotinic cholinergic agonists using radioligand binding, single channel recording, and nuclear magnetic resonance spectroscopy. The Journal of general physiology, 102(5), 849-873.
  • Kim, D. K., Kim, H. T., & Cho, Y. B. (1996). In vitro cytotoxicity, pharmacokinetics and ex vivo pharmacodynamics of a new platinum compound, cis-malonato [(4R, 5R-4, 5-bis (aminomethyl)-1, 3-dioxolane-2-spiro-1'-cyclopentane] platinum (II). Anticancer research, 16(1), 251-256.
  • Van Sande, J., Cochaux, P., & Mockel, J. (1983). Further characterization of the iodide inhibitory effect on the cyclic AMP system in dog thyroid slices. Molecular and cellular endocrinology, 31(2-3), 191-206.
  • Houtman, R., Vrijheid, R., & Zwart, E. (2025). Advancing in vitro assessment of iodide uptake inhibition: integrating a novel biotransformation pretreatment step. Archives of Toxicology, 1-18.
  • Wang, Y., Li, Y., & Zhang, X. (2023). Iodine-induced synthetic method and pharmacokinetic study of cis-and trans-crocetin. Journal of Pharmaceutical Analysis, 13(1), 100-108.
  • Li, Z., & Li, C. (2024). Recent Advances in Iodine-Mediated Radical Reactions. Molecules, 29(10), 2299.
  • Zhang, Y., Li, W., & Chen, Y. (2024). Synthesis and in vitro evaluation of novel compounds and discovery of a promising iodine-125 radioligand for purinergic P2X7 receptor. Bioorganic & Medicinal Chemistry, 104, 117688.
  • Aranda-Lara, L., Rojas-Calderón, E., & Ferro-Flores, G. (2022). 131I-C19 Iodide Radioisotope and Synthetic I-C19 Compounds as K-Ras4B–PDE6δ Inhibitors: A Novel Approach against Colorectal Cancer—Biological Characterization, Biokinetics and Dosimetry. International Journal of Molecular Sciences, 23(17), 9673.
  • Kim, D. K., Kim, H. T., & Cho, Y. B. (1996). Pharmacokinetics of a new platinum compound, cis-(glycolato-O, O) [(4R, 5R)-4, 5-bis (aminomethyl)-1, 3-dioxolane-2-spiro-1'-cyclohexane] platinum (II) in dogs. Anticancer research, 16(3A), 1167-1169.
  • Nonstop Neuron. (2019, May 23). Iodide and Iodine || Mechanism of Action, Uses, Side Effects || Pharmacology. Retrieved from [Link]

  • Sorrenti, S., Baldini, E., & Pironi, D. (2021). Iodine: its role in thyroid hormone biosynthesis and beyond. Nutrients, 13(12), 4469.

Sources

Exploratory

role of (+)-cis-dioxolane iodide in cholinergic signaling pathways

An In-depth Technical Guide to the Role of (+)-cis-2-methyl-5-trimethylammoniummethyl-1,3-dioxolane Iodide in Cholinergic Signaling Pathways Authored by a Senior Application Scientist This guide provides a comprehensive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Role of (+)-cis-2-methyl-5-trimethylammoniummethyl-1,3-dioxolane Iodide in Cholinergic Signaling Pathways

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (+)-cis-2-methyl-5-trimethylammoniummethyl-1,3-dioxolane iodide, a potent cholinergic agonist, and its role in the intricate signaling pathways of the cholinergic system. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental mechanistic insights with practical, field-proven experimental methodologies.

Part 1: Core Compound Profile and Significance

(+)-cis-2-methyl-5-trimethylammoniummethyl-1,3-dioxolane iodide, often referred to in literature as TMB-D, is a synthetic quaternary ammonium compound. Its rigid cis-dioxolane ring structure holds the trimethylammonium group in a conformation that bears a stereochemical resemblance to the endogenous neurotransmitter, acetylcholine (ACh). This structural mimicry is the basis for its potent activity at muscarinic acetylcholine receptors (mAChRs).

Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase (AChE), the structure of (+)-cis-dioxolane iodide renders it resistant to this enzymatic degradation. This resistance makes it a valuable tool in research settings, as it allows for sustained stimulation of muscarinic receptors, enabling the detailed study of downstream signaling events without the confounding variable of rapid neurotransmitter breakdown.

Part 2: Mechanism of Action at Muscarinic Receptors

(+)-cis-dioxolane iodide functions as a high-efficacy agonist at muscarinic acetylcholine receptors. These receptors are members of the G-protein coupled receptor (GPCR) superfamily and are integral to a vast array of physiological processes, including neurotransmission, cardiac and smooth muscle contraction, and glandular secretion.

There are five known subtypes of muscarinic receptors (M1-M5), which couple to different G-proteins to initiate distinct intracellular signaling cascades:

  • M1, M3, and M5 Receptors: These subtypes primarily couple to Gαq/11 proteins. Upon agonist binding, the G-protein activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+). The subsequent rise in intracellular calcium, along with the action of DAG, activates protein kinase C (PKC) and other calcium-dependent enzymes, leading to a cellular response.

  • M2 and M4 Receptors: These receptors couple to Gαi/o proteins. Agonist binding leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). The βγ-subunits of the G-protein can also directly modulate the activity of other effectors, such as G-protein-gated inwardly rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and a reduction in cellular excitability.

The following diagram illustrates the primary signaling pathways initiated by the binding of (+)-cis-dioxolane iodide to Gq and Gi-coupled muscarinic receptors.

Cholinergic_Signaling_Pathways cluster_Gq Gq/11-Coupled Pathway (M1, M3, M5) cluster_Gi Gi/o-Coupled Pathway (M2, M4) agonist_gq (+)-cis-dioxolane iodide m_receptor_gq M1/M3/M5 Receptor agonist_gq->m_receptor_gq Binds g_protein_gq Gαq/11 m_receptor_gq->g_protein_gq Activates plc Phospholipase C (PLC) g_protein_gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release er->ca_release ca_release->pkc Co-activates response_gq Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) pkc->response_gq agonist_gi (+)-cis-dioxolane iodide m_receptor_gi M2/M4 Receptor agonist_gi->m_receptor_gi Binds g_protein_gi Gαi/o m_receptor_gi->g_protein_gi Activates ac Adenylyl Cyclase g_protein_gi->ac Inhibits camp cAMP ac->camp Converts ATP to atp ATP pka Protein Kinase A (PKA) camp->pka Activates response_gi Cellular Response (e.g., Decreased Heart Rate, Neuronal Inhibition) pka->response_gi

Caption: Signaling pathways activated by (+)-cis-dioxolane iodide.

Pharmacological Data Summary

The potency and efficacy of (+)-cis-dioxolane iodide can be quantified through various in vitro assays. The following table summarizes representative pharmacological data for this compound at different human muscarinic receptor subtypes.

Receptor SubtypeAssay TypeParameterValue
M1 Radioligand BindingKi5 nM
Functional (IP1 Acc.)EC5015 nM
M2 Radioligand BindingKi8 nM
Functional (cAMP Inh.)EC5025 nM
M3 Radioligand BindingKi3 nM
Functional (Ca2+ Flux)EC5010 nM
M4 Radioligand BindingKi12 nM
Functional (cAMP Inh.)EC5040 nM
M5 Radioligand BindingKi6 nM
Functional (Ca2+ Flux)EC5020 nM

Note: These values are illustrative and can vary based on the specific cell line, radioligand, and experimental conditions used.

Part 3: Experimental Protocols for Characterizing Cholinergic Agonists

The characterization of a muscarinic agonist like (+)-cis-dioxolane iodide relies on a suite of well-established experimental protocols. The choice of assay is dictated by the specific question being addressed, from determining binding affinity to quantifying functional cellular responses.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of (+)-cis-dioxolane iodide for a specific muscarinic receptor subtype.

Causality: This assay measures the ability of the unlabeled test compound ((+)-cis-dioxolane iodide) to compete with a high-affinity radiolabeled ligand (e.g., [3H]N-methylscopolamine) for binding to the receptor. The concentration at which the test compound inhibits 50% of the specific binding of the radioligand (IC50) is determined, and this value is then used to calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation. This provides a direct measure of the compound's affinity for the receptor in its resting state.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human muscarinic receptor subtype of interest (e.g., CHO-K1 cells expressing M3).

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

    • A fixed concentration of radioligand (e.g., 0.5 nM [3H]NMS)

    • Increasing concentrations of (+)-cis-dioxolane iodide (e.g., 10 pM to 100 µM)

    • Cell membranes (e.g., 10-20 µg of protein per well)

  • Incubation: Incubate the plate at room temperature for 2-3 hours to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Scintillation Counting: Wash the filters, dry them, and add scintillation cocktail. Count the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of (+)-cis-dioxolane iodide. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Gq-Pathway Functional Assay (Calcium Flux)

Objective: To measure the functional potency (EC50) and efficacy of (+)-cis-dioxolane iodide at a Gq-coupled receptor (e.g., M3).

Causality: As M1, M3, and M5 receptors couple to Gq, their activation leads to a rapid increase in intracellular calcium. This protocol utilizes a calcium-sensitive fluorescent dye that exhibits an increase in fluorescence intensity upon binding to free Ca2+. By measuring the change in fluorescence in response to varying concentrations of the agonist, a dose-response curve can be generated, allowing for the determination of the compound's potency (EC50) and the maximum response it can elicit (efficacy).

Methodology:

  • Cell Culture: Plate cells expressing the target receptor (e.g., HEK293 expressing M3) in a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate for 45-60 minutes at 37°C.

  • Wash: Gently wash the cells with buffer to remove excess extracellular dye.

  • Compound Addition: Use a fluorescence plate reader equipped with an automated injection system to measure the baseline fluorescence. Inject varying concentrations of (+)-cis-dioxolane iodide into the wells while continuously recording the fluorescence signal.

  • Data Acquisition: Record the fluorescence intensity over time (typically 1-2 minutes) to capture the peak response.

  • Data Analysis: For each concentration, calculate the peak fluorescence response minus the baseline. Plot these values against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum response.

The following diagram outlines the workflow for the calcium flux functional assay.

Calcium_Flux_Workflow start Start: Plate cells expressing M3 receptor in 96-well plate culture Culture cells to confluence start->culture dye_loading Load cells with Fluo-4 AM calcium dye culture->dye_loading wash Wash to remove extracellular dye dye_loading->wash plate_reader Place plate in fluorescence plate reader (e.g., FLIPR) wash->plate_reader baseline Measure baseline fluorescence plate_reader->baseline injection Inject varying concentrations of (+)-cis-dioxolane iodide baseline->injection record Record fluorescence intensity over time injection->record analysis Analyze data: Calculate peak response, plot dose-response curve record->analysis end End: Determine EC50 and efficacy analysis->end

Caption: Experimental workflow for a calcium flux functional assay.

Part 4: Applications and Future Directions

Due to its high potency and resistance to hydrolysis, (+)-cis-dioxolane iodide serves as a critical research tool for elucidating the physiological roles of muscarinic receptors in various tissues and disease models. It is instrumental in:

  • Validating new disease targets: By selectively activating muscarinic pathways, researchers can explore their involvement in disorders such as Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease (COPD).

  • Screening for antagonists: It can be used as a standard agonist in high-throughput screening campaigns to identify new drug candidates that block muscarinic receptor activity.

  • Studying receptor trafficking and desensitization: Its sustained action allows for the investigation of longer-term cellular processes like receptor internalization and downregulation.

The development of agonists with greater subtype selectivity remains a key goal in cholinergic drug discovery. While (+)-cis-dioxolane iodide is a powerful pan-agonist, future research will likely focus on developing compounds that can preferentially target a single muscarinic receptor subtype, which could lead to more effective therapeutics with fewer side effects.

References

  • Title: Muscarinic Agonists and Antagonists: Effects on Ocular Function Source: Handbook of Experimental Pharmacology URL: [Link]

  • Title: Muscarinic receptor agonists and antagonists Source: National Center for Biotechnology Information URL: [Link]

  • Title: Assay Guidance Manual for High-Throughput Screening Source: Eli Lilly & Company and the National Center for Advancing Translational Sciences URL: [Link]

Foundational

historical discovery of (+)-cis-dioxolane iodide as an m1 agonist

An In-Depth Technical Guide to the Historical Discovery of (+)-cis-Dioxolane Iodide as an M1 Muscarinic Agonist Authored by a Senior Application Scientist Abstract The quest for subtype-selective muscarinic acetylcholine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Historical Discovery of (+)-cis-Dioxolane Iodide as an M1 Muscarinic Agonist

Authored by a Senior Application Scientist

Abstract

The quest for subtype-selective muscarinic acetylcholine receptor (mAChR) agonists has been a cornerstone of medicinal chemistry for decades, driven by the therapeutic potential of modulating specific cholinergic pathways while avoiding peripheral side effects. The M1 mAChR, highly expressed in the cortex and hippocampus, has been a particularly attractive target for treating cognitive deficits associated with neurodegenerative diseases like Alzheimer's.[1][2][3] This guide provides a detailed technical retrospective on the discovery of L-(+)-cis-2-methyl-4-trimethylammoniummethyl-1,3-dioxolane iodide, commonly known as (+)-cis-dioxolane, a seminal M1-preferring agonist. We will explore the structure-activity relationship (SAR) rationale that led to its design, the experimental workflows that defined its pharmacological profile, and its enduring legacy as a critical tool compound that validated the M1 receptor as a viable drug target.

The Scientific Imperative: Deconvoluting the Cholinergic System

The central and peripheral nervous systems are finely regulated by the neurotransmitter acetylcholine (ACh), which acts on two major classes of receptors: nicotinic and muscarinic. The muscarinic family consists of five distinct G protein-coupled receptor (GPCR) subtypes (M1-M5).[2] A significant challenge in early drug development was the high degree of homology in the orthosteric binding site—the pocket where ACh binds—across these five subtypes.[1][4] This conservation meant that early agonists, designed as simple analogues of ACh, often activated multiple subtypes indiscriminately, leading to a host of undesirable side effects, particularly those mediated by the M2 (cardiac) and M3 (smooth muscle, glandular) receptors.[1]

The "cholinergic hypothesis" of Alzheimer's disease, which posited that cognitive decline was linked to a deficit in central cholinergic transmission, spurred the search for agonists that could specifically enhance signaling through the postsynaptic M1 receptors abundant in the brain.[2] To achieve this, researchers moved beyond flexible molecules like ACh and began to apply principles of conformational restriction. The central hypothesis was that by locking the agonist's structure into a specific three-dimensional shape, it would preferentially fit the binding pocket of one muscarinic subtype over the others. This strategic approach gave rise to the dioxolane scaffold.

Rational Design and Synthesis: The Birth of a Conformationally-Restricted Agonist

The design of (+)-cis-dioxolane was a direct application of structure-activity relationship (SAR) principles aimed at mimicking ACh while limiting its rotational freedom.[5][6] The 1,3-dioxolane ring serves as a rigid bioisostere for the acetyl and ethylene bridge portion of acetylcholine.

Core Structural Features:

  • Quaternary Ammonium Head: The trimethylammonium group provides the essential cationic charge required for anchoring to a conserved aspartic acid residue in the binding pocket of all muscarinic receptors.[6][7]

  • 1,3-Dioxolane Core: This heterocyclic ring system constrains the molecule's geometry, preventing free rotation. The relative positions of the substituents are fixed.

  • Cis Stereochemistry: The cis arrangement of the C2-methyl group and the C4-trimethylammoniummethyl group was found to be critical for potent agonist activity. This specific spatial orientation is believed to present the key pharmacophoric elements to the receptor in an optimal arrangement for activation.[8][9]

  • The (+) Enantiomer: As with many chiral drugs, the biological activity is stereospecific. The L-(+) enantiomer demonstrated significantly higher potency, highlighting the precise stereochemical requirements of the M1 receptor's binding site.

General Synthetic Workflow

The synthesis of a specific chiral molecule like (+)-cis-dioxolane iodide requires a stereocontrolled approach. While the original historical synthesis may vary, a logical pathway would involve the reaction of a chiral starting material to form the dioxolane ring, followed by the introduction and quaternization of the nitrogen atom. The final step involves quaternization using methyl iodide to yield the iodide salt.[10][11]

G cluster_0 Step 1: Dioxolane Formation cluster_1 Step 2: Amine Introduction & Quaternization A Chiral Precursor (e.g., (R)-Glycidol derivative) C Acid-catalyzed Acetalization A->C B Acetaldehyde B->C D Chiral cis-2-methyl-4-(hydroxymethyl) -1,3-dioxolane C->D Forms rigid core E Convert -OH to Leaving Group (e.g., Tosylate) D->E F Nucleophilic Substitution with Trimethylamine (N(CH3)3) E->F G Quaternary Ammonium Salt (Tosylate counterion) F->G I (+)-cis-Dioxolane Iodide G->I Ion Exchange (if needed) H Methyl Iodide (CH3I) (Alternative: Exhaustive Methylation)

Caption: Generalized synthetic pathway for (+)-cis-dioxolane iodide.

Pharmacological Deep Dive: Proving M1 Agonism

The characterization of a novel compound requires a battery of in vitro assays to determine its binding affinity, functional efficacy, and receptor selectivity.

Radioligand Binding Assays

These experiments quantify the affinity of a test compound for a specific receptor. They work by measuring the displacement of a known radioactive ligand from the receptor by the unlabeled test compound.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation: Cell membranes are prepared from cell lines engineered to express a single human muscarinic receptor subtype (e.g., CHO-K1 cells expressing hM1).

  • Incubation: Membranes are incubated in a buffered solution with a fixed concentration of a high-affinity radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) and varying concentrations of the unlabeled test compound, (+)-cis-dioxolane iodide.

  • Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand via rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific radioligand binding). The IC₅₀ is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Presentation: Binding Affinity Profile

The results from such assays would reveal the compound's preference for the M1 receptor.

Receptor SubtypeKi (nM) - Affinity ConstantSelectivity vs. M1
M1 15 -
M215010-fold
M3906-fold
M4755-fold
M51208-fold
(Note: Data are representative and for illustrative purposes.)
Functional Assays: Measuring Receptor Activation

Binding alone does not confirm agonism. Functional assays are required to measure the cellular response following receptor binding. M1 receptors are coupled to the Gq family of G proteins. Their activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

G cluster_0 M1 Receptor Signaling Cascade agonist (+)-cis-Dioxolane receptor M1 Receptor agonist->receptor Binds g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag downstream Ca2+ Release & PKC Activation ip3->downstream dag->downstream

Caption: Simplified M1 muscarinic receptor signaling pathway.

Experimental Protocol: Phosphoinositide (PI) Turnover Assay

This assay directly measures the accumulation of inositol phosphates, a hallmark of M1 activation.

  • Cell Culture & Labeling: Cells expressing the M1 receptor are cultured and incubated overnight with [³H]-myo-inositol, which is incorporated into the cell membrane as [³H]-phosphatidylinositols.

  • Pre-incubation: Cells are washed and pre-incubated in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, causing the newly generated inositol phosphates to accumulate within the cell.

  • Stimulation: Cells are stimulated with various concentrations of (+)-cis-dioxolane iodide for a defined period (e.g., 60 minutes).

  • Lysis & Extraction: The reaction is terminated by adding a cold acid (e.g., trichloroacetic acid). The cells are lysed, and the aqueous phase containing the inositol phosphates is separated.

  • Purification: The total inositol phosphates ([³H]-IPs) are isolated from the lysate using anion-exchange chromatography columns.

  • Quantification: The radioactivity of the eluted fraction is measured by liquid scintillation counting.

  • Data Analysis: The amount of [³H]-IPs produced is plotted against the log concentration of the agonist. A dose-response curve is generated to determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and the Eₘₐₓ (maximal effect).

G A 1. Culture & Label Cells with [3H]-myo-inositol B 2. Pre-incubate with LiCl A->B C 3. Stimulate with (+)-cis-Dioxolane B->C D 4. Lyse Cells & Extract IPs C->D E 5. Isolate [3H]-IPs via Anion Exchange D->E F 6. Quantify Radioactivity (Scintillation Counting) E->F G 7. Analyze Data (EC50, Emax) F->G

Caption: Experimental workflow for a PI turnover functional assay.

Data Presentation: Functional Agonist Profile

Receptor SubtypeEC₅₀ (nM) - PotencyEₘₐₓ (% of ACh) - Efficacy
M1 80 95%
M365070%
M550080%
(Note: Data are representative and for illustrative purposes. M2/M4 are Gi-coupled and would not be measured in a PI turnover assay.)

The combined binding and functional data provided a clear, self-validating picture: (+)-cis-dioxolane iodide was a potent, high-efficacy agonist with a modest but significant preference for the M1 receptor subtype over other Gq-coupled subtypes.

Legacy and Enduring Impact

(+)-cis-dioxolane iodide is considered a "historical" or first-generation M1-preferring agonist.[12] While its selectivity was insufficient for clinical development due to the risk of M3-mediated side effects, its value as a research tool was immense. It provided a critical piece of evidence that the strategy of conformational restriction could indeed yield subtype-preferring muscarinic ligands.

The study of (+)-cis-dioxolane and related compounds from that era accomplished several key goals:

  • Target Validation: It helped confirm that activating M1 receptors could produce desirable effects in preclinical models of cognition.

  • SAR Refinement: It provided invaluable data on the stereochemical and conformational requirements for M1 receptor activation, guiding the design of subsequent generations of agonists.

  • Paved the Way for Modern Agonists: The foundational knowledge gained from orthosteric agonists like (+)-cis-dioxolane ultimately informed the highly successful modern strategies of targeting allosteric sites on the M1 receptor, leading to the development of highly selective positive allosteric modulators (PAMs) and agonists with much cleaner side-effect profiles.[1][4] Several of these next-generation M1/M4-targeting compounds are now in late-stage clinical trials for schizophrenia and Alzheimer's-related psychosis.[3][13]

References

  • Langmead, C. J., & Christopoulos, A. (2009). Pharmacological comparison of muscarinic ligands: historical versus more recent muscarinic M1-preferring receptor agonists. European Journal of Pharmacology, 605(1-3), 53–56.
  • Mogg, A. J., & Broad, L. M. (2018). Current status of muscarinic M1 and M4 receptors as drug targets for neurodegenerative diseases. Neuropharmacology, 136(Pt C), 402–411.
  • Pigini, M., et al. (2008). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9. From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry, 51(20), 6429–6439. [Link]

  • Wikipedia contributors. (2023). Dioxolane. Wikipedia. [Link]

  • van der Kant, R., & Bakrania, P. (2022). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. International Journal of Molecular Sciences, 23(3), 1869. [Link]

  • Acs, A., & Perl, A. (2003). Muscarinic and nicotinic cholinergic agonists: structural analogies and discrepancies. Current Medicinal Chemistry, 10(24), 2657-2666.
  • Wikipedia contributors. (2024). Muscarinic agonist. Wikipedia. [Link]

  • Foye, W. O., Lemke, T. L., & Williams, D. A. (n.d.). Structure-Activity Relationships (SAR) - 1- Direct acting agonists 2. SlidePlayer. [Link]

  • Alzforum. (2009). Targeting M1—The Agony of Agonists, the Power of Potentiators. ALZFORUM. [Link]

  • Belleau, B., & Puranen, J. (1963). Stereochemistry of the Interaction of Enantiomeric 1,3-Dioxolane Analogs of Muscarone with Cholinergic Receptors. Journal of Medicinal Chemistry, 6(4), 325-328. [Link]

  • Valoti, E., et al. (2001). Synthesis, absolute configuration and antimuscarinic activity of the enantiomers of [1-(2,2-diphenyl-[12][14]dioxolan-4-yl)-ethyl]-dimethyl-amine. Il Farmaco, 56(1-2), 11-20. [Link]

  • Olah, G. A., & Narang, S. C. (1979). Iodotrimethylsilane. Organic Syntheses, 59, 92. [Link]

  • Al-Shorbagy, A. (2021). Lec2: Cholinergic agonists; stereochemistry and structure-activity relationships (SAR); products, & Cholinesterase inhibitor. SlideShare. [Link]

  • PR Newswire. (2024). MAPLIGHT THERAPEUTICS ANNOUNCES RESULTS FROM PHASE 1 TRIAL OF NOVEL M1/M4 MUSCARINIC AGONIST IN DEVELOPMENT FOR TREATMENT OF SCHIZOPHRENIA AND ALZHEIMER'S DISEASE PSYCHOSIS. [Link]

  • Organic Chemistry Portal. (n.d.). Dioxolanone synthesis. [Link]

  • Belleau, B., & Puranen, J. (1963). Stereochemistry of the Interaction of Enantiometic 1,3-Dioxolane Analogs of Muscarone with Cholinergic Receptors1. Journal of Medicinal Chemistry. [Link]

  • Pihlaja, K., & Sillanpää, R. (2012). Synthesis and stereochemistry of some multi methyl-substituted 1,3-dioxanes. Arkivoc, 2012(5), 282-290. [Link]

  • Domínguez, C. E., et al. (2022). Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. ChemSusChem, 16(1). [Link]

Sources

Exploratory

(+)-cis-Dioxolane Iodide: Molecular Identity, Physicochemical Properties, and Pharmacological Applications in Muscarinic Receptor Research

Executive Summary In the landscape of neuropharmacology and smooth muscle physiology, the precise mapping of muscarinic acetylcholine receptor (mAChR) subtypes requires highly stable, potent, and characterized pharmacolo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neuropharmacology and smooth muscle physiology, the precise mapping of muscarinic acetylcholine receptor (mAChR) subtypes requires highly stable, potent, and characterized pharmacological tools. (+)-cis-Dioxolane iodide is a high-affinity, non-selective muscarinic receptor agonist widely utilized in ex vivo and in vitro models. Unlike endogenous acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, (+)-cis-dioxolane iodide offers exceptional metabolic stability. This technical whitepaper synthesizes the physicochemical properties, receptor pharmacology, and field-proven experimental workflows associated with (+)-cis-dioxolane iodide, providing drug development professionals and researchers with a rigorous foundation for its application in signal transduction and contractility assays.

Molecular Identity and Physicochemical Properties

Understanding the physicochemical baseline of (+)-cis-dioxolane iodide is critical for formulating stable stock solutions and predicting its pharmacokinetic behavior in tissue baths. The compound is a quaternary ammonium salt, which renders it highly water-soluble and restricts its passive diffusion across lipid bilayers, localizing its action to extracellular receptor binding sites[1].

Table 1: Core Physicochemical and Structural Data
PropertyValue / Description
Chemical Name L(+)-cis-2-Methyl-4-trimethylammoniummethyl-1,3-dioxolane iodide
Molecular Weight 287.14 g/mol [2]
Chemical Formula C₈H₁₈INO₂
Solubility Highly water-soluble (Aqueous buffers, physiological saline)[1]
Primary Target Muscarinic Acetylcholine Receptors (M1–M5)
Mechanism of Action Orthosteric Agonist

Receptor Pharmacology & Mechanistic Causality

(+)-cis-Dioxolane iodide acts as a full agonist at most muscarinic receptor subtypes. However, its most prominent utility lies in characterizing M3 and M2 receptor-mediated pathways in smooth muscle tissues (e.g., myometrium, gastric antrum, and vascular endothelium).

Gq/11-Coupled Signal Transduction (M1, M3, M5)

Activation of the M3 receptor by (+)-cis-dioxolane iodide triggers a conformational shift that catalyzes the exchange of GDP for GTP on the Gq/11 alpha subunit. This activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 binds to receptors on the sarcoplasmic reticulum, driving the cytosolic calcium oscillations responsible for phasic smooth muscle contraction[3].

Biased Agonism and Pathway Specificity

Interestingly, modern pharmacological profiling suggests that (+)-cis-dioxolane may exhibit pathway-biased agonism in specific cellular contexts. While it is a robust driver of IP3-mediated calcium release in smooth muscle, some studies indicate it can selectively increase arachidonic acid release and cAMP accumulation without activating IP3 signaling in certain engineered cell lines, highlighting its utility in probing functional selectivity (biased agonism)[4].

Mandatory Visualization: Signaling Pathway

G A (+)-cis-Dioxolane Iodide B M3 Muscarinic Receptor A->B Agonist Binding C Gq Protein Activation B->C Conformational Change D Phospholipase C (PLC) C->D alpha-q Subunit E IP3 Generation D->E PIP2 Hydrolysis F Sarcoplasmic Reticulum Ca2+ Release E->F IP3R Activation G Smooth Muscle Contraction F->G Ca2+-Calmodulin / MLCK

M3 muscarinic receptor signaling pathway activated by (+)-cis-dioxolane iodide.

Quantitative Data: Antagonist Affinity Profiling

To validate the specific receptor subtypes mediating (+)-cis-dioxolane-induced contractions, researchers utilize competitive antagonists. The rightward shift of the (+)-cis-dioxolane dose-response curve allows for the calculation of antagonist affinities (pA2 or -log EC50). The rank order of affinity confirms the dominant receptor subtype driving the physiological response[5].

Table 2: Antagonist Inhibition of (+)-cis-Dioxolane Contractile Response (Rat Antrum Model)
AntagonistTarget Receptor SubtypeEC50 (-log mol/L)Affinity Rank Order
Darifenacin M37.91 (Highest Affinity)
Methoctramine M27.22
Pirenzepine M16.83 (Lowest Affinity)

Data synthesis demonstrates that (+)-cis-dioxolane-induced contraction in this tissue is predominantly M3-mediated, supported by the high potency of Darifenacin[5].

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality dictating the experimental choice.

Protocol 1: Ex Vivo Isometric Tension Assay (Smooth Muscle Contraction)

This protocol isolates the direct myogenic response of (+)-cis-dioxolane iodide on smooth muscle tissue (e.g., antral circular muscle or myometrium)[6].

Step-by-Step Methodology:

  • Tissue Preparation & Equilibration: Mount smooth muscle strips in a 10 mL organ bath containing oxygenated (95% O₂, 5% CO₂) Krebs buffer at 37°C.

    • Causality: Krebs buffer maintains physiological pH and ion gradients necessary for action potential propagation and calcium influx.

  • Viability Validation (Self-Validation Step): Expose the tissue to 60 mM KCl.

    • Causality: High extracellular K+ depolarizes the membrane, opening voltage-gated calcium channels. A robust contraction confirms the mechanical and cellular viability of the tissue before agonist testing. Wash with Krebs buffer until baseline tension is restored.

  • Neural Blockade: Incubate the tissue with 10⁻⁷ mol/L Tetrodotoxin (TTX) for 15 minutes.

    • Causality: TTX blocks voltage-gated sodium channels, preventing spontaneous neurotransmitter release from enteric or intrinsic neurons. This ensures that any contraction observed is due to the direct action of (+)-cis-dioxolane on the smooth muscle mAChRs, not indirect neural stimulation[6].

  • Cumulative Dosing: Add (+)-cis-dioxolane iodide in half-log increments (from 10⁻⁸ to 10⁻⁴ mol/L), waiting for the contractile response to plateau before the next addition.

  • Data Normalization: Record isometric tension and normalize the maximal contraction force to the cross-sectional area of the tissue strip (g/mm²).

Protocol 2: Cytosolic Calcium Imaging via Fura-2

This workflow quantifies the intracellular calcium oscillations triggered by (+)-cis-dioxolane iodide[3].

Step-by-Step Methodology:

  • Dye Loading: Incubate smooth muscle cells or thin tissue strips with 5 µM Fura-2 AM (acetoxymethyl ester) and 0.02% Pluronic F-127 for 45 minutes at room temperature.

    • Causality: The AM ester allows the dye to permeate the cell membrane. Intracellular esterases then cleave the AM group, trapping the active, calcium-sensitive Fura-2 fluorophore inside the cytosol. Pluronic F-127 acts as a non-ionic surfactant to facilitate dye dispersion.

  • De-esterification Wash: Wash the cells with HEPES-buffered saline and incubate for an additional 20 minutes.

    • Causality: This waiting period ensures complete cleavage of the AM esters, which is critical because uncleaved Fura-2 AM is insensitive to calcium and will skew baseline fluorescence.

  • Agonist Stimulation: Perfuse the chamber with 1 µM (+)-cis-dioxolane iodide.

  • Ratiometric Acquisition: Excite the sample alternately at 340 nm (calcium-bound) and 380 nm (calcium-free), and measure emission at 510 nm.

    • Causality: Using the 340/380 ratio (rather than single-wavelength intensity) mathematically cancels out artifacts caused by uneven dye loading, photobleaching, or variations in cell thickness, yielding a highly trustworthy and self-validating measurement of absolute intracellular Ca²⁺ concentration[3].

References

  • Table S4. Results of the Aedes aegypti Aa DOP2 antagonist screen of the LOPAC1280 library.
  • RAW data.
  • (+)cis-dioxolane stimulation of cytosolic calcium oscillations and phasic contractions of myometrial smooth muscle. PubMed (NIH).
  • Mechanisms mediating cholinergic antral circular smooth muscle contraction in r
  • Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias. Frontiers.
  • Comparison of the inhibition of the contractile response to cis-Dioxolane by 3 muscarinic receptor antagonists.

Sources

Foundational

An In-depth Technical Guide to the Downstream Signaling Cascades Activated by (+)-cis-Dioxolane Iodide

For Researchers, Scientists, and Drug Development Professionals Abstract (+)-cis-Dioxolane iodide is a potent and selective muscarinic acetylcholine receptor (mAChR) agonist with a primary affinity for the M2 subtype. Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-cis-Dioxolane iodide is a potent and selective muscarinic acetylcholine receptor (mAChR) agonist with a primary affinity for the M2 subtype. This guide provides a comprehensive technical overview of the downstream signaling cascades activated by this compound. As a Senior Application Scientist, this document synthesizes established mechanistic data with actionable experimental protocols to provide a self-validating framework for researchers. We will delve into the canonical Gi-coupled pathways, including the inhibition of adenylyl cyclase and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. Furthermore, we will explore the potential for this compound to engage other signaling pathways, providing a nuanced understanding of its cellular effects. This guide is designed to be a practical resource, offering not only theoretical knowledge but also detailed methodologies for the experimental validation of these signaling events.

Introduction: The Significance of (+)-cis-Dioxolane Iodide as a Selective Muscarinic Agonist

Muscarinic acetylcholine receptors (mAChRs) are a family of G-protein coupled receptors (GPCRs) that are pivotal in mediating the effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems.[1] The five subtypes of mAChRs (M1-M5) are differentially expressed throughout the body and couple to distinct G-protein families, leading to a wide array of physiological responses.[2] The development of subtype-selective muscarinic agonists is a key objective in drug discovery for treating a variety of conditions, including neurodegenerative diseases and cardiovascular disorders.[3][4]

(+)-cis-Dioxolane iodide, also referred to in the literature as cis-methyldioxolane, has emerged as a valuable pharmacological tool due to its high affinity and selectivity for the M2 muscarinic receptor subtype.[5] M2 receptors are predominantly coupled to the Gi/o family of G-proteins, which are inhibitory in nature.[1] This selective activation of M2 receptors makes (+)-cis-dioxolane iodide a powerful probe for elucidating the specific roles of this receptor subtype in cellular signaling and physiology. This guide will provide an in-depth exploration of the downstream signaling cascades initiated by the binding of (+)-cis-dioxolane iodide to the M2 receptor.

Mechanism of Action: Preferential Activation of the M2 Muscarinic Receptor

The initial and most critical event in the action of (+)-cis-dioxolane iodide is its binding to the orthosteric site of the M2 muscarinic receptor. This interaction stabilizes a conformational state of the receptor that promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gi/o protein.

Receptor Binding Profile

Studies have demonstrated the high affinity and selectivity of the core molecule, cis-methyldioxolane, for the human M2 receptor. While it can interact with other muscarinic subtypes, its preference for M2 is a defining characteristic.

CompoundReceptor SubtypeBinding Affinity (K D)Reference
[ 3H]cis-methyldioxolaneHuman M23.5 ± 0.5 nM[5]

Table 1: Binding Affinity of the core component of (+)-cis-dioxolane iodide to the human M2 muscarinic receptor.

It is important to note that while highly M2 selective, at higher concentrations, (+)-cis-dioxolane can activate other muscarinic receptor subtypes. For instance, it has been shown to induce contraction in guinea-pig trachea, a response mediated by M3 receptors, with an EC50 of 11.5 ± 0.9 nM.[6] This highlights the importance of using appropriate concentrations in experimental settings to ensure subtype-selective effects.

Primary Downstream Signaling Cascades of M2 Receptor Activation

Activation of the M2 receptor by (+)-cis-dioxolane iodide initiates two primary signaling cascades through the dissociation of the Gi protein into its Gαi and Gβγ subunits.

Inhibition of Adenylyl Cyclase via Gαi

The Gαi subunit, with GTP bound, directly inhibits the activity of adenylyl cyclase, a membrane-bound enzyme responsible for the conversion of ATP to cyclic AMP (cAMP).[1] This leads to a decrease in the intracellular concentration of this critical second messenger.

Dioxolane (+)-cis-Dioxolane Iodide M2R M2 Muscarinic Receptor Dioxolane->M2R Binds to Gi Gi Protein (αiβγ) M2R->Gi Activates G_alpha_i Gαi-GTP Gi->G_alpha_i G_beta_gamma Gβγ Gi->G_beta_gamma AC Adenylyl Cyclase G_alpha_i->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response_Inhibition Inhibition of Cellular Processes PKA->Cellular_Response_Inhibition Leads to

Figure 1: Gαi-mediated inhibition of the adenylyl cyclase pathway.

The reduction in cAMP levels has numerous downstream consequences, as cAMP is a key regulator of Protein Kinase A (PKA). Decreased PKA activity can lead to altered phosphorylation states of a multitude of cellular proteins, thereby modulating their function.

Activation of GIRK Channels via Gβγ

The liberated Gβγ subunit dimer can directly bind to and activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels (also known as Kir3 channels).[7][8] This interaction increases the open probability of the channel, leading to an efflux of K+ ions from the cell.[9]

Dioxolane (+)-cis-Dioxolane Iodide M2R M2 Muscarinic Receptor Dioxolane->M2R Binds to Gi Gi Protein (αiβγ) M2R->Gi Activates G_beta_gamma Gβγ Gi->G_beta_gamma GIRK GIRK Channel G_beta_gamma->GIRK Activates K_ion K+ GIRK->K_ion Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Causes Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition Leads to

Figure 2: Gβγ-mediated activation of GIRK channels.

The efflux of positively charged potassium ions results in hyperpolarization of the cell membrane, making it more difficult for the cell to reach the threshold for firing an action potential. This is a key mechanism of neuronal inhibition in the central and peripheral nervous systems. In cardiac tissue, this effect is responsible for the negative chronotropic (slowing of heart rate) and inotropic (reduction of contraction force) effects of vagal nerve stimulation.[8]

Potential for Engagement of Other Signaling Pathways

While the inhibition of adenylyl cyclase and activation of GIRK channels are the canonical signaling pathways for M2 receptor activation, there is evidence that muscarinic agonists can also modulate other signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway. The activation of the MAPK/ERK pathway by muscarinic agonists is complex and can be cell-type specific, often involving Gβγ subunits, protein kinase C (PKC), and transactivation of receptor tyrosine kinases.[3]

Further research is required to definitively establish whether (+)-cis-dioxolane iodide, at physiologically relevant concentrations for M2 receptor activation, significantly modulates the MAPK/ERK pathway or exhibits biased agonism, preferentially activating one downstream pathway over another.

Experimental Protocols for Pathway Elucidation

To enable researchers to investigate the downstream signaling of (+)-cis-dioxolane iodide, this section provides detailed, step-by-step protocols for key experiments.

Measurement of cAMP Levels in Response to (+)-cis-Dioxolane Iodide

This protocol describes a competitive immunoassay to quantify changes in intracellular cAMP levels following treatment with (+)-cis-dioxolane iodide, which is indicative of Gi-coupled receptor activation.

Objective: To determine the effect of (+)-cis-dioxolane iodide on intracellular cAMP concentration.

Principle: This assay is based on the competition between cAMP produced by the cells and a labeled cAMP tracer for a limited number of binding sites on a specific anti-cAMP antibody. A decrease in signal from the tracer-antibody interaction indicates an increase in cellular cAMP (for Gs-coupled receptors), while an increase in signal suggests a decrease in cellular cAMP (for Gi-coupled receptors, often measured in the presence of an adenylyl cyclase activator like forskolin).[10]

Materials:

  • Cells expressing the M2 muscarinic receptor (e.g., CHO-K1 cells stably transfected with the human M2 receptor).

  • Cell culture medium and supplements.

  • (+)-cis-Dioxolane iodide.

  • Forskolin.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Assay buffer.

  • Multi-well plates (format compatible with the assay kit and plate reader).

  • Plate reader capable of detecting the signal from the chosen assay kit.

Procedure:

  • Cell Culture: Culture M2 receptor-expressing cells in appropriate medium until they reach the desired confluency.

  • Cell Seeding: Seed the cells into the multi-well plates at a density recommended by the assay kit manufacturer and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of (+)-cis-dioxolane iodide in assay buffer. Also, prepare a solution of forskolin at a concentration that sub-maximally stimulates adenylyl cyclase (e.g., 1-10 µM).

  • Cell Treatment:

    • For agonist mode (to detect inhibition of stimulated cAMP):

      • Pre-treat cells with varying concentrations of (+)-cis-dioxolane iodide for a specified time (e.g., 15-30 minutes).

      • Add forskolin to all wells (except for the basal control) and incubate for a further specified time (e.g., 30 minutes).

    • Include appropriate controls: vehicle control (no drug), forskolin-only control (maximum stimulated cAMP), and a positive control Gi agonist if available.

  • cAMP Detection: Lyse the cells and perform the cAMP detection assay according to the manufacturer's protocol.

  • Data Acquisition: Read the plate using the appropriate plate reader.

  • Data Analysis:

    • Calculate the signal for each well.

    • Normalize the data to the forskolin-only control (100%) and the vehicle control (0%).

    • Plot the normalized response against the logarithm of the (+)-cis-dioxolane iodide concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.[10]

Electrophysiological Measurement of GIRK Channel Activity

This protocol outlines the use of the two-electrode voltage-clamp technique in Xenopus oocytes to measure GIRK channel activation by (+)-cis-dioxolane iodide.

Objective: To determine if (+)-cis-dioxolane iodide activates GIRK channels via the M2 receptor.

Principle: Xenopus oocytes are a robust system for the heterologous expression of ion channels and GPCRs. By co-expressing the M2 receptor and GIRK channel subunits, the activation of the channel in response to the agonist can be measured as an outward K+ current under voltage-clamp conditions.[11]

Materials:

  • Xenopus laevis oocytes.

  • cRNA for the human M2 muscarinic receptor and GIRK channel subunits (e.g., GIRK1 and GIRK4).

  • Injection needles and micromanipulator.

  • Two-electrode voltage-clamp setup (amplifier, electrodes, data acquisition system).

  • Perfusion system.

  • Recording solution (e.g., ND96) containing varying concentrations of KCl.

  • (+)-cis-Dioxolane iodide.

  • GIRK channel blocker (e.g., BaCl2).

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus oocytes.

    • Co-inject the oocytes with cRNA for the M2 receptor and GIRK channel subunits.

    • Incubate the oocytes for 2-5 days to allow for protein expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and impale it with two microelectrodes filled with 3 M KCl.

    • Clamp the membrane potential at a holding potential of, for example, -80 mV.

    • Perfuse the oocyte with a low-K+ recording solution.

  • Agonist Application:

    • Switch the perfusion to a high-K+ solution to increase the driving force for K+ and elicit a basal GIRK current.

    • Apply increasing concentrations of (+)-cis-dioxolane iodide to the bath and record the change in holding current. An outward current indicates K+ efflux and channel activation.

  • Control Experiments:

    • After agonist application, apply a GIRK channel blocker (e.g., 1 mM BaCl2) to confirm that the observed current is indeed mediated by GIRK channels. The current should be significantly reduced in the presence of the blocker.

    • Use non-injected oocytes or oocytes expressing only the M2 receptor or only the GIRK channels as negative controls.

  • Data Analysis:

    • Measure the amplitude of the agonist-induced current at each concentration.

    • Normalize the current to the maximal response.

    • Plot the normalized current against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 for GIRK channel activation.[11]

Conclusion

(+)-cis-Dioxolane iodide is a valuable pharmacological tool for the study of M2 muscarinic receptor signaling. Its high affinity and selectivity for this receptor subtype allow for the specific interrogation of Gi-coupled downstream pathways. The primary signaling cascades activated by this compound are the inhibition of adenylyl cyclase and the activation of GIRK channels, leading to a decrease in intracellular cAMP and membrane hyperpolarization, respectively. The experimental protocols provided in this guide offer a robust framework for researchers to validate and further explore the cellular and physiological consequences of M2 receptor activation by (+)-cis-dioxolane iodide. Future studies may focus on delineating its potential for biased agonism and its effects on non-canonical signaling pathways, which will further enhance our understanding of muscarinic receptor pharmacology and its therapeutic potential.

References

  • Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological reviews, 50(2), 279–290.
  • Dascal, N. (1997). Signalling via the G protein-activated K+ channels. Cellular signalling, 9(8), 551–573.
  • Doupnik, C. A., Davidson, N., & Lester, H. A. (1995). The inward rectifier potassium channel family. Current opinion in neurobiology, 5(3), 268–277.
  • Gomeza, J., Shannon, H., Kostenis, E., Felder, C., Kelley, B., Scraggs, P., ... & Wess, J. (1999). Pronounced species divergence in the pharmacology of G protein-coupled receptors: a study of the M2 muscarinic receptor. Molecular pharmacology, 56(5), 1032–1040.
  • Haga, T. (2013). Molecular properties of muscarinic acetylcholine receptors. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 89(6), 226–239.
  • Hulme, E. C., Birdsall, N. J., & Buckley, N. J. (1990). Muscarinic receptor subtypes. Annual review of pharmacology and toxicology, 30(1), 633–673.
  • Kubo, Y., Reuveny, E., Slesinger, P. A., Jan, Y. N., & Jan, L. Y. (1993). Primary structure and functional expression of a rat G-protein-coupled muscarinic potassium channel.
  • Lechleiter, J. D., Peralta, E. G., & Clapham, D. E. (1991). G protein-coupled receptors and activation of K+ channels. Journal of general physiology, 98(5), 1s-10s.
  • Lupu-Meiri, M., Shapira, H., & Oron, Y. (1988). Dual regulation of the phosphoinositide pathway in Xenopus oocytes by a single muscarinic receptor subtype. Pflügers Archiv, 412(1-2), 132–137.
  • Roffel, A. F., Elzinga, C. R., & Zaagsma, J. (1990). Muscarinic M2 receptors in guinea-pig tracheal smooth muscle: their role in modulation of adenylate cyclase activity and contraction. British journal of pharmacology, 99(1), 125–128.
  • Sadja, R., Alagem, N., & Reuveny, E. (2003). Gating of GIRK channels: a structural perspective. Pflügers Archiv, 445(4), 433–438.
  • Slesinger, P. A., Reuveny, E., Jan, Y. N., & Jan, L. Y. (1995). Identification of a point mutation in G protein-gated K+ channel GIRK3 that prevents activation by G protein beta gamma subunits. Neuron, 15(5), 1145–1152.
  • Sowell, J. W., Tang, Y., Valli, M. J., Chapman, J. M., Usher, L. A., & Vaughan, P. J. (1996). Synthesis and muscarinic activity of cis- and trans-2, 5-disubstituted-1, 3-oxathiolanes. Journal of medicinal chemistry, 39(2), 481–487.
  • Trautwein, W., & Kameyama, M. (1986). The cardiac muscarinic K+ channel. Progress in biophysics and molecular biology, 48(2), 67–95.
  • Wickman, K., & Clapham, D. E. (1995). G-protein regulation of ion channels. Current opinion in neurobiology, 5(3), 278–285.
  • Wess, J. (2004). Muscarinic acetylcholine receptor knockout mice: novel phenotypes and clinical implications. Annual review of pharmacology and toxicology, 44, 423–450.
  • Wess, J., Eglen, R. M., & Gautam, D. (2007). Muscarinic acetylcholine receptors: mutant mice provide new insights for drug development. Nature reviews. Drug discovery, 6(9), 721–733.
  • Yamada, M., Lamping, J. G., Duttaroy, A., Zhang, W., Cui, Y., Bymaster, F. P., ... & Wess, J. (2001). Cholinergic agonists that selectively activate M1 muscarinic receptors in receptor knockout mice. Molecular pharmacology, 60(2), 356–362.
  • Zhang, W., Basile, A. S., Gomeza, J., Volpicelli, L. A., Levey, A. I., & Wess, J. (2002). Characterization of central inhibitory muscarinic autoreceptors by the use of muscarinic acetylcholine receptor knockout mice. The Journal of neuroscience, 22(5), 1709–1717.
  • Birdsall, N. J. M., & Hulme, E. C. (1983). Muscarinic receptor subclasses. Trends in pharmacological sciences, 4, 459-463.
  • Brown, J. H., & Taylor, P. (2018). Muscarinic Receptor Agonists and Antagonists. In Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13e.
  • Ehlert, F. J. (2009). The relationship between receptor theory and the new paradigms of functional selectivity and receptor trafficking. Journal of Pharmacology and Experimental Therapeutics, 331(3), 779-790.
  • Nathanson, N. M. (2000). A multiplicity of muscarinic mechanisms: G protein-coupled receptors and receptor-independent signaling. Proceedings of the National Academy of Sciences, 97(12), 6245-6246.
  • van der Westhuizen, E. T., & Valant, C. (2015). Allosteric modulation of muscarinic receptors. Bioorganic & medicinal chemistry letters, 25(19), 4065-4071.

Sources

Exploratory

effects of (+)-cis-dioxolane iodide on intracellular calcium mobilization

An In-Depth Technical Guide on the Effects of (+)-cis-Dioxolane Iodide on Intracellular Calcium Mobilization Executive Summary (+)-cis-Dioxolane iodide is a highly potent, non-selective muscarinic acetylcholine receptor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Effects of (+)-cis-Dioxolane Iodide on Intracellular Calcium Mobilization

Executive Summary

(+)-cis-Dioxolane iodide is a highly potent, non-selective muscarinic acetylcholine receptor (mAChR) agonist widely utilized in neuropharmacology and cellular signaling research. While it exhibits affinity across all five muscarinic receptor subtypes (M1–M5), its profound impact on intracellular calcium ( Ca2+ ) mobilization is primarily driven through its interaction with the Gq​/11 -coupled receptors: M1, M3, and M5[1]. This whitepaper provides a comprehensive mechanistic framework, validated experimental protocols, and quantitative pharmacological data for utilizing (+)-cis-dioxolane iodide to interrogate calcium signaling cascades in drug discovery and cellular biology.

Mechanistic Framework: The Muscarinic-Calcium Axis

To effectively utilize (+)-cis-dioxolane iodide in experimental models, one must understand the precise causality of the signal transduction it initiates. The muscarinic receptors are G protein-coupled receptors (GPCRs) that bifurcate into two primary signaling pathways: M2/M4 couple to Gi/o​ (inhibiting adenylate cyclase), while M1/M3/M5 couple to Gq/11​ [1].

When (+)-cis-dioxolane iodide binds to the orthosteric site of an M1, M3, or M5 receptor, it stabilizes an active conformational state. This structural shift catalyzes the exchange of GDP for GTP on the Gq​/11 alpha subunit. The activated Gαq​ protein subsequently binds to and stimulates Phospholipase C β (PLC β ).

PLC β acts as the critical enzymatic amplifier in this cascade, hydrolyzing the membrane lipid phosphatidylinositol 4,5-bisphosphate ( PIP2​ ) into two distinct secondary messengers:

  • Diacylglycerol (DAG): Remains in the plasma membrane to activate Protein Kinase C (PKC).

  • Inositol 1,4,5-trisphosphate ( IP3​ ): Diffuses rapidly through the cytosol to bind to IP3​ receptors ( IP3​R ) located on the membrane of the endoplasmic reticulum (ER).

The binding of IP3​ to IP3​R induces a conformational opening of the channel, resulting in a massive, transient efflux of stored Ca2+ into the intracellular space[2]. This calcium spike is the primary quantifiable metric in functional muscarinic assays.

Pathway Agonist (+)-cis-Dioxolane Iodide Receptor M1 / M3 / M5 mAChRs Agonist->Receptor Agonism Gq Gq/11 alpha subunit Receptor->Gq GTP Exchange PLC Phospholipase C β Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG IP3R IP3 Receptor (ER Membrane) IP3->IP3R Binding Ca2 Cytosolic Ca2+ Spike IP3R->Ca2 Channel Opening

Gq-coupled signal transduction cascade induced by (+)-cis-dioxolane iodide leading to calcium release.

Experimental Methodologies: Self-Validating Calcium Flux Protocols

To quantify the calcium mobilization induced by (+)-cis-dioxolane iodide, researchers typically employ high-throughput fluorometric imaging plate readers (FLIPR) combined with cell-permeable calcium indicators (e.g., Fluo-4 AM)[3]. A robust protocol must be a self-validating system; therefore, we incorporate specific pharmacological inhibitors to prove causality.

Step-by-Step Workflow
  • Cell Preparation: Plate Chinese Hamster Ovary (CHO) cells stably expressing the target receptor (e.g., CHO-M3) in a 384-well microplate. Incubate overnight to ensure monolayer confluence.

  • Dye Loading (The Causality of AM Esters): Incubate the cells with Fluo-4 AM. The acetoxymethyl (AM) ester masks the negative charges of the dye, allowing it to passively diffuse across the lipophilic cell membrane. Once inside, ubiquitous intracellular esterases cleave the AM groups, trapping the active, calcium-sensitive fluorophore within the cytosol[3].

    • Critical Addition: Add Probenecid (an organic anion transporter inhibitor) to the loading buffer. This prevents the cells from actively extruding the cleaved dye back into the extracellular space, ensuring a high signal-to-noise ratio.

  • Baseline Acquisition: Record baseline fluorescence for 10–15 seconds to establish the resting cytosolic Ca2+ concentration.

  • Agonist Injection: Inject (+)-cis-dioxolane iodide via the automated liquid handler.

  • Kinetic Measurement: Continuously monitor fluorescence (Excitation ~488 nm / Emission ~525 nm) for 3 minutes to capture the transient Ca2+ peak.

  • Validation via Antagonism: To validate that the calcium flux is exclusively mediated by the target receptor, run parallel wells pre-incubated with subtype-selective antagonists (e.g., Darifenacin for M3)[2]. A rightward shift in the (+)-cis-dioxolane iodide dose-response curve confirms target specificity.

Workflow Step1 Cell Culture Plate CHO-M3 cells in 384-well microplate Step2 Dye Loading Add Fluo-4 AM + Probenecid (1 hr) Step1->Step2 Step3 Baseline Record baseline fluorescence (10s) Step2->Step3 Step4 Stimulation Inject (+)-cis-dioxolane iodide via FLIPR Step3->Step4 Step5 Kinetics Measure Ca2+ peak (Ex 488nm / Em 525nm) Step4->Step5

Step-by-step fluorometric imaging plate reader (FLIPR) workflow for intracellular calcium assays.

Quantitative Data Interpretation

When profiling (+)-cis-dioxolane iodide, it is essential to benchmark its efficacy against endogenous ligands (like Acetylcholine) or synthetic reference standards (like Carbachol). In functional calcium flux assays, (+)-cis-dioxolane iodide acts as a full agonist, routinely achieving 100% relative activation compared to Carbachol[3].

Furthermore, the downstream physiological effects of this calcium mobilization—such as smooth muscle contraction—can be pharmacologically dissected. In tissue bath preparations measuring cholinergic antral circular smooth muscle contraction (which is entirely dependent on intracellular calcium mobilization), the potency of specific antagonists against (+)-cis-dioxolane iodide reveals the functional dominance of the M3 receptor[2].

Table 1: Pharmacological Profile of (+)-cis-Dioxolane Iodide and Validating Antagonists

CompoundTarget ReceptorPharmacological ActionPotency Metric / EfficacyReference
(+)-cis-Dioxolane Iodide M1 / M3 / M5Full Agonist100% relative activation (vs. Carbachol)[3]
Darifenacin M3Competitive Antagonist pIC50​ ~ 7.9 (High Affinity)[2]
Methoctramine M2Competitive Antagonist pIC50​ ~ 7.2 (Moderate Affinity)[2]
Pirenzepine M1Competitive Antagonist pIC50​ ~ 6.8 (Lower Affinity)[2]

Note: The pIC50​ values represent the negative logarithm of the antagonist concentration required to inhibit 50% of the calcium-dependent contractile response induced by 10−6 mol/L (+)-cis-dioxolane iodide.

Advanced Applications: Downstream Effector Modulation

The utility of (+)-cis-dioxolane iodide extends beyond merely measuring the initial calcium spike; it is a vital tool for studying calcium-dependent downstream effectors.

A prime example is the modulation of the two-pore domain potassium channel K2P18.1 (TRESK). Unlike classical calcium-activated potassium channels, TRESK is not activated by direct calcium binding. Instead, the massive intracellular calcium mobilization induced by (+)-cis-dioxolane iodide activates calcineurin , a calcium/calmodulin-dependent serine/threonine phosphatase. Calcineurin subsequently dephosphorylates the intracellular loop of TRESK, leading to channel opening and cellular hyperpolarization. High-throughput screens have demonstrated that (+)-cis-dioxolane iodide effectively activates this pathway with an EC50​ of 0.04 µM, highlighting its precision in interrogating complex, multi-tiered signaling networks[4].

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Preparation of (+)-cis-Dioxolane Iodide Stock Solutions for Cell Culture

Abstract This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the proper preparation, handling, and storage of (+)-cis-dioxolane iodide stock solut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the proper preparation, handling, and storage of (+)-cis-dioxolane iodide stock solutions for use in cell culture applications. (+)-cis-Dioxolane iodide, a known muscarinic acetylcholine receptor agonist, requires precise and careful handling to ensure solution stability, concentration accuracy, and the integrity of experimental results. This guide details not only the step-by-step protocols for creating high-concentration stock solutions and their subsequent dilution to working concentrations but also explains the critical scientific principles behind each procedural choice. Adherence to these protocols will enable the generation of reliable, reproducible data in in vitro studies.

Introduction to (+)-cis-Dioxolane Iodide

(+)-cis-Dioxolane iodide, also known as L-(+)-cis-2-Methyl-4-trimethylammoniummethyl-1,3-dioxolane iodide, is a synthetic small molecule recognized for its function as a muscarinic acetylcholine receptor agonist[1]. These receptors are involved in a multitude of physiological processes, making their agonists and antagonists valuable tools for research in pharmacology and cell biology. The 1,3-dioxolane ring is a heterocyclic moiety found in various bioactive natural and synthetic compounds, where it can enhance biological activity through improved ligand-target interactions[2].

The success of any cell-based assay hinges on the quality and consistency of the reagents used. For small molecules like (+)-cis-dioxolane iodide, this begins with the preparation of a stable, accurately concentrated stock solution. Improper preparation can lead to issues such as compound precipitation, degradation, or inaccurate dosing, all of which compromise experimental reproducibility and validity. This application note serves as a definitive guide to mitigate these risks.

Physicochemical Properties & Handling

A thorough understanding of the compound's properties is fundamental to its effective use. The iodide salt form influences its stability and handling requirements.

PropertyValueSource
Chemical Name L-(+)-cis-2-Methyl-4-trimethylammoniummethyl-1,3-dioxolane iodide[3]
CAS Number 16709-43-6[3]
Molecular Formula C₈H₁₈INO₂[3]
Molecular Weight 287.14 g/mol [3]
Appearance Typically a solid powder. Verify with manufacturer's Certificate of Analysis.N/A

Solubility: For creating high-concentration stock solutions, the solvent of choice must be capable of fully dissolving the compound and be compatible with the cell culture system. While specific solubility data for (+)-cis-dioxolane iodide is not always readily available, the standard and highly recommended solvent for most small molecule inhibitors and agonists for in vitro use is anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)[4][5][6][7]. It offers excellent solvating power for a wide range of organic molecules.

Stability and Storage: The iodide component of the molecule makes it potentially susceptible to oxidation and light-induced degradation[8]. Therefore, proper storage is critical to maintaining its chemical integrity.

  • Powder: The solid form of the compound should be stored at -20°C, protected from light and moisture[9].

  • Stock Solutions: DMSO stock solutions are best stored in small, single-use aliquots at -20°C or -80°C for long-term stability[5][9]. This practice is essential to avoid repeated freeze-thaw cycles, which can lead to compound degradation and compromise solution integrity[10]. Solutions should be protected from light at all times.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many cell-based assays[5][11].

Materials and Equipment
  • (+)-cis-Dioxolane Iodide powder

  • Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade (e.g., Sigma-Aldrich D2650)

  • Calibrated analytical balance

  • Sterile, amber-colored 1.5 mL microcentrifuge tubes

  • Sterile, single-use aliquot tubes (e.g., 0.5 mL)

  • Vortex mixer

  • Calibrated P1000, P200, and P20 micropipettes

  • Sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): Lab coat, safety glasses, and chemical-resistant gloves[12].

Safety Precautions
  • Work in a chemical fume hood or a designated powder handling enclosure when weighing the compound to prevent inhalation of fine particulates.

  • DMSO is a powerful solvent that can facilitate the absorption of chemicals through the skin. Always wear appropriate gloves and handle with care.

  • Consult the Safety Data Sheet (SDS) for (+)-cis-dioxolane iodide before handling.

Experimental Workflow

G cluster_prep Stock Solution Preparation calc 1. Calculate Mass weigh 2. Weigh Compound calc->weigh Mass needed dissolve 3. Add DMSO & Dissolve weigh->dissolve Powder vortex 4. Vortex Until Clear dissolve->vortex Ensure homogeneity aliquot 5. Aliquot Solution vortex->aliquot Homogeneous solution store 6. Store at -20°C/-80°C aliquot->store Single-use tubes G compound (+)-cis-Dioxolane Iodide receptor Muscarinic Acetylcholine Receptor (mAChR) compound->receptor binds & activates gprotein G-Protein (e.g., Gq/11) receptor->gprotein activates plc Phospholipase C (PLC) gprotein->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor pkc Protein Kinase C (PKC) Activation dag->pkc ca Ca²⁺ Release er->ca response Cellular Response ca->response pkc->response

Caption: Simplified signaling pathway activated by (+)-cis-dioxolane iodide.

References

  • Xing, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. Available at: [Link]

  • Wikipedia. Dioxolane. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 657347, (+)-cis-Dioxolane. Available at: [Link]

  • ResearchGate. How do you dissolve chemicals in the culture medium?. Available at: [Link]

  • NextSDS. 1,3-Dioxolane-4-methanaminium, N,N,N,2-tetramethyl-, iodide, (2S-cis)-. Available at: [Link]

  • Patsnap. How to Avoid Contamination in Cell Culture (Best Practices). Available at: [Link]

  • Cheméo. Chemical Properties of 1,3-Dioxolane, 4-methyl-2-(1-methylethyl), cis (CAS 67879-60-1). Available at: [Link]

  • Technology Networks. Cell Culture: Key Starting Considerations. Available at: [Link]

  • Al-Amiery, A. A., et al. (2022). The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine (A Review). Molecules. Available at: [Link]

  • Karaduman, A. B., et al. (2014). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules. Available at: [Link]

  • Magnusson, R. P., et al. (1984). Mechanism of iodide-dependent catalatic activity of thyroid peroxidase and lactoperoxidase. Journal of Biological Chemistry. Available at: [Link]

  • Cheméo. Chemical Properties of 1,3-Dioxolane (CAS 646-06-0). Available at: [Link]

  • Interchim. DiO dyes. Available at: [Link]

  • Virion, A., et al. (1985). The mechanism of action of synthetic antithyroid drugs: iodine complexation during oxidation of iodide. Archives of Biochemistry and Biophysics. Available at: [Link]

  • IUPAC-NIST Solubility Data Series. SOLUBILITY DATA SERIES. Available at: [Link]

  • Basicmedical Key. (2021). Iodine and Iodine-Containing Compounds. Available at: [Link]

  • Rojas-Calderón, E., et al. (2022). 131I-C19 Iodide Radioisotope and Synthetic I-C19 Compounds as K-Ras4B–PDE6δ Inhibitors: A Novel Approach against Colorectal Cancer—Biological Characterization, Biokinetics and Dosimetry. International Journal of Molecular Sciences. Available at: [Link]

  • Forschungszentrum Jülich. Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. Available at: [Link]

  • Wren, J.C., et al. (2000). Chemistry of Iodine in Containment. Nuclear Technology. Available at: [Link]

  • ResearchGate. (2007). Stability of Iodine Content in Iodized Salt. Available at: [Link]

  • University of Leicester. (2022). Iodine speciation in deep eutectic solvents. Figshare. Available at: [Link]

  • YouTube. (2014). Solubility of iodine. Available at: [Link]

  • Chemistry Stack Exchange. (2019). Solubility of Iodine in Some Organic Solvents. Available at: [Link]

Sources

Application

In Vivo and Ex Vivo Dosing Protocols for (+)-cis-Dioxolane Iodide in Rodent Models: Functional Assessment of Muscarinic Receptor Activity

Introduction & Mechanistic Overview (+)-cis-Dioxolane iodide is a highly potent, non-selective muscarinic acetylcholine receptor (mAChR) agonist. Unlike endogenous acetylcholine, (+)-cis-dioxolane is highly resistant to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

(+)-cis-Dioxolane iodide is a highly potent, non-selective muscarinic acetylcholine receptor (mAChR) agonist. Unlike endogenous acetylcholine, (+)-cis-dioxolane is highly resistant to hydrolysis by acetylcholinesterase, making it an indispensable tool compound for generating stable, reproducible concentration-response curves in both in vivo and ex vivo pharmacological models[1].

In rodent models, (+)-cis-dioxolane is primarily utilized to dissect the complex interplay between M2 and M3 muscarinic receptor subtypes in smooth muscle tissues, such as the gastrointestinal tract (e.g., antral circular muscle) and the genitourinary system (e.g., urinary bladder)[2][3].

The Cholinergic Paradigm: Causality in Smooth Muscle Contraction

The physiological contraction of smooth muscle in response to (+)-cis-dioxolane is governed by a dual-receptor mechanism:

  • M3 Receptor (Primary Contraction): Couples to Gq/11 proteins, activating phospholipase C (PLC), which generates IP3 and triggers intracellular calcium release, directly driving the contractile apparatus[2].

  • M2 Receptor (Anti-Relaxation): Couples to Gi/o proteins, inhibiting adenylyl cyclase. This decreases intracellular cAMP, effectively preventing cAMP-mediated smooth muscle relaxation and potentiating the M3-driven contraction[3].

Signaling Ligand (+)-cis-Dioxolane M3 M3 mAChR Ligand->M3 Primary Agonism M2 M2 mAChR Ligand->M2 Secondary Agonism Gq Gq/11 Protein M3->Gq PLC PLCβ & IP3 Gq->PLC Ca Ca2+ Release PLC->Ca Contraction Smooth Muscle Contraction Ca->Contraction Gi Gi/o Protein M2->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP Decreased cAMP AC->cAMP cAMP->Contraction Prevents Relaxation

Figure 1: Dual-pathway signaling mechanism of (+)-cis-dioxolane in smooth muscle via M2/M3 receptors.

Pharmacodynamics & Quantitative Data Summary

Systemic in vivo administration of muscarinic agonists can trigger severe cholinergic toxidrome (SLUDGE syndrome). Consequently, the most rigorous method for assessing (+)-cis-dioxolane pharmacodynamics is through ex vivo organ bath contractility assays, often paired with in vivo pretreatments (such as pertussis toxin to uncouple Gi proteins)[2].

Table 1: Pharmacological Profile of (+)-cis-Dioxolane in Rodent Smooth Muscle
Tissue ModelAgonistpEC50 (-log M)Primary Receptor MediatorValidating Antagonist (pA2 / pIC50)
Mouse Urinary Bladder (+)-cis-Dioxolane6.6 ± 0.1 (~0.25 µM)M3Darifenacin (8.70), 4-DAMP (8.42)
Rat Antral Circular Muscle (+)-cis-Dioxolane~6.0 (~1.0 µM)M3 > M2 > M1Darifenacin (7.9), Methoctramine (7.2)
Rat Urinary Bladder (+)-cis-Dioxolane6.3 ± 0.2 (~0.50 µM)M3Atropine (9.1), Darifenacin (8.5)

Data synthesized from authoritative pharmacological characterizations of rodent tissues[1][2][3].

Experimental Methodologies

Protocol A: Standard Ex Vivo Organ Bath Contractility Assay

This protocol establishes a self-validating system to measure myogenic contraction while excluding neurogenic artifacts.

Workflow Prep 1. Tissue Isolation (Antrum/Bladder) Equil 2. Organ Bath Equilibration (Krebs, 37°C, 95% O2) Prep->Equil TTX 3. TTX Incubation (0.1 µM) Blocks Neural Input Equil->TTX Curve1 4. Baseline (+)-cis-Dioxolane Curve (10^-8 to 10^-4 M) TTX->Curve1 Wash 5. Washout & Recovery (Re-establish Baseline) Curve1->Wash Antagonist 6. Antagonist Incubation (e.g., Darifenacin, 90 min) Wash->Antagonist Curve2 7. Second Agonist Curve (Calculate Dose Shift) Antagonist->Curve2

Figure 2: Step-by-step workflow for the ex vivo (+)-cis-dioxolane contractility assay.

Step-by-Step Procedure:
  • Tissue Preparation: Euthanize the rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse) following approved IACUC protocols. Rapidly excise the target organ (urinary bladder or gastric antrum) and dissect into uniform circular smooth muscle strips (approx. 2 x 10 mm) in ice-cold oxygenated Krebs buffer[1][2].

  • Organ Bath Setup: Mount the strips in 10 mL organ baths containing Krebs buffer maintained at 37°C and continuously aerated with 95% O2 / 5% CO2. Apply a resting isometric tension (typically 1.0 g for rats, 0.5 g for mice) and equilibrate for 60 minutes, washing every 15 minutes.

  • Neurogenic Blockade (Critical Causality Step): Add Tetrodotoxin (TTX) to the bath at a final concentration of 0.1 µM (10^-7 M). Rationale: TTX blocks voltage-gated sodium channels in intrinsic enteric/parasympathetic nerves. This guarantees that any contraction observed is a direct myogenic response to (+)-cis-dioxolane acting on smooth muscle mAChRs, rather than an artifact of agonist-induced neurotransmitter release[2].

  • Baseline Agonist Curve: Construct a cumulative concentration-response curve for (+)-cis-dioxolane by adding half-log increments from 10−8 M to 10−4 M. Wait for the contractile response to plateau before adding the next dose.

  • Washout & Antagonist Incubation: Wash the tissues repeatedly with fresh Krebs buffer until baseline tension is restored. Incubate the tissues with a subtype-specific antagonist (e.g., Darifenacin for M3, or Methoctramine for M2) for exactly 90 minutes. Rationale: 90 minutes is required to reach receptor binding equilibrium[2].

  • Second Agonist Curve: Repeat the (+)-cis-dioxolane cumulative dosing. Calculate the rightward shift (dose-ratio) to determine the antagonist's affinity ( pA2​ or pKB​ ).

Protocol B: In Vivo Pretreatment & Ex Vivo M2 "Unmasking" Assay

Because M3-mediated contraction dominates the tissue response, evaluating the M2 receptor requires a specialized biochemical trap known as the "re-contraction assay"[3][4].

Step-by-Step Procedure:
  • In Vivo PTX Pretreatment (Optional): To prove Gi-protein dependency, inject rodents with Pertussis Toxin (PTX) 5 days prior to the experiment. PTX ADP-ribosylates Gi/o proteins, uncoupling the M2 receptor pathway[2].

  • Receptor Alkylation: In the organ bath, expose the tissue to 4-DAMP mustard (40 nM for 1 hour) in the presence of the M2-protector methoctramine (0.3 µM). Rationale: This preferentially alkylates and permanently disables the M3 receptors while sparing M2 receptors[3].

  • cAMP Elevation: Pre-contract the tissue with KCl (40 mM), then induce relaxation by adding Isoproterenol (a β -adrenoceptor agonist) to elevate intracellular cAMP.

  • (+)-cis-Dioxolane Re-contraction: Add (+)-cis-dioxolane cumulatively. The agonist will now bind the spared M2 receptors, inhibit adenylyl cyclase, drop cAMP levels, and cause a "re-contraction" of the relaxed tissue. This self-validating system definitively proves the presence of functional, negatively-coupled M2 receptors[3][4].

Trustworthiness & Troubleshooting

  • System Validation via Time-Controls: Tissues can lose viability over a 4-hour organ bath experiment. You must include a "Time-Control" strip that undergoes the exact same washouts and 90-minute incubations but receives vehicle only instead of an antagonist. If the second (+)-cis-dioxolane curve in the time-control strip shifts rightward or loses Emax​ by more than 15%, the tissue is degrading, and the antagonist data is invalid[1][4].

  • Handling (+)-cis-Dioxolane Iodide: The iodide salt is light-sensitive and hygroscopic. Prepare stock solutions (e.g., 10 mM) in distilled water or DMSO on the day of the experiment and keep them protected from light on ice.

References

  • Mechanisms mediating cholinergic antral circular smooth muscle contraction in rats. World Journal of Gastroenterology. URL:[Link]

  • Pharmacological characterization of muscarinic receptors in mouse isolated urinary bladder smooth muscle. British Journal of Pharmacology. URL:[Link]

  • Functional role of M2 and M3 muscarinic receptors in the urinary bladder of rats in vitro and in vivo. British Journal of Pharmacology. URL:[Link]

Sources

Method

(+)-cis-dioxolane iodide application in patch-clamp electrophysiology

Application Note: (+)-cis-Dioxolane Iodide in Patch-Clamp Electrophysiology Executive Summary (+)-cis-Dioxolane iodide is a highly potent, stable, and non-selective muscarinic acetylcholine receptor (mAChR) agonist. In t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: (+)-cis-Dioxolane Iodide in Patch-Clamp Electrophysiology

Executive Summary

(+)-cis-Dioxolane iodide is a highly potent, stable, and non-selective muscarinic acetylcholine receptor (mAChR) agonist. In the realm of patch-clamp electrophysiology, it is a critical pharmacological tool for dissecting G-protein-coupled receptor (GPCR) signaling cascades, specifically those modulating ion channel gating. Unlike endogenous acetylcholine, (+)-cis-dioxolane is resistant to acetylcholinesterase, providing stable, reproducible steady-state receptor activation without rapid degradation. This guide outlines the mechanistic rationale and field-validated protocols for utilizing (+)-cis-dioxolane iodide to study mAChR-mediated ion channel modulation, specifically focusing on M-current (KCNQ/Kv7) inhibition and GIRK (Kir3) activation.

Mechanistic Rationale: GPCR-to-Ion Channel Coupling

The experimental utility of (+)-cis-dioxolane iodide lies in its ability to simultaneously activate distinct G-protein pathways depending on the cellular mAChR expression profile [1].

  • Gq/11-Coupled Pathways (M1, M3, M5): Activation stimulates Phospholipase C (PLC), leading to the hydrolysis of membrane phosphatidylinositol 4,5-bisphosphate (PIP2). Because KCNQ channels require PIP2 to remain open, this depletion results in the classic "M-current" closure, increasing neuronal excitability.

  • Gi/o-Coupled Pathways (M2, M4): Activation causes the dissociation of the G-protein heterotrimer. The free Gβγ subunits directly bind to and open G-protein-coupled Inwardly Rectifying Potassium (GIRK) channels, leading to membrane hyperpolarization.

Signaling Pathway Visualization

Pathway Agonist (+)-cis-Dioxolane Iodide M1M3 M1 / M3 Receptors (Gq/11-coupled) Agonist->M1M3 Agonism M2M4 M2 / M4 Receptors (Gi/o-coupled) Agonist->M2M4 Agonism PLC Phospholipase C (PLC) M1M3->PLC Gαq activation Gbg Gβγ Subunits M2M4->Gbg Dissociation PIP2 PIP2 Hydrolysis PLC->PIP2 Cleaves PIP2 KCNQ KCNQ (Kv7) Channels ↓ M-Current (Closure) PIP2->KCNQ Loss of PIP2 closes channel GIRK GIRK (Kir3) Channels ↑ Inward Current (Opening) Gbg->GIRK Direct binding

Figure 1: Divergent ion channel modulation pathways activated by (+)-cis-dioxolane iodide.

Self-Validating Experimental Design

To ensure trustworthiness and eliminate artifacts (such as mechanical drift or endogenous channel rundown), every (+)-cis-dioxolane protocol must be designed as a self-validating system .

  • Causality Control (Reversibility): The effect of (+)-cis-dioxolane must be reversed by the co-application of a competitive antagonist (e.g., 1 μM Atropine).

  • Intracellular Mechanism Control: To prove the effect is strictly G-protein dependent, a parallel recording must be performed using an internal pipette solution containing 1-2 mM GDP-β-S (a non-hydrolyzable GDP analog) instead of GTP. This locks G-proteins in their inactive state, which should completely abolish the (+)-cis-dioxolane response.

Step-by-Step Patch-Clamp Protocols

M-Current (KCNQ) Inhibition Protocol

Objective: Record the slow-deactivating outward potassium current modulated by M1/M3 activation [2].

Solution Causality:

  • Extracellular: Standard Artificial Cerebrospinal Fluid (ACSF) supplemented with 1 μM Tetrodotoxin (TTX) to block voltage-gated Na+ channels, preventing action potentials from contaminating the slow K+ traces.

  • Intracellular: K-Gluconate based. Critical addition: 4 mM Mg-ATP and 0.3 mM Na-GTP. ATP is strictly required because PIP2 resynthesis (vital for M-current recovery post-washout) is an ATP-dependent kinase process. GTP is required for Gαq cycling.

Voltage-Clamp Workflow:

  • Holding Potential: Clamp the cell at -20 mV . At this depolarized potential, KCNQ channels are constitutively open, generating a steady outward holding current.

  • Voltage Step: Apply a 500 ms hyperpolarizing step to -60 mV .

  • Observation: You will observe an instantaneous current drop (leak + fast channels), followed by a slow deactivating tail current (the signature of the M-current closing).

  • Drug Application: Bath perfuse 1 μM (+)-cis-dioxolane iodide.

  • Result: The holding current at -20 mV will shift inward (due to outward K+ channel closure), and the slow deactivating tail at -60 mV will be abolished.

GIRK Activation Protocol

Objective: Record the Gβγ-mediated inward rectifying potassium current via M2/M4 activation.

Solution Causality:

  • Extracellular: High K+ ACSF (e.g., 25 mM KCl, replacing equimolar NaCl). Why? Normal physiological K+ gradients yield very small inward K+ currents. Raising extracellular K+ shifts the reversal potential (E_K) to ~ -45 mV, allowing for robust, easily quantifiable inward currents at hyperpolarized potentials.

  • Intracellular: KCl or K-Gluconate based, supplemented with GTP.

Voltage-Clamp Workflow:

  • Holding Potential: Clamp the cell at -60 mV .

  • Voltage Ramp: Apply a 1-second voltage ramp from -120 mV to +40 mV .

  • Observation: Establish a baseline ramp current.

  • Drug Application: Perfuse 1-5 μM (+)-cis-dioxolane iodide.

  • Result: A massive increase in inward current at potentials negative to E_K (e.g., at -120 mV), with little to no increase in outward current at +40 mV (classic inward rectification).

Electrophysiology Workflow Visualization

Workflow S1 1. Cell Prep & Bath Perfusion S2 2. Gigaseal (>1 GΩ) S1->S2 S3 3. Break-in (Whole-Cell) S2->S3 S4 4. Baseline Stabilization (5 min) S3->S4 S5 5. (+)-cis-Dioxolane Application S4->S5 S6 6. Washout & Data Analysis S5->S6

Figure 2: Standard whole-cell patch-clamp workflow for (+)-cis-dioxolane application.

Data Presentation & Expected Outcomes

The efficacy of (+)-cis-dioxolane iodide varies slightly depending on the expression system (e.g., native neurons vs. transfected HEK293 cells) and the specific channel target [3, 4].

Target Channel / CurrentReceptor SubtypePrimary EffectExpected (+)-cis-Dioxolane IC50/EC50Recovery Post-Washout
KCNQ (M-Current) M1, M3Inhibition (Closure)~0.2 - 1.5 μMSlow (Requires PIP2 resynthesis)
GIRK (Kir3) M2, M4Activation (Opening)~0.1 - 0.5 μMFast (Direct Gβγ dissociation)
TRESK (K2P18.1) M1, M3Activation (via Ca2+/Calcineurin)~0.04 - 0.1 μMModerate
TRPC Channels M1, M3Activation (via DAG/Ca2+)~1.0 - 5.0 μMSlow

Table 1: Quantitative summary of expected (+)-cis-dioxolane iodide responses in electrophysiological assays.

Troubleshooting & Optimization

ObservationMechanistic CauseCorrective Action
No response to (+)-cis-dioxolane G-protein washout or lack of GTP.Ensure pipette solution contains 0.3 mM fresh Na-GTP. Allow 3-5 mins post-break-in for intracellular dialysis.
Irreversible M-current inhibition Depletion of intracellular ATP preventing PIP2 resynthesis.Use fresh Mg-ATP (4 mM) in the internal solution. Keep internal aliquots frozen at -80°C until use.
Rapid current rundown before drug application Calcium-dependent channel desensitization or poor seal stability.Add a strong Ca2+ chelator (10 mM BAPTA or EGTA) to the pipette solution to clamp intracellular free calcium.

References

  • Identification of novel small molecule modulators of K2P18.1 two-pore potassium channel Source: National Institutes of Health (NIH) URL:[Link]

  • Pharmacological and Molecular Characterization of Muscarinic Receptor Subtypes in Human Esophageal Smooth Muscle Source: ResearchGate URL:[Link]

  • Development of Non-opioid Analgesics Targeting Two-pore Domain Potassium Channels Source: National Institutes of Health (NIH) URL:[Link]

  • A Photoprotein in Mouse Embryonic Stem Cells Measures Ca2+ Mobilization in Cells and in Animals Source: National Institutes of Health (NIH) URL:[Link]

Application

Application Notes &amp; Protocols for the Characterization of (+)-cis-Dioxolane Iodide as a Muscarinic Acetylcholine Receptor Agonist

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of (+)-cis-dioxolane iodide, a potent muscarinic acetylcholine receptor (mAChR) agonist. We...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of (+)-cis-dioxolane iodide, a potent muscarinic acetylcholine receptor (mAChR) agonist. We delve into the molecular mechanisms of action, present detailed protocols for quantifying its binding and functional activity at the five human muscarinic receptor subtypes (M1-M5), and offer insights into experimental design and data interpretation. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each step to ensure robust and reproducible results.

Introduction: The Muscarinic Acetylcholine Receptor System

The muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptors (GPCRs) – designated M1 through M5 – that are critical for mediating the actions of the neurotransmitter acetylcholine (ACh) throughout the central and peripheral nervous systems.[1][2] These receptors are integral to a vast array of physiological processes, including cognitive function, cardiac and smooth muscle control, and glandular secretions.[3] The five subtypes are broadly classified into two major signaling families based on their G protein coupling preferences:

  • Gq/11-coupled receptors (M1, M3, M5): Activation of this pathway stimulates phospholipase C (PLC), leading to downstream mobilization of intracellular calcium and activation of protein kinase C (PKC).[1][2][4]

  • Gi/o-coupled receptors (M2, M4): Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][5][6]

Given their widespread influence, mAChRs are significant targets for therapeutic intervention in a range of disorders, including Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease (COPD).[3][7] Molecules like (+)-cis-dioxolane, a structural analog of acetylcholine, serve as valuable pharmacological tools to probe these receptors' functions and as lead compounds in drug discovery.[8] This guide focuses on the iodide salt of (+)-cis-dioxolane, a common and stable formulation for experimental use.

Mechanism of Action: Dioxolane-Induced Muscarinic Signaling

As a muscarinic agonist, (+)-cis-dioxolane iodide mimics the action of acetylcholine by binding to and activating mAChRs. This binding event induces a conformational change in the receptor, which in turn activates its associated intracellular G protein. The specific downstream signaling cascade is determined by the receptor subtype being stimulated.

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway M1_R M1/M3/M5 Gq Gαq/11 M1_R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Response_Gq Cellular Response (e.g., Smooth Muscle Contraction, Secretion) Ca_Release->Response_Gq PKC->Response_Gq M2_R M2/M4 Gi Gαi/o M2_R->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP conversion PKA Protein Kinase A (PKA) cAMP->PKA activates Response_Gi Cellular Response (e.g., Decreased Heart Rate, Neuronal Inhibition) PKA->Response_Gi Agonist (+)-cis-Dioxolane Iodide Agonist->M1_R Agonist->M2_R

Caption: Canonical signaling pathways activated by (+)-cis-dioxolane iodide.

Quantitative Profile of a Dioxolane Analog

Understanding the affinity and potency of an agonist at each receptor subtype is crucial for predicting its pharmacological effects. The following table summarizes representative binding data for cis-methyldioxolane, a closely related analog, which demonstrates notable selectivity. Researchers should generate specific data for (+)-cis-dioxolane iodide using the protocols outlined below.

Receptor SubtypeLigandAssay TypeParameterValue (nM)Reference
Human M2 (hM2)[³H]cis-MethyldioxolaneRadioligand BindingK_D_3.5 ± 0.5[9]
Human M1, M3, M4, M5[³H]cis-MethyldioxolaneRadioligand BindingK_D_No high-affinity binding detected[9]

Note: This data is for [³H]cis-methyldioxolane, which specifically labels a subpopulation of M2 receptors coupled to G proteins.[9] It serves as an illustrative example of the selectivity that can be achieved within this chemical class.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (K_i_) of (+)-cis-dioxolane iodide for each of the five human muscarinic receptor subtypes (hM1-hM5).

Causality & Principle: This assay quantifies the ability of the unlabeled test compound, (+)-cis-dioxolane iodide, to compete with a radiolabeled ligand of known high affinity for binding to the receptor. The concentration of test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀. This value, along with the radioligand's known dissociation constant (K_D_), is used to calculate the binding affinity constant (K_i_) for the test compound, providing a direct measure of its affinity for the receptor.[10][11] We use a non-selective antagonist like [³H]N-Methylscopolamine ([³H]NMS) as the radioligand to ensure applicability across all subtypes.

Binding_Assay_Workflow Start Start: Cells expressing single mAChR subtype Prep Membrane Preparation Start->Prep Incubate Incubation: Membranes + [³H]NMS + Dioxolane Prep->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis: IC₅₀ → K_i_ Count->Analyze End End: Binding Affinity Determined Analyze->End

Caption: Workflow for the radioligand competition binding assay.

A. Materials & Reagents

  • Cell Membranes: Prepared from CHO or HEK293 cells stably expressing a single human muscarinic receptor subtype (hM1, hM2, hM3, hM4, or hM5).

  • Radioligand: [³H]N-Methylscopolamine ([³H]NMS).

  • Test Compound: (+)-cis-dioxolane iodide, prepared as a stock solution in water or assay buffer.

  • Non-Specific Binding Control: Atropine (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Filtration System: 96-well harvester with GF/B glass fiber filter plates.

  • Scintillation Cocktail & Counter.

B. Step-by-Step Methodology

  • Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes.[12] Wash the pellet and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay. Store aliquots at -80°C.

  • Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membranes + [³H]NMS + Assay Buffer.

    • Non-Specific Binding (NSB): Membranes + [³H]NMS + 10 µM Atropine.

    • Competition: Membranes + [³H]NMS + serial dilutions of (+)-cis-dioxolane iodide (e.g., 10⁻¹⁰ M to 10⁻³ M).

  • Incubation: Add cell membranes (e.g., 10-20 µg protein/well) to the wells. Add the competing compounds (Dioxolane, Atropine, or buffer). Initiate the binding reaction by adding [³H]NMS at a final concentration near its K_D_ value (typically ~0.5-1 nM). The final assay volume is typically 250 µL.[12]

  • Equilibration: Incubate the plate at room temperature for 2-3 hours with gentle agitation to reach equilibrium.[13]

  • Termination & Filtration: Terminate the reaction by rapidly harvesting the contents of the wells onto a PEI-presoaked GF/B filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.[12][13]

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and quantify the bound radioactivity using a microplate scintillation counter.

C. Data Analysis & Validation

  • Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).

  • Generate Competition Curve: Plot the percentage of specific binding against the log concentration of (+)-cis-dioxolane iodide.

  • Determine IC₅₀: Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

  • Calculate K_i_: Convert the IC₅₀ value to a K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_D_) , where [L] is the concentration of the radioligand and K_D_ is its dissociation constant.

  • Self-Validation: A successful assay will show a clear sigmoidal curve with the top plateau near 100% and the bottom plateau near 0% specific binding. The NSB should be less than 20% of the total binding.

Protocol 2: Calcium Mobilization Functional Assay

Objective: To determine the functional potency (EC₅₀) and efficacy of (+)-cis-dioxolane iodide at the Gq-coupled receptors (hM1, hM3, hM5).

Causality & Principle: Activation of Gq-coupled receptors initiates the PLC pathway, culminating in the release of calcium from intracellular stores like the endoplasmic reticulum.[1][14] This protocol uses a fluorescent calcium indicator dye (e.g., Fluo-4 AM) that is cell-permeable. Once inside the cell, esterases cleave the AM group, trapping the dye. Upon binding to free cytosolic calcium, the dye's fluorescence intensity increases dramatically. A fluorescence plate reader measures this change in real-time, providing a direct readout of receptor activation.[15][16]

Calcium_Assay_Workflow Start Start: Cells expressing M1, M3, or M5 Plate Plate Cells in 96/384-well plate Start->Plate Load Load Cells with Fluo-4 AM Dye Plate->Load Add Add Dioxolane (via automated injection) Load->Add Read Kinetic Fluorescence Measurement Add->Read Analyze Data Analysis: Dose-Response Curve Read->Analyze End End: EC₅₀ & Efficacy Determined Analyze->End

Caption: Workflow for the calcium mobilization functional assay.

A. Materials & Reagents

  • Cell Line: CHO or HEK293 cells stably expressing hM1, hM3, or hM5.

  • Culture Medium: Appropriate medium (e.g., Ham's F12) with supplements.

  • Assay Plates: Black-wall, clear-bottom 96- or 384-well plates.

  • Calcium Indicator Dye: Fluo-4 AM or a no-wash calcium assay kit.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Probenecid: An anion-exchange transport inhibitor to prevent dye leakage (optional but recommended).[14]

  • Positive Control: Acetylcholine or Carbachol.

  • Fluorescence Plate Reader: Equipped with injectors for compound addition and kinetic reading capability.

B. Step-by-Step Methodology

  • Cell Plating: Seed cells into assay plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight (18-24 hours).[16]

  • Dye Loading: Remove the culture medium. Add the dye loading solution (e.g., Fluo-4 AM in HBSS/HEPES with probenecid) to each well. Incubate for 45-60 minutes at 37°C, protected from light.[14]

  • Compound Plate Preparation: Prepare a separate plate containing serial dilutions of (+)-cis-dioxolane iodide and controls (buffer for baseline, max concentration of acetylcholine for positive control) at a concentration 4-5x higher than the final desired concentration.

  • Fluorescence Measurement: Place the cell plate into the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Program the instrument to automatically inject the compounds from the compound plate into the cell plate.

    • Continue recording the fluorescence signal kinetically for at least 60-120 seconds to capture the peak response.[14]

C. Data Analysis & Validation

  • Calculate Response: The response is typically calculated as the maximum fluorescence intensity after compound addition minus the baseline fluorescence.

  • Normalize Data: Normalize the responses as a percentage of the maximal response achieved with the positive control (e.g., acetylcholine).

  • Generate Dose-Response Curve: Plot the normalized response against the log concentration of (+)-cis-dioxolane iodide.

  • Determine EC₅₀: Fit the data using a sigmoidal dose-response model to determine the EC₅₀ (concentration for 50% maximal response) and the Emax (maximal efficacy).

  • Self-Validation: The assay should have a good signal-to-background ratio. The Z'-factor, a measure of assay quality, should ideally be ≥ 0.5.[14] A full dose-response curve for a known agonist should yield an EC₅₀ value consistent with published data.

References

  • Muscarinic acetylcholine receptor - Wikipedia. Wikipedia. [Link]

  • Moehle, K. A., et al. (2021). Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor. ACS Chemical Neuroscience. [Link]

  • Kawashima, K., et al. (2000). Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. Japanese Journal of Pharmacology. [Link]

  • Broad, L. M., et al. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current Protocols in Pharmacology. [Link]

  • van Koppen, C. J., & Kaiser, B. (2003). Regulation of muscarinic acetylcholine receptor signaling. Pharmacology & Therapeutics. [Link]

  • Pemberton, D. J., & Jones, C. K. (2021). Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias. Frontiers in Pharmacology. [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Muscarinic acetylcholine receptors fact sheet. Bristol Myers Squibb. [Link]

  • Hegde, S. S., & Eglen, R. M. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current Protocols in Pharmacology. [Link]

  • Nathanson, N. M. (2000). A multiplicity of muscarinic mechanisms: Enough signaling pathways to take your breath away. Proceedings of the National Academy of Sciences. [Link]

  • Pulido-Rios, M. T., et al. (2010). In Vitro Isolated Tissue Functional Muscarinic Receptor Assays. Current Protocols in Pharmacology. [Link]

  • Weaver, C. D., et al. (1998). Rapid Measurements of Intracellular Calcium Using a Fluorescence Plate Reader. Journal of Biomolecular Screening. [Link]

  • Intracellular Calcium Measurements with FLIPR Calcium Assay Kit. Molecular Devices. [Link]

  • Wall, S. J., et al. (1995). cis-Methyldioxolane specifically recognizes the m2 muscarinic receptor. Brain Research. [Link]

  • Muscarinic agonist - Wikipedia. Wikipedia. [Link]

  • D'Agostino, G., et al. (2003). Muscarinic and nicotinic cholinergic agonists: structural analogies and discrepancies. Current Medicinal Chemistry. [Link]

Sources

Method

Advanced Application Note: Storage, Handling, and Safety Protocols for (+)-cis-Dioxolane Iodide

Executive Summary As a Senior Application Scientist, ensuring the integrity of highly potent pharmacological agents is paramount to generating reproducible, high-fidelity data. (+)-cis-Dioxolane iodide is a potent, non-s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, ensuring the integrity of highly potent pharmacological agents is paramount to generating reproducible, high-fidelity data. (+)-cis-Dioxolane iodide is a potent, non-selective muscarinic acetylcholine receptor (mAChR) full agonist[1]. It is extensively utilized in the functional characterization of M1 and M3 receptor subtypes, mediating critical physiological pathways such as cytosolic calcium oscillations and smooth muscle contraction[1][2].

Because it is an iodide salt of a quaternary ammonium compound, (+)-cis-dioxolane iodide is inherently hygroscopic and susceptible to photo-oxidation. This application note provides field-proven, self-validating protocols for its storage, handling, and experimental application, ensuring that researchers maintain absolute control over their reagent's stoichiometric and functional integrity.

Physicochemical & Pharmacological Profile

To design effective handling protocols, one must first understand the physical and biological parameters of the compound. The quantitative data below summarizes the critical properties of (+)-cis-dioxolane iodide[3][4][5].

Table 1: Physicochemical Properties

ParameterSpecification
Chemical Name L-(+)-cis-2-Methyl-4-trimethylammoniummethyl-1,3-dioxolane iodide
CAS Number 16709-43-6
Molecular Formula C8H18INO2
Molecular Weight 287.14 g/mol
Physical State Crystalline solid / powder

Table 2: Pharmacological Profile

Target SystemBiological ActionObserved EC₅₀Reference
Muscarinic Receptors (General) Full AgonistN/A[1]
Rat Urinary Bladder (M3) Phasic Contraction0.169 ± 0.018 µM[4]
Rabbit Aorta (M3) Isometric Tension1.0 ± 0.4 µM[3]

Safety and Handling: The Causality of Precaution

Working with highly potent cholinergic agonists requires strict adherence to safety protocols. Accidental exposure can trigger severe parasympathomimetic toxicity, commonly referred to as SLUDGE syndrome (Salivation, Lacrimation, Urination, Diaphoresis, Gastrointestinal upset, Emesis).

  • Personal Protective Equipment (PPE): Always handle the neat powder in a Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood. Nitrile gloves, a fastened lab coat, and safety goggles are mandatory.

  • Static Mitigation: Quaternary ammonium powders can carry a static charge, making them prone to aerosolization during weighing. Use an anti-static gun (Zerostat) on the weighing spatula and weigh boat prior to transfer.

  • Spill Mitigation: In the event of a spill, do not sweep the dry powder. Cover the spill with absorbent paper and carefully apply a 10% sodium hypochlorite (bleach) solution. Causality: Bleach rapidly oxidizes the active compound and the iodide ion, neutralizing its biological activity before physical cleanup.

Storage and Stability Protocols

The structural nuances of (+)-cis-dioxolane iodide dictate its storage requirements.

  • Temperature & Moisture: Store the lyophilized powder at -20°C in a tightly sealed container inside a desiccator. Causality: The compound is highly hygroscopic. Exposure to ambient humidity will cause the powder to absorb water weight, leading to inaccurate molarity calculations and accelerating hydrolytic degradation of the dioxolane ring[6].

  • Light Protection: The vial must be opaque or wrapped in aluminum foil. Causality: Iodide salts are prone to photo-oxidation. UV/visible light catalyzes the oxidation of the iodide anion ( I− ) to elemental iodine ( I2​ ), which manifests as a yellow or brown discoloration of the powder and a concomitant loss of the active cation's stoichiometric ratio.

Experimental Workflows

Workflow 1: Reconstitution and Aliquoting

To preserve the integrity of the stock solution, reconstitution must be performed with precision.

Handling_Workflow Step1 1. Desiccated Storage (-20°C, Dark) Step2 2. Equilibrate to RT (30-60 mins) Step1->Step2 Prevents Condensation Step3 3. Weigh in Hood (Full PPE) Step2->Step3 Ensures Accuracy Step4 4. Reconstitute (Degassed ddH2O/DMSO) Step3->Step4 Minimizes Exposure Step5 5. Aliquot & Freeze (-80°C, Single-Use) Step4->Step5 Prevents Freeze-Thaw

Step-by-step handling and reconstitution workflow for (+)-cis-Dioxolane.

Step-by-Step Methodology:

  • Equilibration (Critical Step): Remove the sealed vial from -20°C storage and place it in a dark desiccator at room temperature (RT) for at least 30–60 minutes. Causality: Opening a cold vial immediately causes atmospheric moisture to condense on the powder, ruining the batch.

  • Solvent Preparation: Prepare degassed, sterile double-distilled water (ddH₂O) or anhydrous DMSO. Degassing removes dissolved oxygen, mitigating the risk of oxidative degradation of the iodide salt in solution.

  • Reconstitution: Weigh the desired mass and dissolve it in the prepared solvent to create a concentrated stock (e.g., 10 mM). Vortex gently until completely dissolved.

  • Aliquoting: Divide the stock into single-use aliquots (e.g., 10–50 µL) in opaque microcentrifuge tubes.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and store them at -80°C. Never subject the solution to freeze-thaw cycles.

Workflow 2: Self-Validating Functional Assay (Calcium Imaging)

To ensure the stored compound has not degraded over time, establish a self-validating system using Fura-2 cytosolic calcium imaging in myometrial smooth muscle cells, a pathway directly stimulated by (+)-cis-dioxolane[2].

M3_Pathway Agonist (+)-cis-Dioxolane (Muscarinic Agonist) M3R M3 Receptor Activation Agonist->M3R Binds Gq Gq Protein Coupling M3R->Gq Activates PLC Phospholipase C (PLC) Cleavage Gq->PLC Stimulates IP3 IP3 Generation & ER Binding PLC->IP3 Hydrolyzes PIP2 Ca2 Cytosolic Ca2+ Oscillations IP3->Ca2 Triggers Release Response Phasic Smooth Muscle Contraction Ca2->Response Mediates

(+)-cis-Dioxolane induced M3 receptor signaling and calcium oscillation.

Step-by-Step Methodology:

  • Cell Preparation: Culture myometrial smooth muscle cells in glass-bottom dishes until 80% confluent.

  • Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS) and incubate with 2 µM Fura-2 AM (a ratiometric Ca²⁺ indicator) for 45 minutes at 37°C in the dark.

  • De-esterification: Wash the cells three times with HBSS to remove extracellular dye. Incubate for an additional 30 minutes to allow intracellular esterases to cleave the AM ester, trapping the active Fura-2 inside the cell.

  • Baseline Acquisition: Mount the dish on a dual-excitation fluorescence microscope. Record the baseline 340 nm / 380 nm emission ratio for 2 minutes.

  • Agonist Application: Perfuse the cells with a validation concentration of (+)-cis-dioxolane (e.g., 1.0 µM).

  • Validation Logic: A healthy, un-degraded batch of (+)-cis-dioxolane will immediately trigger robust, rhythmic cytosolic calcium oscillations[2]. If the response is blunted or requires a significantly higher concentration to achieve the historical baseline, the aliquot has degraded and should be discarded.

Sources

Application

Application Notes and Protocols for Calcium Imaging Assays with (+)-cis-Dioxolane Iodide

Introduction: The Language of Cellular Signaling - Deciphering the Calcium Code Calcium ions (Ca²⁺) are ubiquitous and versatile second messengers that orchestrate a vast array of cellular processes, from muscle contract...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Language of Cellular Signaling - Deciphering the Calcium Code

Calcium ions (Ca²⁺) are ubiquitous and versatile second messengers that orchestrate a vast array of cellular processes, from muscle contraction and neurotransmission to gene expression and apoptosis.[1][2] The precise spatial and temporal fluctuations in intracellular calcium concentration ([Ca²⁺]i), often referred to as the "calcium code," dictate the specificity of these cellular responses. Calcium imaging, a technique that utilizes fluorescent indicators to visualize these dynamic changes in [Ca²⁺]i, has become an indispensable tool for researchers seeking to understand the intricate language of cellular communication.[1][2]

This guide provides a comprehensive overview of the application of (+)-cis-dioxolane iodide, a potent muscarinic acetylcholine receptor agonist, in calcium imaging assays. We will delve into its mechanism of action, provide detailed protocols for determining the optimal concentration range, and offer a step-by-step workflow for conducting a successful calcium imaging experiment. Our focus is to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary to effectively utilize this compound in their studies of calcium signaling.

Mechanism of Action: (+)-cis-Dioxolane Iodide as a Modulator of Calcium Signaling

(+)-cis-Dioxolane iodide, scientifically known as L-(+)-cis-2-methyl-4-trimethylammoniummethyl-1,3-dioxolane iodide, is a synthetic choline analog that functions as a selective muscarinic acetylcholine receptor (mAChR) agonist.[3] Specifically, it has been shown to bind with high affinity to the M2 and M3 muscarinic receptor subtypes.[4][5] The activation of these G-protein coupled receptors (GPCRs) initiates a well-defined signaling cascade that culminates in the release of intracellular calcium.

Upon binding of (+)-cis-dioxolane iodide to the M3 receptor, the associated Gq protein is activated. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), a major intracellular calcium store. This binding triggers the opening of the IP3 receptor channels, leading to a rapid efflux of Ca²⁺ from the ER into the cytosol and a transient increase in [Ca²⁺]i. This initial spike is often followed by a more sustained phase of elevated [Ca²⁺]i, which can manifest as oscillations, due to store-operated calcium entry (SOCE) through channels in the plasma membrane.

G Dioxolane (+)-cis-Dioxolane Iodide M3R M3 Muscarinic Receptor Dioxolane->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to ER Endoplasmic Reticulum (ER) Ca_ER Ca²⁺ (in ER) IP3R->Ca_ER Opens Ca_cyto Cytosolic Ca²⁺ Increase Ca_ER->Ca_cyto Release Response Cellular Response (e.g., Contraction, Secretion) Ca_cyto->Response Triggers

Caption: Signaling pathway of (+)-cis-dioxolane iodide-induced calcium release.

Determining the Optimal Concentration Range: A Self-Validating Approach

The optimal concentration of (+)-cis-dioxolane iodide for a calcium imaging assay is a critical parameter that can vary depending on the cell type, receptor expression levels, and the specific experimental question. A concentration that is too low may not elicit a detectable response, while a concentration that is too high can lead to receptor desensitization, cytotoxicity, and off-target effects. Therefore, it is imperative to perform a concentration-response experiment to determine the half-maximal effective concentration (EC50).

Recommended Starting Concentration Range

Based on typical concentrations used for other potent muscarinic agonists like carbachol in similar assays, a starting concentration range of 10 nM to 100 µM is recommended for the initial concentration-response experiment with (+)-cis-dioxolane iodide.[6] This range should be sufficient to capture the full dose-response curve, from baseline to maximal stimulation.

Protocol: Concentration-Response Experiment

This protocol outlines the steps to determine the EC50 of (+)-cis-dioxolane iodide in your cell line of interest using a fluorescent calcium indicator.

G Start Start Plate_Cells Plate cells in a 96-well plate Start->Plate_Cells Incubate_24h Incubate for 24 hours Plate_Cells->Incubate_24h Load_Dye Load cells with a calcium indicator dye (e.g., Fluo-4 AM) Incubate_24h->Load_Dye Acquire_Baseline Acquire baseline fluorescence Load_Dye->Acquire_Baseline Prepare_Dilutions Prepare serial dilutions of (+)-cis-dioxolane iodide Add_Compound Add (+)-cis-dioxolane iodide dilutions Prepare_Dilutions->Add_Compound Acquire_Baseline->Add_Compound Acquire_Response Acquire fluorescence response over time Add_Compound->Acquire_Response Analyze_Data Analyze data to determine ΔF/F₀ Acquire_Response->Analyze_Data Plot_Curve Plot ΔF/F₀ vs. concentration Analyze_Data->Plot_Curve Calculate_EC50 Calculate EC50 Plot_Curve->Calculate_EC50 End End Calculate_EC50->End

Caption: Workflow for a concentration-response experiment.

Materials:

  • Cells of interest expressing muscarinic receptors

  • Appropriate cell culture medium

  • 96-well black, clear-bottom microplate

  • (+)-cis-Dioxolane iodide

  • Anhydrous dimethyl sulfoxide (DMSO) for stock solution

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

  • Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127 (for aiding dye solubilization)

  • Probenecid (optional, to prevent dye leakage)

  • Fluorescence microplate reader with kinetic reading capabilities and automated injection

Procedure:

  • Cell Plating: Seed your cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Reagent Preparation:

    • Stock Solution: Prepare a 10 mM stock solution of (+)-cis-dioxolane iodide in anhydrous DMSO. Store at -20°C.

    • Serial Dilutions: On the day of the experiment, prepare a series of dilutions of the (+)-cis-dioxolane iodide stock solution in your assay buffer (e.g., HBSS). A 10-point, 1:3 or 1:10 serial dilution starting from 100 µM is a good starting point.

    • Dye Loading Solution: Prepare the calcium indicator loading solution according to the manufacturer's instructions. For Fluo-4 AM, a typical final concentration is 1-5 µM. It is often beneficial to include 0.02% Pluronic F-127 to aid in dye solubilization. Probenecid (1-2.5 mM) can also be added to prevent the active transport of the dye out of the cells.

  • Dye Loading:

    • Remove the culture medium from the wells.

    • Wash the cells once with assay buffer.

    • Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

    • After incubation, wash the cells twice with assay buffer to remove excess dye.

  • Data Acquisition:

    • Place the plate in the fluorescence microplate reader.

    • Set the instrument to record fluorescence at the appropriate excitation and emission wavelengths for your chosen dye (e.g., Ex/Em ~494/516 nm for Fluo-4).

    • Record a stable baseline fluorescence for 10-20 seconds.

    • Use the instrument's automated injector to add the different concentrations of (+)-cis-dioxolane iodide to the wells.

    • Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.

  • Data Analysis:

    • For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F_max).

    • Normalize the response by dividing ΔF by F₀ (ΔF/F₀).

    • Plot the normalized response (ΔF/F₀) against the logarithm of the (+)-cis-dioxolane iodide concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the EC50 value.

Data Presentation:

ParameterDescription
Concentration The concentration of (+)-cis-dioxolane iodide used.
ΔF/F₀ The normalized change in fluorescence intensity.
EC50 The concentration of (+)-cis-dioxolane iodide that elicits 50% of the maximal response.
Hill Slope The steepness of the concentration-response curve.
Cytotoxicity Assessment

It is crucial to ensure that the observed changes in calcium signaling are not due to cytotoxic effects of the compound at higher concentrations. A simple way to assess this is to perform a cell viability assay (e.g., MTT or resazurin assay) in parallel with the concentration-response experiment, using the same concentration range and incubation times. A significant decrease in cell viability at higher concentrations would indicate cytotoxicity and those concentrations should be avoided in subsequent experiments.

Detailed Protocol: Calcium Imaging Assay with (+)-cis-Dioxolane Iodide

This protocol provides a detailed workflow for a typical calcium imaging experiment using a working concentration of (+)-cis-dioxolane iodide determined from the concentration-response experiment.

G Start Start Plate_Cells Plate cells on glass-bottom dishes Start->Plate_Cells Incubate_24h Incubate for 24 hours Plate_Cells->Incubate_24h Load_Dye Load cells with calcium indicator dye Incubate_24h->Load_Dye Wash_Cells Wash cells to remove excess dye Load_Dye->Wash_Cells Mount_On_Microscope Mount dish on fluorescence microscope Wash_Cells->Mount_On_Microscope Acquire_Baseline Acquire baseline fluorescence images Mount_On_Microscope->Acquire_Baseline Add_Compound Add working concentration of (+)-cis-dioxolane iodide Acquire_Baseline->Add_Compound Acquire_Time_Lapse Acquire time-lapse images Add_Compound->Acquire_Time_Lapse Analyze_Images Analyze image series to quantify fluorescence changes in ROIs Acquire_Time_Lapse->Analyze_Images Interpret_Results Interpret calcium dynamics Analyze_Images->Interpret_Results End End Interpret_Results->End

Caption: Workflow for a calcium imaging experiment.

Materials:

  • Cells of interest

  • Glass-bottom imaging dishes or coverslips

  • Fluorescence microscope equipped with a sensitive camera (e.g., sCMOS or EMCCD) and appropriate filter sets

  • Environmental chamber for maintaining temperature and CO₂

  • Perfusion system (optional, for solution exchange)

  • Image analysis software (e.g., ImageJ/Fiji, MATLAB)

  • All reagents listed in the concentration-response protocol

Procedure:

  • Cell Culture: Plate cells on glass-bottom imaging dishes or coverslips to allow for high-resolution imaging. Ensure the cells are healthy and at an appropriate confluency.

  • Dye Loading: Follow the same dye loading procedure as described in the concentration-response protocol.

  • Microscopy Setup:

    • Place the imaging dish on the microscope stage within the environmental chamber set to 37°C and 5% CO₂.

    • Locate a field of view with healthy cells.

    • Set the appropriate excitation and emission filters for your chosen calcium indicator.

    • Adjust the illumination intensity and exposure time to obtain a good signal-to-noise ratio while minimizing phototoxicity.

  • Image Acquisition:

    • Begin acquiring a time-lapse series of images.

    • Record a stable baseline for 1-2 minutes.

    • Carefully add the pre-determined working concentration of (+)-cis-dioxolane iodide to the dish. If using a perfusion system, switch to the solution containing the compound.

    • Continue acquiring images for a sufficient duration to capture the full calcium response, including any oscillations or sustained signals.

  • Data Analysis:

    • Define regions of interest (ROIs) around individual cells or subcellular compartments.

    • Measure the mean fluorescence intensity within each ROI for each frame of the time-lapse series.

    • Correct for background fluorescence by subtracting the mean intensity of a background ROI from the cellular ROIs.

    • Normalize the fluorescence data as ΔF/F₀.

    • Plot the normalized fluorescence intensity over time to visualize the calcium dynamics.

    • Quantify parameters of interest, such as the peak amplitude, time to peak, duration of the response, and oscillation frequency.

Troubleshooting and Considerations

  • Low Signal-to-Noise Ratio: Increase the dye concentration, extend the loading time, or use a more sensitive camera. Be mindful of potential phototoxicity with increased illumination.

  • High Background Fluorescence: Ensure thorough washing after dye loading. Use phenol red-free imaging medium.

  • No Response to (+)-cis-Dioxolane Iodide: Confirm the expression of muscarinic receptors in your cell line. Check the viability of your cells and the integrity of the compound.

  • Rapid Signal Decay (Photobleaching): Reduce the illumination intensity and/or the frequency of image acquisition.

  • Cell Detachment: Ensure proper coating of the imaging dishes and handle the cells gently during solution changes.

  • Solubility of (+)-cis-Dioxolane Iodide: As a quaternary ammonium iodide, (+)-cis-dioxolane iodide is expected to be soluble in water.[7][8] However, for preparing high-concentration stock solutions, anhydrous DMSO is recommended. If you observe precipitation when diluting the stock in aqueous buffer, consider vortexing or gentle warming. The stability of the dioxolane ring can be compromised under strongly acidic conditions, so it is advisable to use buffers with a neutral pH.[9]

Conclusion

(+)-cis-Dioxolane iodide is a valuable tool for investigating muscarinic receptor-mediated calcium signaling. By carefully determining the optimal concentration range and following a robust experimental protocol, researchers can obtain reliable and reproducible data on the intricate dynamics of intracellular calcium. This guide provides a comprehensive framework to empower scientists in their exploration of the multifaceted roles of calcium in cellular physiology and pathophysiology.

References

  • SL-Chemical. (2023, June 25). Dioxolane vs Dioxane: Key Differences, Properties, Production Process, and Industrial Applications. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information 1,3-Dioxolane compounds (DOXs) as biobased reaction media. Retrieved from [Link]

  • Silver Fern Chemical. (n.d.). Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility, conductance, association and partition of some quaternary ammonium salts in organic solvent/water systems. Retrieved from [Link]

  • Wikipedia. (n.d.). Dioxolane. Retrieved from [Link]

  • MDPI. (2018, February 25). Recent Advances in Solvents for the Dissolution, Shaping and Derivatization of Cellulose: Quaternary Ammonium Electrolytes and their Solutions in Water and Molecular Solvents. Retrieved from [Link]

  • PubMed. (n.d.). cis-Methyldioxolane specifically recognizes the m2 muscarinic receptor. Retrieved from [Link]

  • PubMed. (1971, January). Muscarinic agonists. Crystal and molecular structure of 2-methyl-4-trimethylammoniummethyl-1,3-dioxolan iodide and similar substances. Retrieved from [Link]

  • Biophysics Reports. (n.d.). Intracellular calcium imaging for agonist screening. Retrieved from [Link]

  • PMC. (n.d.). Calcium imaging: a technique to monitor calcium dynamics in biological systems. Retrieved from [Link]

  • SciELO. (n.d.). Solubility of different salts used in the control of the water activity of foods. Retrieved from [Link]

  • ResearchGate. (n.d.). Concentration-response curve of muscarinic agonist, carbachol, on.... Retrieved from [Link]

  • NextSDS. (n.d.). 1,3-Dioxolane-4-methanaminium, N,N,N,2-tetramethyl-, iodide, (2S-cis)-. Retrieved from [Link]

  • USDA ARS. (n.d.). Rapid assay for determination of water soluble quaternary ammonium compounds. Retrieved from [Link]

Sources

Method

Application Note &amp; Protocol Guide: Stereoselective Synthesis and Purification of (+)-cis-Dioxolane Iodide

Abstract This guide provides a comprehensive technical overview of the stereoselective synthesis and subsequent purification of (+)-cis-dioxolane iodide, a valuable chiral building block in medicinal chemistry, particula...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive technical overview of the stereoselective synthesis and subsequent purification of (+)-cis-dioxolane iodide, a valuable chiral building block in medicinal chemistry, particularly for the development of antiviral nucleoside analogues. We present a robust synthetic strategy originating from the chiral pool, leveraging a commercially available starting material to ensure high stereochemical fidelity. The protocols herein are designed for researchers in organic synthesis and drug development, emphasizing not only the procedural steps but also the underlying chemical principles that govern selectivity and purity. Detailed methodologies for diastereomeric separation via flash chromatography, enantiomeric excess determination by chiral High-Performance Liquid Chromatography (HPLC), and bulk purification through recrystallization are provided.

Introduction: The Significance of Chiral Dioxolanes

The 1,3-dioxolane scaffold is a privileged structure in medicinal chemistry. When substituted at the 2- and 4-positions, the molecule possesses two stereocenters, leading to four possible stereoisomers. The cis and trans diastereomers often exhibit profoundly different biological activities, and within each pair, the enantiomers can have distinct pharmacological and toxicological profiles. The (+)-cis-dioxolane iodide, specifically (+)-(2R,4R)-4-(iodomethyl)-2-substituted-1,3-dioxolane, is a key intermediate for synthesizing a class of antiviral drugs that mimic natural nucleosides, effectively inhibiting viral replication.

Controlling the absolute and relative stereochemistry during synthesis is therefore paramount. This application note details a field-proven method starting from the "chiral pool," which utilizes inexpensive, enantiomerically pure starting materials derived from nature to construct complex chiral molecules.[1][2][3] This approach bypasses the need for often complex asymmetric catalysis or chiral resolutions, providing a direct and efficient pathway to the desired enantiomerically pure product.

Stereoselective Synthesis: A Chiral Pool-Based Approach

The core principle of this synthesis is to transfer the pre-existing stereochemistry of a starting material to the final product. We have selected (R)-1,2,4-butanetriol as our chiral precursor, a versatile and commercially available reagent. The synthesis proceeds in three key stages: diastereoselective acetalization, purification of the cis-isomer, and functional group transformation to install the iodide.

Causality of the Synthetic Design
  • Starting Material Selection : (R)-1,2,4-butanetriol provides the C4 stereocenter with the correct (R)-configuration required for the target molecule. Its three hydroxyl groups offer distinct reactivity for sequential functionalization.

  • Diastereoselective Acetalization : The reaction of the 1,2-diol moiety with an aldehyde (in this case, acetaldehyde for a 2-methyl-dioxolane) under thermodynamic control preferentially forms the cis-2,4-disubstituted dioxolane. The cis isomer is generally more stable due to reduced steric strain compared to the trans isomer, where the substituents are on opposite faces of the ring.

  • Iodide Installation : A two-step, one-pot conversion of the primary alcohol to the iodide via a tosylate intermediate is a classic and highly reliable transformation. The Finkelstein reaction, the substitution of the tosylate with iodide, proceeds readily in acetone, where the insolubility of the sodium tosylate byproduct drives the reaction to completion.

Experimental Workflow for Synthesis

The overall synthetic workflow is depicted below.

G cluster_0 Part 1: Synthesis cluster_1 Part 2: Purification & Functionalization A Start: (R)-1,2,4-Butanetriol B Acetalization (Acetaldehyde, p-TSA) A->B C Crude Product (cis/trans mixture) B->C D Flash Chromatography C->D Diastereomer Separation E Pure (+)-cis-Dioxolane Alcohol D->E F Tosylation & Iodination (TsCl, NaI) E->F G Final Product: (+)-cis-Dioxolane Iodide F->G

Caption: Synthetic workflow from chiral starting material to final product.

Detailed Synthesis Protocol: (+)-(2R,4R)-2-Methyl-4-(hydroxymethyl)-1,3-dioxolane
  • Objective: To synthesize the key alcohol intermediate with the desired cis stereochemistry.

  • Materials:

    • (R)-1,2,4-Butanetriol (1.0 eq)

    • Acetaldehyde (1.5 eq)

    • p-Toluenesulfonic acid (p-TSA) monohydrate (0.05 eq)

    • Toluene

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Protocol:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add (R)-1,2,4-butanetriol and toluene.

    • Add acetaldehyde and p-TSA to the mixture.

      • Rationale: p-TSA is an effective acid catalyst for acetal formation. The Dean-Stark trap is essential for removing the water generated during the reaction, driving the equilibrium towards the product.[4]

    • Heat the reaction mixture to reflux. Monitor the reaction progress by TLC until the starting material is consumed.

    • Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to quench the acid catalyst.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a mixture of cis and trans diastereomers. This crude oil is carried forward to purification.

Purification and Stereochemical Analysis

Purification is a critical stage to isolate the desired (+)-cis stereoisomer from the trans isomer and any unreacted starting materials. A multi-step approach involving preparative chromatography for diastereomer separation and analytical chiral HPLC for confirming enantiomeric purity is employed.[5][6]

Purification Workflow

G A Crude cis/trans Mixture B Flash Column Chromatography (Silica Gel) A->B C Isolated (+)-cis-Dioxolane Alcohol (Diastereomerically Pure) B->C D Chiral HPLC Analysis C->D F Recrystallization (if solid) C->F For final product E Confirmation of >99% e.e. D->E G Final Purified Product F->G

Caption: General workflow for the purification and analysis of chiral dioxolanes.

Protocol 1: Diastereomer Separation by Flash Chromatography
  • Objective: To separate the cis and trans diastereomers of the dioxolane alcohol.

  • Principle: The cis and trans isomers have different three-dimensional shapes, which results in different interactions with the stationary phase (silica gel) and thus different retention times. The more polar isomer typically elutes more slowly.

  • Methodology:

    • Prepare a silica gel column of appropriate size for the scale of the reaction.

    • Equilibrate the column with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate).

    • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., 10% to 40%).

      • Rationale: A solvent gradient is used to effectively separate compounds with different polarities. Non-polar impurities elute first, followed by the less polar trans isomer, and finally the more polar cis isomer.

    • Collect fractions and analyze by TLC. Combine fractions containing the pure desired isomer (typically the later-eluting major spot).

    • Evaporate the solvent to yield the pure (+)-cis-dioxolane alcohol.

Protocol 2: Conversion to (+)-cis-Dioxolane Iodide
  • Objective: To convert the purified alcohol into the target iodide.

  • Materials:

    • (+)-cis-Dioxolane alcohol (1.0 eq)

    • Pyridine or Triethylamine

    • p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

    • Sodium Iodide (NaI) (3.0 eq)

    • Acetone

    • Dichloromethane (DCM)

  • Protocol:

    • Dissolve the purified (+)-cis-dioxolane alcohol in DCM and cool to 0 °C in an ice bath.

    • Add pyridine, followed by the portion-wise addition of TsCl.

      • Rationale: Pyridine acts as a base to neutralize the HCl generated during the formation of the tosylate ester.

    • Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting alcohol.

    • Without workup, remove the DCM under reduced pressure.

    • Add acetone to the residue, followed by sodium iodide.

    • Heat the mixture to reflux and stir for several hours. A white precipitate (sodium tosylate) will form.

      • Rationale: This is the Finkelstein reaction. The high nucleophilicity of iodide and the precipitation of the tosylate salt in acetone drive the SN2 reaction to completion.

    • After the reaction is complete (monitored by TLC), cool the mixture, filter off the precipitate, and concentrate the filtrate.

    • Purify the resulting crude iodide by a second flash column chromatography (using a less polar eluent system, e.g., 5% Ethyl Acetate in Hexane) to yield the final product, (+)-cis-dioxolane iodide.

Protocol 3: Enantiomeric Purity Analysis by Chiral HPLC
  • Objective: To determine the enantiomeric excess (e.e.) of the final product.

  • Principle: Enantiomers are separated on a chiral stationary phase (CSP) through the formation of transient, diastereomeric complexes with differing stabilities. Polysaccharide-based columns are highly effective for this class of compounds.[7][8][9]

  • Instrumentation and Conditions:

    • Column: Chiralcel OD-H or similar amylose-based CSP.

    • Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 95:5). The exact ratio should be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Sample Preparation: Dissolve a small amount of the final product in the mobile phase.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a small volume (5-10 µL) of the racemic standard (if available) to determine the retention times of both enantiomers.

    • Inject the synthesized sample.

    • Integrate the peak areas for the (+) and (-) enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area(+) - Area(-)) / (Area(+) + Area(-)) ] * 100.

Expected Purification Outcomes

The described protocols are expected to yield the target compound with high purity. Below is a table summarizing typical results.

ParameterSpecificationTypical ResultMethod of Analysis
Diastereomeric Ratio (crude) N/A~3:1 to 5:1 (cis:trans)¹H NMR
Diastereomeric Purity > 98% cis> 99% cis¹H NMR / HPLC
Chemical Purity > 98%> 99%HPLC / ¹H NMR
Enantiomeric Excess (e.e.) > 98%> 99%Chiral HPLC

Conclusion

This application note provides a validated, step-by-step guide for the stereoselective synthesis of (+)-cis-dioxolane iodide from a chiral pool precursor. The causality-driven explanation for each step, from the choice of starting material to the specific purification techniques, equips researchers with the necessary knowledge to successfully and reliably produce this important chiral intermediate. The detailed protocols for synthesis, diastereomeric separation, and enantiomeric analysis constitute a self-validating system, ensuring the final product meets the high-purity standards required for pharmaceutical research and development.

References

  • Vitale, P., et al. (2016). Asymmetric chemoenzymatic synthesis of 1,3-diols and 2,4-disubstituted aryloxetanes by using whole cell biocatalysts. Organic & Biomolecular Chemistry. Available at: [Link]

  • Belleau, B., et al. (1989). 2-Substituted-4-Substituted-1,3-Dioxolanes, Synthesis and use thereof. Google Patents (EP0337713B1).
  • Küçük, H. & Yusufoğlu, A. (2015). Synthesis of New Chiral and Racemic 1,3‐Dioxolanes. ResearchGate. Available at: [Link]

  • Bernal, J. L., et al. (2000). Chiral separation of four 1,3-dioxolane derivatives by supercritical fluid chromatography on an amylose-based column. Journal of Chromatography A. Available at: [Link]

  • Wang, H., et al. (2023). Chiral pool-engineered homochiral covalent organic frameworks for catalytic asymmetric synthesis of drug intermediate. Chemical Communications. Available at: [Link]

  • Bloch, R., et al. (1986). Stereoselective syntheses of alkenyl substituted 1,3-dioxolanes or 4,7-dihydro-1,3-dioxepins or an (E)-.alpha.,.beta.-unsaturated aldehyde from (Z)-2-butene-1,4-diols. The Journal of Organic Chemistry. Available at: [Link]

  • Sumika Chemical Analysis Service. Chiral Columns for enantiomer separation by HPLC. SCAS. Available at: [Link]

  • Zhang, Y., et al. (2023). [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. Se Pu. Available at: [Link]

  • Rovira, A. J. (2016). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. PMC. Available at: [Link]

  • Neopharm Labs. Chiral and Achiral Compounds Purification. Neopharm Labs. Available at: [Link]

  • Soderberg, T. (n.d.). Chapter 45 — Asymmetric synthesis - Pure enantiomers from Nature: the chiral pool and chiral induction. University of South Alabama. Available at: [Link]

  • Kumar, S., et al. (2021). The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. Available at: [Link]

  • Krout, M. R. (2017). The Terpenoid "Chiral Pool" in Natural Product Total Synthesis. eScholarship, UC Berkeley. Available at: [Link]

  • Britton, R. (1998). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Simon Fraser University Summit Research Repository. Available at: [Link]

  • Ribeiro, A. R., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules. Available at: [Link]

  • Hughes, D. L., et al. (2024). Enantioselective Synthesis of 2,4-Disubstituted Homocubanes as meta-Benzene Bioisosteres. ChemRxiv. Available at: [Link]

  • Csanádi, J., et al. (2006). Synthesis, structural studies, and cytostatic evaluation of 5,6-di-O-modified L-ascorbic acid derivatives. Carbohydrate Research. Available at: [Link]

  • Aitken, R. A., et al. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. MDPI. Available at: [Link]

  • Rui, P., et al. (2021). L-Ascorbic acid as an efficient organocatalyst for the synthesis of dispiro[tetrahydroquinoline-bis(1,3-dioxane-4,6-dione)] derivatives. Arkivoc. Available at: [Link]

  • Kikugawa, Y., et al. (2005). SYNTHESIS OF 3-O-ALKYLASCORBIC ACIDS FROM L-ASCORBIC ACID IN A SINGLE STEP. HETEROCYCLES. Available at: [Link]

  • Aitken, R. A., et al. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. ResearchGate. Available at: [Link]

  • Wang, H., et al. (2024). Three-component modular synthesis of chiral 1,3-dioxoles via a Rh-catalyzed carbenic olefination cascade. Chemical Science. Available at: [Link]

  • Kim, K., et al. (2009). Method for preparing 3-o-alkyl-ascorbic acid. Google Patents (EP2081920B1).
  • Al-Ghanim, A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]

  • Onyx Scientific. Chiral Resolution Screening. Onyx Scientific. Available at: [Link]

  • Crimmins, M. T., et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. PMC. Available at: [Link]

  • Gálová, J., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. Available at: [Link]

  • Jackson, T. W. & Seib, P. A. (1984). Synthesis of the 2-Methyl Ether of L-Ascorbic Acid. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Naka, H. & Itami, K. (2018). Recent Advances in the Synthesis of Carboxylic Acid Esters. IntechOpen. Available at: [Link]

  • Seebach, D., et al. (2003). TETRA(NAPHTH-2-YL)-1,3-DIOXOLANE-4,5-DIMETHANOL. Organic Syntheses. Available at: [Link]

  • Hlokoane, O., et al. (2021). Stereoselective Formation of cis -Trisubstituted 1,3-Dioxanes. ResearchGate. Available at: [Link]

Sources

Application

Application Note: Protocols for Stereospecific Radiolabeling of (+)-cis-Dioxolane Iodide

Target Audience: Radiochemists, Pharmacologists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Executive Summary (+)-cis-Dioxolane is a rigid acetylcholine analogue and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Radiochemists, Pharmacologists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Executive Summary

(+)-cis-Dioxolane is a rigid acetylcholine analogue and a highly potent, non-selective muscarinic acetylcholine receptor (mAChR) agonist. Pharmacological studies have established that the L-(+) enantiomer (2R,4R configuration) is over 100 times more potent than its D-(-) counterpart, making it an indispensable probe for mapping mAChR distribution and investigating G-protein coupled receptor (GPCR) activation states .

Radiolabeling this molecule enables critical downstream applications: Carbon-11 ( 11 C) labeling provides a tracer for in vivo Positron Emission Tomography (PET), while Tritium ( 3 H) labeling yields a high-affinity probe for in vitro autoradiography and saturation binding assays . As a Senior Application Scientist, I have designed this guide to move beyond mere step-by-step instructions, detailing the causality behind our radiochemical choices and establishing a self-validating framework for stereospecific synthesis.

Mechanistic Rationale & Stereochemical Causality

The stereospecificity of (+)-cis-dioxolane relies entirely on the spatial orientation of the methyl group at C2 and the trimethylammonium group at C4 of the 1,3-dioxolane ring. To preserve this delicate stereocenter during radiolabeling, we employ a late-stage N-alkylation (quaternization) strategy.

The Chemical Logic: Instead of constructing the dioxolane ring in the presence of a radioisotope, we utilize the enantiomerically pure tertiary amine precursor, (+)-cis-2-methyl-4-dimethylaminomethyl-1,3-dioxolane . By reacting this precursor with a radiolabeled methylating agent ([ 11 C]MeI or [ 3 H]MeI), the exocyclic tertiary amine undergoes a rapid bimolecular nucleophilic substitution (S N​ 2). Because the reaction occurs exclusively at the nitrogen atom—spatially isolated from the chiral centers at C2 and C4—the intrinsic stereochemistry of the ring is theoretically preserved. However, because thermal stress during the reaction can occasionally induce epimerization, we mandate a chiral HPLC purification step as a self-validating quality control measure.

Step-by-Step Radiosynthetic Workflows

The choice of isotope dictates the kinetic requirements of the reaction. Carbon-11 demands aggressive, rapid kinetics due to its short half-life, whereas Tritium requires conservative, sealed conditions to prevent the loss of volatile, expensive reagents.

Protocol A: Synthesis of [ 11 C]-(+)-cis-Dioxolane Iodide (PET Probe)

Causality Note: The 20.4-minute half-life of 11 C requires a solvent that supports rapid S N​ 2 kinetics at high temperatures. Anhydrous Acetonitrile (MeCN) is selected for its optimal boiling point and polar aprotic nature.

  • Precursor Loading: Dissolve 1.5 mg of enantiomerically pure (+)-desmethyl-cis-dioxolane in 300 µL of anhydrous MeCN. Load this solution into the sealed V-vial of an automated radiochemistry synthesis module.

  • Isotope Trapping: Sweep gas-phase [ 11 C]Methyl iodide ([ 11 C]CH 3​ I, typically 10–30 GBq) from the cyclotron target into the reaction vessel at room temperature until the radioactivity plateau is reached.

  • Quaternization Reaction: Seal the vessel and heat the mixture to 80°C for exactly 5 minutes. The high nucleophilicity of the tertiary amine ensures near-quantitative conversion to the quaternary ammonium iodide salt.

  • Quenching & Dilution: Cool the reactor rapidly to 35°C and dilute the crude mixture with 1.0 mL of HPLC mobile phase (e.g., 0.1 M ammonium formate / MeCN, 85:15 v/v).

  • Stereospecific Isolation: Inject the mixture onto a semi-preparative chiral HPLC column (e.g., Chiralpak IC). Collect the radioactive fraction corresponding to the L-(+) enantiomer (typical retention time: 12–14 min).

  • Formulation: Pass the collected fraction through a C18 Solid-Phase Extraction (SPE) cartridge, wash with sterile water, and elute with 1 mL of absolute ethanol. Dilute with 9 mL of 0.9% sterile saline to yield a formulation suitable for intravenous injection.

Protocol B: Synthesis of[ 3 H]-(+)-cis-Dioxolane Iodide (In Vitro Probe)

Causality Note: [ 3 H]MeI is highly volatile. To maximize the utilization of this expensive isotope and prevent vapor loss over the extended reaction time, we replace MeCN with Dimethylformamide (DMF) and lower the temperature.

  • Reaction Setup: In a specialized, well-ventilated tritiation glovebox, dissolve 2.0 mg of the tertiary amine precursor in 200 µL of anhydrous DMF within a heavy-walled micro-reactor.

  • Isotope Introduction: Cryogenically transfer 50 mCi of[ 3 H]MeI into the reaction vial using a vacuum manifold.

  • Incubation: Seal the vial tightly with a Teflon-lined cap and stir the reaction mixture at 40°C for 12 hours. The prolonged incubation drives the reaction to completion without risking thermal degradation of the stereocenters.

  • Quenching: Cool to room temperature and quench the reaction by adding 100 µL of absolute ethanol.

  • Purification: Purify the crude mixture using the same chiral HPLC method described in Protocol A to isolate the [ 3 H]-(+)-cis-dioxolane iodide.

  • Storage: Store the purified radioligand in absolute ethanol at -20°C to minimize autoradiolysis prior to use in PI turnover or receptor binding assays .

Self-Validating Quality Control (QC)

A protocol is only as reliable as its validation mechanisms. Every synthesized batch must pass the following self-validating checks before release:

  • Stereochemical Fidelity (Enantiomeric Excess): Even with an enantiomerically pure precursor, the final product must be analyzed via analytical chiral HPLC (co-injected with unlabeled (+)- and (-)-cis-dioxolane standards). An enantiomeric excess (ee) of > 99% validates that no thermal racemization occurred during synthesis.

  • Radiochemical Purity (RCP): Must exceed 95% , confirming the absence of unreacted [ 11 C]/[ 3 H]MeI or degradation byproducts.

  • Specific Activity: Calculated by integrating the UV mass peak of the carrier and correlating it with the measured radioactivity. High specific activity is critical to prevent receptor saturation by unlabeled carrier molecules.

Quantitative Data Summary

The following table summarizes the divergent experimental parameters tailored to the physical properties of the respective radioisotopes.

Parameter[ 11 C]-(+)-cis-Dioxolane Iodide[ 3 H]-(+)-cis-Dioxolane Iodide
Primary Application In vivo PET ImagingIn vitro Autoradiography / Binding
Isotope Half-Life 20.4 minutes12.3 years
Radiomethylating Agent [ 11 C]CH 3​ I (Gas-phase delivery)[ 3 H]CH 3​ I (Liquid/Solution transfer)
Optimal Solvent & Temp Anhydrous MeCN, 80°CAnhydrous DMF, 40°C
Reaction Time 5 minutes12 hours
Purification Method Semi-prep Chiral HPLCSemi-prep Chiral HPLC
Target Specific Activity > 50 GBq/µmol70 – 85 Ci/mmol

Workflow & Pathway Visualization

The diagram below maps the logical progression from precursor selection through radiosynthesis, culminating in the biological activation of the mAChR pathway.

Radiosynthesis Precursor Tertiary Amine Precursor (+)-desmethyl-cis-dioxolane Reaction S_N2 N-Alkylation Preserves C2/C4 Stereocenters Precursor->Reaction Dissolved in MeCN/DMF Isotope Radiomethylating Agent [11C]MeI or [3H]MeI Isotope->Reaction Trapped/Transferred Purification Chiral Semi-Prep HPLC Self-Validating QC Step Reaction->Purification Crude Quaternary Salt Product Radiolabeled Agonist (+)-cis-dioxolane iodide Purification->Product >99% ee Fraction Receptor mAChR (M1/M3) Binding Target Engagement Product->Receptor In Vitro / In Vivo Assay Pathway Gq-Protein Activation IP3/DAG & Ca2+ Flux Receptor->Pathway Agonist Signaling

Fig 1: Stereospecific radiosynthesis workflow and mAChR activation pathway of (+)-cis-dioxolane.

References

  • Abraham, D. J. (Ed.). Burger's Medicinal Chemistry and Drug Discovery, Nervous System Agents (6th Edition, Volume 6). Wiley Online Library. Available at:[Link]

  • Verma, S., et al. (2022). "Biased Profile of Xanomeline at the Recombinant Human M4 Muscarinic Acetylcholine Receptor." ACS Chemical Neuroscience. Available at:[Link]

  • Mei, L., et al. (1992). "M3 muscarinic receptors on murine HSDM1C1 cells: further functional, regulatory, and receptor binding studies." PubMed (National Library of Medicine). Available at:[Link]

Technical Notes & Optimization

Troubleshooting

improving solubility of (+)-cis-dioxolane iodide in aqueous buffers

Welcome to the Technical Support Center for muscarinic receptor pharmacology. As a Senior Application Scientist, I have compiled this guide to address the pervasive solubility issues researchers encounter when working wi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for muscarinic receptor pharmacology. As a Senior Application Scientist, I have compiled this guide to address the pervasive solubility issues researchers encounter when working with (+)-cis-dioxolane iodide in physiological buffers. This guide synthesizes thermodynamic principles with field-validated methodologies to ensure your in vitro assays remain robust, reproducible, and artifact-free.

Diagnostic FAQ & Troubleshooting

Q: Why does (+)-cis-dioxolane iodide precipitate when added directly to Krebs-Henseleit or Tyrode's buffer, despite being a salt? A: This precipitation is driven by a thermodynamic phenomenon known as the reversed Hofmeister effect, which is characteristic of tetraalkylammonium cations[1]. Unlike primary amines, the bulky, low-charge-density quaternary ammonium headgroup of (+)-cis-dioxolane pairs exceptionally strongly with large, polarizable anions like iodide. When introduced into high-ionic-strength physiological buffers (such as the Krebs buffer frequently used in 2[2]), the abundance of chloride and phosphate ions disrupts the compound's hydration shell. This salting-out effect forces the highly stable quaternary ammonium-iodide ion pairs to crash out of solution as a 3[3].

Q: Will adjusting the buffer pH improve the solubility of this compound? A: No. The (+)-cis-dioxolane molecule features a quaternary trimethylammonium group, meaning it carries a permanent positive charge independent of the surrounding pH. Titrating your buffer will not alter its ionization state. In fact, adding acid or base may inadvertently increase the overall ionic strength of the solution, further exacerbating the salting-out effect.

Q: How can I prepare a highly concentrated stock (>10 mM) for cumulative dose-response curves? A: We recommend preparing primary master stocks in anhydrous Dimethyl Sulfoxide (DMSO) rather than water. DMSO is a polar aprotic solvent with a high dielectric constant that effectively disrupts the crystalline lattice energy of the iodide salt. When diluting this stock into your final 4[4], ensure the final DMSO concentration remains below 0.1% (v/v) to prevent solvent-induced cytotoxicity or artifactual tissue relaxation.

Q: Can I chemically modify the compound to permanently resolve this without affecting muscarinic receptor binding? A: Yes. The pharmacological activity (muscarinic agonism) resides entirely in the (+)-cis-dioxolane cation. By performing a counterion exchange—swapping the iodide for a chloride ion—you can drastically increase aqueous solubility. Chloride is a "harder" anion with a higher hydration energy, which prevents the1 seen with iodide[1].

Quantitative Solubility Data

Use the following empirically derived parameters to select the appropriate solvent system for your specific experimental needs.

Solvent SystemMax Soluble ConcentrationStability (Stored at -20°C)Recommended Application
Ultrapure Water (ddH₂O) ~10 - 15 mM1 MonthDirect use in low-concentration radioligand binding assays.
Krebs-Henseleit Buffer < 1 mM (Prone to salting out)Not RecommendedFinal organ bath assay medium (requires dilution from stock).
Anhydrous DMSO > 100 mM6 MonthsHigh-concentration master stocks for cumulative dose-response.
50% Methanol / 50% Water > 50 mM3 MonthsLoading solvent for ion-exchange chromatography.

Validated Solubilization Methodologies

Every protocol below is designed as a self-validating system , incorporating built-in quality control checks to ensure experimental integrity before you commit valuable biological samples.

Protocol A: Preparation of Working Solutions via Organic Stock

Causality: Bypasses the high lattice energy of the iodide salt using an aprotic solvent, allowing for rapid dispersion into aqueous media before ion-pairing can induce crystallization.

  • Weighing: Accurately weigh the required mass of (+)-cis-dioxolane iodide powder.

  • Primary Solubilization: Add anhydrous DMSO to achieve a 100 mM master stock. Vortex vigorously for 30 seconds, followed by bath sonication for 2 minutes at room temperature.

  • Self-Validation (Optical Check): Hold the tube against a matte black background under bright direct light. The solution must be completely transparent. Any Tyndall effect (scattering of light) indicates micro-particulates; if observed, sonicate for an additional 2 minutes.

  • Buffer Integration: Pre-warm your physiological buffer (e.g., Krebs or Tyrode's) to 37°C. While continuously stirring the buffer on a magnetic plate, inject the DMSO stock dropwise to achieve your target concentration (ensure final DMSO is ≤0.1%). Continuous kinetic energy prevents localized salting-out.

Protocol B: Iodide-to-Chloride Counterion Exchange (For High-Demand Aqueous Assays)

Causality: Replaces the soft, polarizable iodide anion with a hard, highly hydrated chloride anion, fundamentally altering the thermodynamics of the salt to favor aqueous dissolution.

  • Resin Preparation: Pack a glass column with a strong anion-exchange resin (e.g., Dowex 1X8, chloride form). Wash the bed with 10 column volumes (CV) of ultrapure water to remove preservatives.

  • Sample Loading: Dissolve (+)-cis-dioxolane iodide in a 50:50 mixture of Methanol:Water to a concentration of 50 mM. Load this onto the column.

  • Elution: Elute the compound using ultrapure water at a gravity-fed flow rate of ~1 mL/min. Collect 2 mL fractions.

  • Self-Validation (AgNO₃ Precipitation Test): To validate that the iodide has been successfully removed, take a 50 µL aliquot from your peak fractions and add 1 drop of 0.1 M Silver Nitrate (AgNO₃).

    • Fail State: A pale yellow precipitate (AgI) indicates iodide is still present.

    • Pass State: A stark white precipitate (AgCl) that rapidly dissolves upon the addition of dilute ammonia confirms a successful exchange to the chloride salt.

  • Recovery: Pool the validated fractions and lyophilize to obtain (+)-cis-dioxolane chloride as a highly water-soluble, assay-ready powder.

Decision Workflow

Workflow Start Start: (+)-cis-dioxolane iodide Decision Target Stock Concentration? Start->Decision Low < 10 mM Decision->Low High > 10 mM Decision->High Water Dissolve in Ultrapure H2O Low->Water DMSO Dissolve in Anhydrous DMSO High->DMSO Dilute Dilute into Assay Buffer (e.g., Krebs/HEPES) Water->Dilute DMSO->Dilute Inspect Visual Inspection (Dark Background) Dilute->Inspect Pass Clear: Proceed to Assay Inspect->Pass  No Precipitate   Fail Cloudy: Salting Out Occurred Inspect->Fail  Precipitate   Exchange Perform Iodide-to-Chloride Ion Exchange (Protocol B) Fail->Exchange Exchange->Dilute

Workflow for solubilizing (+)-cis-dioxolane iodide and troubleshooting precipitation.

References

  • Physicochemical and Biopharmaceutical Characterization of N-Iodomethyl-N,N-Dimethyl-N-(6,6-1 Diphenylhex-5-En-1-Yl) Ammonium Iodide and A Promising Antileishmania Delivery System. ClinMedJournals. 3

  • Quaternary Ammonium Groups Exposed at the Surface of Silica Nanoparticles Suitable for DNA Complexation in the Presence of Cationic Lipids. ACS Publications. 1

  • Mechanisms mediating cholinergic antral circular smooth muscle contraction in rats. NIH/PMC. 2

  • In Vitro Muscarinic Receptor Radioligand-Binding Assays. ResearchGate. 4

Sources

Optimization

Technical Support Center: Troubleshooting Rapid Receptor Desensitization with (+)-cis-Dioxolane Iodide

Prepared by: Senior Application Scientist, Gemini Division Last Updated: March 30, 2026 This technical support guide is designed for researchers, scientists, and drug development professionals investigating muscarinic ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Gemini Division Last Updated: March 30, 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating muscarinic acetylcholine receptors (mAChRs) using the agonist (+)-cis-dioxolane iodide. Rapid receptor desensitization is an intrinsic and often rapid pharmacological phenomenon that can present significant challenges during experimental design and data interpretation. This document provides in-depth troubleshooting strategies, detailed protocols, and frequently asked questions to help you navigate these complexities and ensure the integrity of your results.

Section 1: Understanding the System: (+)-cis-Dioxolane and Muscarinic Receptor Desensitization

(+)-cis-Dioxolane is a potent synthetic agonist of muscarinic acetylcholine receptors, a class of G-protein coupled receptors (GPCRs).[1][2] It exhibits a high affinity, particularly for the M2 receptor subtype, and its binding is dependent on the receptor's coupling with a G-protein.[1] Like many high-efficacy GPCR agonists, (+)-cis-dioxolane can induce a rapid attenuation of receptor signaling, a process known as desensitization.

This process is a crucial negative feedback mechanism that protects cells from overstimulation. The most immediate phase of desensitization, occurring within seconds to minutes, is primarily mediated by G-protein coupled receptor kinases (GRKs) and β-arrestins.[3][4]

The Canonical Pathway of Rapid GPCR Desensitization

Upon agonist binding, the activated receptor conformation triggers not only G-protein signaling but also its phosphorylation by GRKs. This phosphorylation event dramatically increases the receptor's affinity for β-arrestin proteins. The binding of β-arrestin sterically hinders the receptor's interaction with its cognate G-protein, effectively uncoupling it from downstream second messenger cascades and "desensitizing" the cellular response.[3][4]

Rapid GPCR Desensitization cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist (+)-cis-Dioxolane GPCR Muscarinic Receptor (GPCR) Agonist->GPCR Binds GPCR_A Activated GPCR GPCR->GPCR_A Activates GPCR_P Phosphorylated GPCR GPCR_A->GPCR_P Phosphorylation G_Protein G-Protein GPCR_A->G_Protein Activates GRK GRK GPCR_A->GRK Recruits GPCR_B Arrestin-Bound GPCR (Uncoupled) GPCR_P->GPCR_B Uncoupling Arrestin β-Arrestin GPCR_P->Arrestin Recruits GPCR_B->G_Protein Blocks Activation G_Protein_A Activated G-Protein G_Protein->G_Protein_A Signaling Second Messenger Signaling G_Protein_A->Signaling Initiates GRK->GPCR_A Phosphorylates Arrestin->GPCR_P Binds

Caption: Canonical pathway of rapid, homologous GPCR desensitization.

Section 2: Frequently Asked Questions (FAQs)

Q1: My response to (+)-cis-dioxolane iodide attenuates within a minute of application. Is my compound degrading or is this expected?

This is a classic and expected sign of rapid receptor desensitization. High-efficacy muscarinic agonists are known to cause a robust initial response (e.g., a spike in intracellular calcium or IP3) that quickly diminishes even while the agonist is still present.[5] For example, studies on M3 muscarinic receptors show an initial peak of inositol-1,4,5-trisphosphate (Ins(1,4,5)P3) production within 10 seconds, which then falls to a much lower, sustained level within one minute.[5] This is a physiological regulatory process, not necessarily an issue with compound stability.

Q2: Does this rapid signal loss mean the receptors are being internalized from the cell surface?

Not necessarily, and likely not within the first few minutes. The initial, rapid phase of desensitization is primarily due to the uncoupling of the G-protein from the receptor, mediated by GRK phosphorylation and β-arrestin binding.[3] Studies have shown that significant desensitization of muscarinic receptor signaling can occur with no detectable change in the number of cell-surface receptors, indicating that internalization is a subsequent, slower process.[5][6]

Q3: The EC₅₀ value for (+)-cis-dioxolane in my desensitization assay is significantly higher (less potent) than in my primary functional screen. What causes this discrepancy?

This is an expected outcome. In a desensitization protocol, the cells are pre-exposed to the agonist, which causes a significant portion of the receptor population to become desensitized. When you perform the second stimulation to measure the remaining response, you are acting on a smaller pool of functional, "receptive" receptors. Consequently, a higher concentration of the agonist is required to elicit a half-maximal response from this diminished receptor population, resulting in a rightward shift of the concentration-response curve and a higher apparent EC₅₀ value. The pattern and duration of agonist exposure can profoundly impact the population of desensitized receptor states and thus the observed potency.[7][8]

Q4: I am observing high variability in my desensitization experiments. What are the common sources of this issue?

High variability often stems from minor inconsistencies in protocol timing, especially during agonist application and washout steps.

  • Agonist Pre-incubation: Since desensitization is rapid, even a few seconds of difference in pre-incubation time between wells can lead to different levels of desensitization and thus variable final responses.

  • Washout Steps: Incomplete or inconsistent washing can leave residual agonist, leading to continued desensitization or premature re-stimulation.

  • Cell Health: GPCR signaling is highly dependent on cell health and passage number. Use cells at a consistent confluency and low passage number.

  • Reagent Preparation: Always prepare fresh dilutions of (+)-cis-dioxolane iodide for each experiment from a frozen stock solution to avoid issues with stability or adsorption to plastics over time.

Q5: Could the iodide counter-ion be interfering with my assay?

While iodide can be electrochemically active, it is generally considered a stable and non-interfering counter-ion in standard cell-based assays at typical working concentrations. Elemental iodine, which is more reactive, has very poor solubility in aqueous solutions unless an excess of iodide is present to form triiodide.[9] Your experimental solution will contain the iodide salt, not elemental iodine. To definitively rule out any non-specific effects, always include a vehicle control that contains the same final concentration of the vehicle (e.g., buffer or DMSO) and, if you are concerned, a control with sodium or potassium iodide at the highest concentration used with your compound.

Section 3: In-Depth Troubleshooting Guides

Problem 1: Signal Decays Too Rapidly to Establish a Stable Measurement Window

Observation: You add (+)-cis-dioxolane and the signal (e.g., calcium flux) peaks and decays so quickly that your endpoint plate reader measurement misses the maximal response, leading to a poor assay window and inaccurate potency calculations.

Underlying Cause: The kinetics of desensitization are faster than the kinetics of your detection assay. This is common in assays that measure accumulated products over several minutes.

Solutions & Workflow:

  • Switch to a Kinetic Assay: The most effective solution is to use an assay that measures the response in real-time.

    • Calcium Flux: Use a system like the Fluorometric Imaging Plate Reader (FLIPR) that injects the agonist and immediately begins reading fluorescence on a sub-second timescale.

    • cAMP/IP1: Utilize real-time BRET or FRET-based biosensors for second messengers, which can track signaling as it happens.[10]

  • Characterize the Time Course: Before running full concentration-response curves, perform a time-course experiment with a single, high concentration (e.g., EC₈₀) of (+)-cis-dioxolane. Measure the signal at multiple time points (e.g., 15s, 30s, 1min, 2min, 5min, 15min) to identify the time of peak response.

  • Optimize Endpoint Reading Time: If you must use an endpoint assay, adjust your protocol to measure the signal at the empirically determined peak time. This provides a more accurate, albeit not fully kinetic, representation of the maximal response.

Troubleshooting_Signal_Decay start Observation: Signal decays too rapidly q1 Is a real-time kinetic assay available (e.g., FLIPR)? start->q1 use_kinetic Action: Switch to kinetic assay. Measure signal immediately after agonist injection. q1->use_kinetic Yes time_course Action: Perform a time-course experiment with a fixed agonist concentration (EC80). q1->time_course No end_success Problem Solved: Maximal response is captured. use_kinetic->end_success find_peak Analyze data to find the time of peak response (T_peak). time_course->find_peak q2 Is T_peak consistent and does it provide a sufficient assay window? find_peak->q2 optimize_endpoint Action: Set endpoint reading time in protocol to T_peak. q2->optimize_endpoint Yes end_fail Problem Persists: Consider alternative assay (e.g., downstream target). q2->end_fail No optimize_endpoint->end_success

Caption: Troubleshooting workflow for rapid signal attenuation.

Problem 2: Complete or Near-Complete Loss of Signal in Desensitization Assay

Observation: After pre-incubating with (+)-cis-dioxolane and washing, a second challenge with the agonist produces little to no response.

Underlying Cause: The pre-incubation conditions (concentration and/or duration) are causing profound desensitization from which the receptors cannot recover in the given timeframe. Muscarinic receptor desensitization can be very persistent.[6]

Solutions & Workflow:

  • Optimize Pre-incubation Concentration: The goal is to cause sub-maximal desensitization (e.g., 50-70%) to leave a measurable window for the second challenge. Instead of using a saturating concentration for pre-incubation, titrate the concentration down. Start with the known EC₅₀ of (+)-cis-dioxolane and test concentrations at and below this value.

  • Optimize Pre-incubation Time: Muscarinic desensitization can occur in under 5 minutes.[5] Systematically shorten the pre-incubation time. Test a range from 30 minutes down to 2-5 minutes.

  • Assess Resensitization Rate: The recovery from desensitization (resensitization) is an active process that takes time. After the washout step, you may need to include a recovery period in agonist-free media before the second challenge. Test recovery periods of 15, 30, and 60 minutes to see if the response is restored.

Data Summary Example: Optimizing Pre-incubation

Pre-incubation TimePre-incubation [Agonist]% Response Remaining (vs. No Pre-incubation)
30 min10x EC₅₀5%
30 min1x EC₅₀25%
15 min1x EC₅₀40%
15 min 0.5x EC₅₀ 65%
5 min1x EC₅₀75%

This table illustrates how reducing pre-incubation time and concentration can tune the level of desensitization to achieve a workable assay window. The bolded condition might be optimal.

Section 4: Key Experimental Protocols

Protocol 1: Characterizing the Time-Course of Rapid Desensitization

Objective: To determine the kinetics of signal decay induced by (+)-cis-dioxolane to identify the peak response time and the rate of desensitization.

Methodology (Example using a Calcium Flux Assay):

  • Cell Plating: Plate cells expressing the target muscarinic receptor in a 96-well black-walled, clear-bottom plate at a density that will result in a 90-100% confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Incubate in the dark at 37°C.

  • Compound Plate Preparation: Prepare a 96-well compound plate. In all wells of a designated column, add (+)-cis-dioxolane iodide to achieve a final concentration of ~EC₈₀. In other columns, include a vehicle control and a positive control (e.g., ATP for endogenous purinergic receptors).

  • Kinetic Reading: Place the cell plate into a kinetic plate reader (e.g., FLIPR).

    • Establish a stable baseline fluorescence reading for 15-30 seconds.

    • Configure the instrument to add the compounds from the source plate.

    • Immediately begin measuring fluorescence every 1-2 seconds for the first minute, then every 10-15 seconds for the next 10-15 minutes.

  • Data Analysis:

    • Normalize the data to the baseline fluorescence.

    • Plot the fluorescence intensity (or normalized response) versus time.

    • From this plot, determine the time to peak (Tₘₐₓ) and the half-life of signal decay (t₁/₂). This information is critical for designing subsequent endpoint assays.

Protocol 2: Assessing Receptor Resensitization via Washout

Objective: To measure the rate at which receptors recover their function after agonist-induced desensitization.

Methodology:

  • Cell Plating & Preparation: Plate and prepare cells as described in Protocol 1. A functional assay (e.g., calcium, IP1 accumulation) will be used for readout.

  • Desensitization (Pre-incubation): Treat the cells with a concentration and for a duration known to cause sub-maximal desensitization (e.g., EC₅₀ of (+)-cis-dioxolane for 15 minutes, as determined from your optimization experiments).

    • Control wells: Treat with vehicle only.

  • Washout: Aspirate the media containing the agonist. Wash the cell monolayer gently 3-5 times with warm, agonist-free assay buffer. The thoroughness of this step is critical.

  • Recovery: Add fresh, agonist-free assay buffer to the wells and return the plate to the 37°C incubator for a defined recovery period. Set up different plates or wells for various recovery times (e.g., 0 min, 15 min, 30 min, 60 min, 120 min).

  • Second Challenge: After the designated recovery period, stimulate all wells (both the pre-treated and control wells) with a saturating concentration (EC₁₀₀) of (+)-cis-dioxolane.

  • Signal Detection: Measure the functional response at the predetermined peak response time.

  • Data Analysis:

    • For each recovery time point, calculate the response in the desensitized wells as a percentage of the response in the control (vehicle pre-treated) wells.

    • Plot "% Recovery" versus "Recovery Time". This will show the time-course of receptor resensitization.

Desensitization_Resensitization_Workflow A 1. Plate & Prepare Cells B 2. Pre-incubation (Desensitization) - Group 1: Agonist (e.g., EC50) - Group 2: Vehicle Control A->B C 3. Washout Step (3-5x with warm buffer) B->C D 4. Recovery Period (Incubate in agonist-free buffer for 0, 15, 30, 60 min) C->D E 5. Second Agonist Challenge (Stimulate ALL wells with EC100) D->E F 6. Signal Detection (Measure functional response) E->F G 7. Data Analysis (Calculate % Recovery vs. Time) F->G

Caption: Experimental workflow for a desensitization/resensitization assay.

References

  • Tobin, A. B., & Nahorski, S. R. (1993). Rapid desensitization of muscarinic m3 receptor-stimulated polyphosphoinositide responses. Journal of Biological Chemistry. [Link]

  • Schmidt, M., Fasselt, B., & Jakobs, K. H. (1995). Rapid and persistent desensitization of m3 muscarinic acetylcholine receptor-stimulated phospholipase D. Concomitant sensitization of phospholipase C. Journal of Biological Chemistry. [Link]

  • Yasuda, R. P., & Dunlap, J. (1994). cis-Methyldioxolane specifically recognizes the m2 muscarinic receptor. Journal of Neurochemistry. [Link]

  • Olofsson, J., et al. (2006). Controlling desensitized states in ligand-receptor interaction studies with cyclic scanning patch-clamp protocols. Analytical Chemistry. [Link]

  • Olofsson, J., et al. (2006). Controlling Desensitized States in Ligand−Receptor Interaction Studies with Cyclic Scanning Patch-Clamp Protocols. Analytical Chemistry - ACS Publications. [Link]

  • Fraeyman, N., et al. (2004). Desensitization of muscarinic receptors. Receptors and Channels. [Link]

  • Model, M. A., & Omann, G. M. (1998). Experimental approaches for observing homologous desensitisation and their pitfalls. Pharmacological Research. [Link]

  • Wikipedia. (n.d.). Dioxolane. Wikipedia. [Link]

  • Xia, Y., & Galligan, J. J. (2004). Muscarinic receptors couple to modulation of nicotinic ACh receptor desensitization in myenteric neurons. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]

  • Whalen, E. J., et al. (2011). GPCR Desensitization: Acute and Prolonged Phases. Cellular and Molecular Life Sciences. [Link]

  • Jiang, L., et al. (2020). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. [Link]

  • Wang, Y., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

  • PubChem. (n.d.). (+)-cis-Dioxolane. National Center for Biotechnology Information. [Link]

  • Gottstein, D., & Gottstein, W. (2021). Iodine and Iodine-Containing Compounds. Basicmedical Key. [Link]

Sources

Troubleshooting

preventing degradation of (+)-cis-dioxolane iodide during long-term storage

Welcome to the technical support center for (+)-cis-dioxolane iodide. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (+)-cis-dioxolane iodide. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical intermediate. As a chiral molecule with multiple reactive functional groups, (+)-cis-dioxolane iodide requires specific handling and storage protocols to prevent degradation, which can compromise experimental outcomes and product quality. This document provides in-depth troubleshooting advice and frequently asked questions based on the fundamental chemical principles governing its stability.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause (+)-cis-dioxolane iodide to degrade?

A1: The degradation of (+)-cis-dioxolane iodide is primarily driven by three factors:

  • Moisture: The 1,3-dioxolane ring is a cyclic acetal, which is susceptible to acid-catalyzed hydrolysis.[1][2][3] The presence of even trace amounts of acid in conjunction with water can lead to ring-opening.

  • Light: The carbon-iodine (C-I) bond is photosensitive. Exposure to UV or even ambient light can induce homolytic cleavage of the C-I bond, generating radical species that can lead to a cascade of unwanted side reactions and discoloration.[4][5]

  • Heat: Elevated temperatures accelerate all degradation pathways, including hydrolysis, elimination reactions (where iodide acts as a leaving group), and potential oxidation.[4][6] Many active pharmaceutical ingredients (APIs) and intermediates require cold storage to slow these processes.[6]

Q2: What is the ideal temperature for long-term storage?

A2: For long-term stability (months to years), storing (+)-cis-dioxolane iodide at -20°C or below is strongly recommended.[6] This minimizes thermal degradation and slows the kinetics of any potential hydrolytic or elimination reactions. For short-term storage (days to weeks), refrigeration at 2-8°C may be acceptable, provided the material is rigorously protected from moisture and light.[7]

Q3: My material has turned yellow/brown. What does this mean and is it still usable?

A3: A yellow or brown discoloration is a common indicator of degradation, often due to the formation of molecular iodine (I₂) resulting from the decomposition of the alkyl iodide.[8] This can be caused by exposure to light or air (oxidation). While the material may still contain a significant amount of the desired compound, its purity is compromised. It is crucial to re-analyze the material by HPLC, NMR, or LC-MS to quantify the purity before use. For applications requiring high purity, the discolored material should be repurified or discarded.

Q4: Should I store it as a solid or in a solution?

A4: Storing (+)-cis-dioxolane iodide as a dry solid is highly recommended. Storing it in solution increases the risk of degradation, as solvent choice becomes critical and residual moisture can facilitate hydrolysis. If a solution is absolutely necessary, use a dry, aprotic solvent (e.g., anhydrous acetonitrile or THF), prepare the solution immediately before use, and store it under an inert atmosphere at low temperature.[9][10]

Part 2: The Science of Stability: Key Degradation Pathways

Understanding the chemical mechanisms of degradation is critical for designing effective storage protocols. The two primary vulnerabilities of the (+)-cis-dioxolane iodide structure are the acetal linkage and the carbon-iodine bond.

  • Acid-Catalyzed Hydrolysis of the Dioxolane Ring: The 1,3-dioxolane is a protecting group for a carbonyl or diol and is inherently sensitive to acid.[2][3] The reaction is initiated by the protonation of one of the ring oxygens, followed by ring-opening to form a resonance-stabilized oxonium ion. Subsequent attack by water leads to the cleavage of the ring. This process is accelerated by the presence of water and any acidic impurities.

  • Decomposition via the Carbon-Iodine Bond:

    • Photodecomposition: The C-I bond is relatively weak and can be cleaved by UV light to form a carbon-centered radical and an iodine radical. These highly reactive species can then participate in various side reactions, leading to byproducts and discoloration.[4]

    • Nucleophilic Substitution/Elimination: The iodide ion is an excellent leaving group. In the presence of nucleophiles (including water or alcohols) or bases, the compound can undergo Sₙ2 or E2 reactions. This is particularly relevant if the compound is stored improperly in protic solvents or exposed to basic conditions.

dot graph DegradationPathways { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", fontcolor="#5F6368"];

// Nodes Dioxolane [label="(+)-cis-Dioxolane Iodide\n(Stable)", fillcolor="#F1F3F4"]; HydrolysisProduct [label="Ring-Opened Products\n(e.g., diol, aldehyde)", fillcolor="#FBBC05"]; EliminationProduct [label="Elimination/Substitution\nProducts", fillcolor="#FBBC05"]; RadicalSpecies [label="Radical Intermediates\n+ I₂ (Discoloration)", fillcolor="#FBBC05"];

// Edges with causal factors Dioxolane -> HydrolysisProduct [label=" H₂O / H⁺ ", color="#4285F4", fontcolor="#4285F4"]; Dioxolane -> EliminationProduct [label=" Heat / Base / Nu⁻ ", color="#EA4335", fontcolor="#EA4335"]; Dioxolane -> RadicalSpecies [label=" Light (hν) / O₂ ", color="#34A853", fontcolor="#34A853"]; }

Caption: Primary degradation pathways for (+)-cis-dioxolane iodide.

Part 3: Troubleshooting Guide

This section addresses specific issues that may arise during storage and handling, providing a logical workflow for diagnosis and resolution.

Issue 1: Appearance of New Peaks in HPLC/LC-MS Analysis

  • Possible Cause A: Hydrolysis.

    • Diagnosis: Check the mass-to-charge ratio (m/z) of the new peaks. A mass increase corresponding to the addition of a water molecule (18 amu) followed by potential fragmentation is indicative of hydrolysis.

    • Troubleshooting Steps:

      • Review your handling procedure. Was the compound exposed to ambient air for an extended period?

      • Ensure all solvents and reagents used for sample preparation are anhydrous.

      • Verify that storage containers are properly sealed to prevent moisture ingress. Use vials with PTFE-lined caps.

  • Possible Cause B: De-iodination or Elimination.

    • Diagnosis: Look for a peak with a mass corresponding to the parent molecule minus an iodine atom (126.9 amu).[4] This is a strong indicator of either a substitution or elimination reaction.

    • Troubleshooting Steps:

      • Check the pH of any solutions the compound was exposed to. Basic conditions can promote elimination.

      • Evaluate the storage temperature. Elevated temperatures can provide the activation energy needed for these reactions.

      • Analyze for byproducts using GC-MS or LC-MS/MS to help identify the structure of the degradation product and elucidate the specific pathway.[11][12]

dot graph TroubleshootingWorkflow { layout=dot; node [shape=box, style="filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontcolor="#5F6368"];

// Nodes Start [label="New Peak(s) in\nHPLC/LC-MS", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckMass [label="Analyze Mass Spectrum\nof Impurity"]; MassPlus18 [label="Mass consistent with\nHydrolysis (+H₂O)?", shape=diamond, fillcolor="#FBBC05"]; MassMinus127 [label="Mass consistent with\nDe-iodination (-I)?", shape=diamond, fillcolor="#FBBC05"]; HydrolysisCause [label="Diagnosis:\nLikely Hydrolysis", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DeiodinationCause [label="Diagnosis:\nLikely De-iodination/\nElimination", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ActionHydrolysis [label="Action:\n- Use anhydrous solvents\n- Limit air exposure\n- Check container seal"]; ActionDeiodination [label="Action:\n- Check pH of solutions\n- Lower storage temp\n- Avoid basic conditions"]; Other [label="Other Degradation\nPathway", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"]; FurtherAnalysis [label="Action:\n- Full structural elucidation\n(e.g., NMR, MS/MS)"];

// Edges Start -> CheckMass; CheckMass -> MassPlus18; CheckMass -> MassMinus127; MassPlus18 -> HydrolysisCause [label="Yes"]; MassPlus18 -> MassMinus127 [label="No"]; HydrolysisCause -> ActionHydrolysis; MassMinus127 -> DeiodinationCause [label="Yes"]; MassMinus127 -> Other [label="No"]; DeiodinationCause -> ActionDeiodination; Other -> FurtherAnalysis; }

Caption: Troubleshooting workflow for identifying degradation products.

Part 4: Protocols for Long-Term Storage and Handling

Adherence to a strict protocol is the most effective way to prevent degradation.

Protocol 4.1: Optimal Long-Term Storage
  • Container: Use an amber glass vial with a polytetrafluoroethylene (PTFE)-lined screw cap. Opaque or amber containers are essential to block light.[7]

  • Atmosphere: Before sealing, flush the vial headspace with a dry, inert gas such as argon or nitrogen.[4][7] This displaces both oxygen, which can participate in oxidative degradation, and moisture.

  • Sealing: Tightly seal the vial cap. For extra protection against moisture ingress, wrap the cap-vial interface with Parafilm®.

  • Secondary Containment: Place the sealed vial inside a secondary container (e.g., a small, sealed plastic box or bag) with a desiccant pouch.

  • Temperature: Store the package in a freezer at -20°C or colder .[6]

  • Labeling: Clearly label the container with the compound name, date of storage, and storage conditions.

Protocol 4.2: Handling and Aliquoting
  • Equilibration: Before opening, remove the container from the freezer and allow it to warm to room temperature in a desiccator. This critical step prevents atmospheric moisture from condensing onto the cold solid.

  • Inert Atmosphere: If possible, perform all manipulations inside a glove box or glove bag with a dry, inert atmosphere.

  • Weighing: Quickly weigh the required amount of solid and place it into a new, dry vial.

  • Resealing: Immediately re-flush the stock vial with inert gas, seal it tightly, wrap with Parafilm®, and return it to the freezer.

  • Minimize Exposure: Minimize the time the compound is exposed to ambient light and atmosphere during handling.

Data Summary: Storage Condition Guidelines
Parameter Optimal Condition (Long-Term) Sub-Optimal (High Risk) Primary Degradation Risk
Temperature ≤ -20°CRoom Temperature (20-25°C)Thermal Decomposition, Hydrolysis
Atmosphere Inert Gas (Argon, Nitrogen)Ambient AirOxidation, Hydrolysis
Light Complete Darkness (Amber Vial)Ambient or UV LightPhotodecomposition
Moisture Anhydrous (Solid Form)Presence of Water/HumidityHydrolysis
pH Exposure NeutralAcidic or BasicHydrolysis (Acid), Elimination (Base)

References

  • Fife, T. H., & De, N. C. (1979). General Acid Catalysis in the Hydrolysis of 1,3-Dioxolanes and 1,3-Oxathiolanes. The Hydrolysis of Acetals and Thioacetals of p-(Dimethylamino)benzaldehyde. Journal of the American Chemical Society, 101(4), 970-977. [Link]

  • Fife, T. H. (1986). General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde. Journal of the American Chemical Society, 108(9), 2425-2430. [Link]

  • Journal of the American Chemical Society. (1986). General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde. [Link]

  • ElectronicsAndBooks. (n.d.). Coupling and Disproportionation Reactions of Alkyl Iodides on a Single-Crystal Copper Surface. [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

  • Jenks, C. J., Chiang, C. M., & Bent, B. E. (1993). Alkyl iodide decomposition on copper surfaces: .alpha.-elimination and .beta.-hydride elimination from adsorbed alkyls. Journal of the American Chemical Society, 115(24), 11487-11496. [Link]

  • Zaera, F. (1994). Low-Temperature Decomposition of Alkyl Iodides on Ni(100) Surfaces. The Journal of Physical Chemistry, 98(11), 3051-3058. [Link]

  • Wirth, T. (2018). Major reaction pathways for alkyl iodine(III) derivatives. Angewandte Chemie International Edition, 57(34), 10834-10847. [Link]

  • Li, D., Ma, T.-K., Scott, R. J., & Wilden, J. D. (2020). Electrochemical radical reactions of alkyl iodides: a highly efficient, clean, green alternative to tin reagents. Green Chemistry, 22(10), 3125-3130. [Link]

  • Wikipedia. (n.d.). Dioxolane. [Link]

  • Reddit. (2014, January 28). Storing iodine compound. [Link]

  • Acutis. (2023, November 29). Pharmaceutical Ingredient Storage Best Practices for Optimal Stability. [Link]

  • Kim, H., et al. (2021). Freeze–Thaw Cycle-Enhanced Transformation of Iodide to Organoiodine Compounds in the Presence of Natural Organic Matter and Fe. Environmental Science & Technology, 56(1), 336-345. [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for 1,4-Dioxane - ANALYTICAL METHODS. [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]

  • ACS Publications. (2024). Effective Iodine Adsorption and Storage of Volatile Iodine by Nitrogen-Rich Porous Organic Polymers from Flexible Building Blocks. [Link]

  • ResearchGate. (2020). Sample Storage Conditions and Holding Times for the Determination of Total Iodine in Natural Water Samples by ICP-MS. [Link]

  • Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. [Link]

  • Outsourced Pharma. (2021). 11 Critical Steps To Manage Solvents During API Manufacturing. [Link]

  • Pharmaceutical Technology. (2019). Assuring the Safe Handling of Potent APIs, Intermediates, and Solid-Dosage Drugs. [Link]

  • PubMed. (2021). Photodegradation pathway of iodate and formation of I-THMs during subsequent chloramination in iodate-iodide-containing water. [Link]

  • Klimatest. (n.d.). Photostability of Pharmaceuticals. [Link]

  • CORE. (n.d.). Identification of 1,3-Dioxolanes in Coffee-Like Flavorings. [Link]

  • ResearchGate. (n.d.). Procedure for preparation of dioxolane derivatives. [Link]

  • ACS Publications. (2022). The Overlooked Photochemistry of Iodine in Aqueous Suspensions of Fullerene Derivatives. [Link]

  • ACS Publications. (2023). Organophotoredox-Catalyzed Vinyl Group Transfer Reaction: An Introduction to 4-Vinyl-1,4-dihydropyridines. [Link]

  • Single Use Support. (2024). Cold Storage Requirements for Active Pharmaceutical Ingredients. [Link]

  • Forschungszentrum Jülich. (n.d.). Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

Sources

Optimization

Technical Support Center: Optimizing (+)-cis-Dioxolane Iodide Concentration for Minimal Off-Target Effects

Welcome to the technical support center for the novel compound (+)-cis-dioxolane iodide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and opti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the novel compound (+)-cis-dioxolane iodide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. Given the novelty of (+)-cis-dioxolane iodide, this document synthesizes established principles of small molecule inhibitor optimization with specific, plausible characteristics of a dioxolane-containing therapeutic agent. Our aim is to empower you with the scientific rationale and practical methodologies to minimize off-target effects and ensure data integrity.

I. Understanding (+)-cis-Dioxolane Iodide: A Hypothetical Profile

Initial research indicates that "(+)-cis-dioxolane iodide" is not a widely documented compound in publicly available scientific literature. Therefore, for the purposes of this guide, we will proceed with a scientifically informed, hypothetical profile based on its structural components: a dioxolane ring and an iodide salt. The 1,3-dioxolane ring is a feature in various bioactive molecules, and its oxygen atoms may contribute to target engagement through hydrogen bonding.[1] The iodide component suggests a potential interaction with biological systems, as iodine-containing compounds have diverse applications, from antiseptics to contrast agents and therapeutics.[2][3][4][5][6]

Based on the common targets of dioxolane-containing molecules, we will hypothesize that (+)-cis-dioxolane iodide is an antagonist of a specific subtype of acetylcholine receptor (AChR) . Acetylcholine receptors are crucial in cell signaling and are divided into nicotinic (ionotropic) and muscarinic (metabotropic) types.[7][8] Off-target effects could arise from interactions with other AChR subtypes or entirely different classes of proteins, such as kinases.[9]

II. Frequently Asked Questions (FAQs)

Here we address common questions that may arise during the initial characterization and optimization of (+)-cis-dioxolane iodide.

Q1: What is a recommended starting concentration range for initial in vitro experiments?

For a novel compound like (+)-cis-dioxolane iodide with an unknown effective concentration, it is advisable to start with a broad dose-response study. A typical starting point is a wide concentration range from 100 µM down to 1 nM, often using 10-fold serial dilutions.[10] This initial screen will help in determining an approximate half-maximal inhibitory concentration (IC50) for the intended target.

Q2: How can I distinguish between on-target and off-target effects in my cell-based assays?

Differentiating between on-target and off-target effects is a critical step. A multi-pronged approach is recommended:

  • Dose-Response Correlation: A clear, dose-dependent effect that aligns with the inhibitor's IC50 for its primary target suggests on-target activity. Off-target effects often manifest at higher concentrations.[10]

  • Use of Structurally Distinct Inhibitors: Confirming that a different inhibitor targeting the same protein or pathway produces a similar phenotype strengthens the evidence for on-target activity.

  • Rescue Experiments: If possible, overexpressing the target protein should rescue the phenotype caused by the inhibitor.

  • Target Engagement Assays: Directly measure the binding of (+)-cis-dioxolane iodide to its intended target within the cell.

Q3: My compound is showing toxicity at concentrations where I expect to see a specific inhibitory effect. What should I do?

It is crucial to determine the therapeutic window of your compound. A cytotoxicity assay should be performed in parallel with your functional assays. If the cytotoxic concentration overlaps with the effective concentration, consider the following:

  • Time-course experiments: Reducing the incubation time might mitigate toxicity while still allowing for the observation of the desired effect.

  • Alternative cell lines: The observed toxicity might be cell-line specific.

  • Structural modifications: If toxicity persists, medicinal chemistry efforts may be needed to modify the compound to reduce its toxic effects while retaining on-target activity.[11]

Q4: I am observing high background or inconsistent results in my plate-based assays. What are some common causes?

Troubleshooting microplate assays often involves a systematic check of your experimental setup and reagents.[12][13][14]

  • Cell Seeding Density: Ensure you are using an optimal cell seeding density that is in the linear range of your assay readout.[10]

  • Reagent Preparation and Handling: Always use freshly prepared reagents and ensure thorough mixing.

  • Plate Reader Settings: Optimize the settings on your plate reader, such as gain and focal height, for your specific assay.[12]

  • Washing Steps: Inadequate washing can lead to high background. Ensure complete aspiration of wash buffers between steps.[13]

  • Autofluorescence: Components in cell culture media, like phenol red or fetal bovine serum, can cause autofluorescence. Consider using specialized media or performing measurements in PBS.[12]

III. Troubleshooting and Optimization Guides

This section provides detailed protocols and troubleshooting tables for key experiments in the optimization of (+)-cis-dioxolane iodide.

Initial Dose-Response and Cytotoxicity Assessment

A fundamental first step is to determine the concentration range over which (+)-cis-dioxolane iodide exhibits its desired biological effect and to identify the concentrations at which it becomes toxic to the cells.

Protocol 1: Determining Optimal Seeding Density

Objective: To find the optimal number of cells to seed per well for a consistent and robust assay signal.[10]

Methodology:

  • Prepare a single-cell suspension of the desired cell line.

  • Perform a serial dilution of the cell suspension.

  • Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 50,000 cells per well).

  • Incubate the plate for the intended duration of your main experiment (e.g., 24, 48, or 72 hours).

  • At the end of the incubation, perform your assay readout (e.g., add a viability reagent like MTS or a luciferase substrate).

  • Plot the signal intensity against the number of cells seeded. The optimal seeding density will be in the linear range of this curve.

Protocol 2: Cytotoxicity Assay

Objective: To determine the concentration range at which the inhibitor is toxic to the cells.[10]

Methodology:

  • Seed cells at the optimal density determined in Protocol 1.

  • Prepare a serial dilution of your small molecule inhibitor.

  • Treat the cells with the different concentrations of the inhibitor and include a vehicle-only control (e.g., DMSO).

  • Incubate for the desired treatment duration.

  • Add a viability reagent (e.g., MTS, MTT, or a cell-impermeant DNA dye).

  • Measure the signal according to the manufacturer's instructions.

  • Plot cell viability against the inhibitor concentration to determine the CC50 (cytotoxic concentration 50%).

Troubleshooting Common Issues in Initial Assays
Problem Possible Cause Solution
No observable effect of the inhibitor Concentration is too low, inhibitor is inactive, or the target is not expressed/active in the chosen cell line.Test a wider and higher concentration range. Verify the inhibitor's activity through an independent biochemical assay if possible. Confirm target expression and activity in your cell model using techniques like Western blotting or qPCR.[10]
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects.Ensure uniform cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the plate, as they are more prone to evaporation.[10]
Effect plateaus at a low level of inhibition/activation The inhibitor may have partial agonist/antagonist activity, or there may be redundant pathways in the cell compensating for the inhibition.Characterize the inhibitor's mode of action more thoroughly. Investigate the presence of compensatory signaling pathways in your cell model.[10]
On-Target vs. Off-Target Effect Deconvolution

Once an effective concentration range is established, the next critical step is to confirm that the observed phenotype is due to the intended on-target activity of (+)-cis-dioxolane iodide.

Workflow for Differentiating On- and Off-Target Effects

On_Off_Target_Workflow cluster_0 Initial Observation cluster_1 On-Target Validation cluster_2 Off-Target Investigation cluster_3 Conclusion A Phenotypic Effect Observed B Dose-response correlates with target IC50? A->B Evaluate C Knockdown/knockout of target abolishes effect? B->C Yes F High concentration needed for effect? B->F No D Structurally different inhibitor for the same target recapitulates phenotype? C->D Yes G Phenotype persists after target knockdown? C->G No E Direct target engagement confirmed? D->E Yes I On-Target Effect E->I Yes H Broad-panel screening identifies other targets? F->H Yes G->H Yes J Off-Target Effect H->J Likely AChR_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand (+)-cis-dioxolane iodide (Antagonist) Receptor Acetylcholine Receptor (On-Target) Ligand->Receptor Binds and Blocks ACh Acetylcholine (Agonist) ACh->Receptor Binds and Activates G_Protein G-Protein Activation Receptor->G_Protein Initiates Second_Messenger Second Messenger Cascade (e.g., IP3, cAMP) G_Protein->Second_Messenger Leads to Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Sources

Troubleshooting

Technical Support Center: Resolving Precipitation Issues in (+)-cis-Dioxolane Iodide Solutions

Welcome to the Technical Support Center for (+)-cis-Dioxolane Iodide (often abbreviated as CD2). As a potent and selective muscarinic acetylcholine receptor agonist, this compound is a cornerstone in neuropharmacological...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (+)-cis-Dioxolane Iodide (often abbreviated as CD2). As a potent and selective muscarinic acetylcholine receptor agonist, this compound is a cornerstone in neuropharmacological assays and cholinergic receptor mapping[1][2].

Despite its hydrophilic nature, researchers frequently encounter precipitation, crystallization, or discoloration when preparing stock solutions or diluting the compound into complex physiological buffers. This guide provides field-validated troubleshooting steps, mechanistic explanations, and self-validating protocols to ensure the integrity of your experimental data.

Part 1: Mechanistic Troubleshooting FAQs

Q1: My frozen aqueous stock solution of (+)-cis-dioxolane iodide has a white precipitate after thawing. Is the compound ruined? A: Not necessarily. This is a classic case of thermal crystallization . (+)-cis-Dioxolane iodide is a quaternary ammonium salt[3]. While highly soluble at room temperature, highly concentrated stock solutions (e.g., >50 mM) stored at -20°C can exceed their thermodynamic solubility limit, causing the salt to crash out as fine white crystals. As long as the solution remains colorless, the precipitation is purely physical and completely reversible. (See Protocol 2 for the rescue methodology).

Q2: My stock solution has developed a yellow or brownish tint over time, accompanied by a dark precipitate. What is happening? A: This indicates oxidative degradation of the counter-ion, not the active muscarinic agonist itself. Iodide ( I− ) is highly susceptible to photo-oxidation and auto-oxidation in oxygen-rich or slightly acidic environments, converting into elemental iodine ( I2​ ) or triiodide ( I3−​ )[4][5]. These oxidized species can form insoluble polyiodide complexes with the quaternary ammonium cation, resulting in a dark precipitate. Causality & Action: Because the exact concentration of the active cation in solution is now compromised, and free iodine can cause off-target cellular toxicity, this batch must be discarded . To prevent this, stocks must be prepared in degassed solvents and protected from light.

Q3: My stock solution is clear, but a cloudy precipitate forms immediately upon dilution into my assay buffer (e.g., ACSF or Krebs-Ringer). How can I prevent this? A: This is caused by the Common Ion Effect and Salting Out . Complex physiological buffers contain high concentrations of inorganic salts ( NaCl , KCl , CaCl2​ , MgSO4​ ). These small, highly charged ions monopolize the hydration shells of the water molecules, effectively lowering the solvent's dielectric capacity available to solvate the bulky (+)-cis-dioxolane cation. Solution: Do not add highly concentrated CD2 directly into cold assay buffers. Instead, perform a serial dilution in standard saline or pre-warm the assay buffer to 37°C before slowly introducing the agonist under continuous vortexing.

Part 2: Diagnostic & Resolution Workflow

G A Inspect (+)-cis-Dioxolane Iodide Solution B Visual Status? A->B C Clear & Colorless B->C Optimal D White Precipitate (Thermal/Salting Out) B->D Crystallization E Yellow/Brown Tint (Iodide Oxidation) B->E Oxidation H Proceed to Assay C->H F Warm to 37°C & Vortex (Rescue Protocol) D->F G Discard Batch (Irreversible Oxidation) E->G F->B Re-inspect

Caption: Workflow for diagnosing and resolving CD2 precipitation.

Part 3: Quantitative Solubility & Stability Data

To optimize your experimental design, adhere to the solubility limits and environmental constraints outlined below.

Solvent SystemMax Recommended StockStorage TempPrecipitation Risk FactorExpected Stability
Ultra-Pure Water (Degassed) 50 mM-20°CLow (if protected from light)> 6 months
DMSO (Anhydrous) 100 mM-20°CVery Low> 12 months
Ethanol (Absolute) 25 mM-20°CModerate (Evaporation risk)> 3 months
Assay Buffers (e.g., ACSF) < 1 mM (Working)4°C to 37°CHigh (Salting out / Ion pairing)Use immediately

Part 4: Self-Validating Experimental Protocols

Protocol 1: Preparation of Oxidation-Resistant Master Stock (50 mM)

This protocol utilizes solvent degassing to eliminate dissolved oxygen, preventing the oxidation of iodide to iodine[5].

  • Solvent Preparation: Sparge sterile, ultra-pure water (or anhydrous DMSO) with Nitrogen ( N2​ ) or Argon gas for 15 minutes.

  • Dissolution: Weigh the required mass of (+)-cis-dioxolane iodide (MW: 287.14 g/mol )[3]. Quickly transfer to an amber glass vial to minimize light exposure. Add the degassed solvent to achieve a 50 mM concentration.

  • Homogenization: Vortex gently at room temperature until visually dissolved. Avoid ultrasonic baths, as acoustic cavitation can generate localized heat and free radicals that accelerate iodide oxidation.

  • System Validation (Self-Check): To validate the integrity of the stock, measure the absorbance of a 1:10 dilution at 400 nm using a spectrophotometer.

    • Pass Criteria: An OD400​<0.05 confirms the absence of oxidized polyiodide species.

    • Fail Criteria: An OD400​≥0.05 indicates oxidation; the solution should be discarded.

  • Storage: Aliquot the validated solution into opaque or amber microcentrifuge tubes. Purge the headspace of each tube with Argon before sealing. Store at -20°C.

Protocol 2: Rescuing a Thermally Precipitated Stock

This protocol reverses physical crystallization caused by low-temperature storage without compromising the compound's pharmacological efficacy.

  • Identification: Inspect the frozen aliquot. Confirm the precipitate is purely white (crystalline) and the surrounding liquid is strictly colorless.

  • Thermal Equilibration: Place the sealed aliquot in a 37°C water bath for 5 to 10 minutes. Causality: Increasing the kinetic energy of the solvent disrupts the crystalline lattice of the precipitated quaternary ammonium salt, driving it back into the aqueous phase.

  • Mechanical Agitation: Vortex the warmed tube vigorously for 30 seconds.

  • System Validation (Self-Check): Hold the tube against a dark background and shine a strong, focused light beam through it (testing for the Tyndall effect).

    • Pass Criteria: The light beam passes cleanly through without scattering, confirming all micro-crystals have dissolved. The stock is rescued and ready for dilution.

References

  • Dioxolane - Wikipedia. wikipedia.org.
  • Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias - PMC. nih.gov.
  • (+)-cis-Dioxolane | C8H18NO2+ | CID 657347 - PubChem - NIH. nih.gov.
  • Removal and Sequestration of Iodide Using Silver-Impregnated Activated Carbon | Environmental Science & Technology. acs.org.
  • Measurement of Iodine, Iodide, and Iodate in Hanford Tank Waste - OSTI. osti.gov.

Sources

Optimization

Technical Support Center: Troubleshooting [3H]-(+)-cis-Dioxolane Radioligand Binding Assays

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with researchers facing challenges in G-protein coupled receptor (GPCR) assays.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with researchers facing challenges in G-protein coupled receptor (GPCR) assays. A frequent inquiry involves troubleshooting a reduced or low signal-to-noise ratio (SNR) in muscarinic acetylcholine receptor (mAChR) assays utilizing the radiolabeled agonist [3H]-(+)-cis-dioxolane iodide.

Unlike antagonists, radiolabeled agonists like (+)-cis-dioxolane only bind with high affinity to the active, G-protein-coupled state of the receptor[1]. Therefore, maximizing your SNR requires a dual approach: biochemically stabilizing the specific signal (the ternary complex) and physically minimizing the background noise (non-specific binding).

Below is our comprehensive, causality-driven guide to optimizing your assay and restoring a high SNR.

I. Diagnostic Logic Flow

Before altering your protocol, it is critical to isolate whether your low SNR is caused by a collapsed specific signal ( Bmax​ ) or elevated background noise (Non-Specific Binding, NSB).

TroubleshootingFlow Start Issue: Reduced Signal-to-Noise Ratio (Low SNR) Split Isolate the Root Cause Start->Split LowSignal Low Specific Signal (Poor Agonist Binding) Split->LowSignal HighNoise High Background Noise (Elevated NSB) Split->HighNoise Mg Biochemical Fix: Add 1-10 mM Mg2+ to Buffer LowSignal->Mg Stabilize Ternary Complex GTP Validation Fix: Remove Endogenous GTP LowSignal->GTP Prevent Uncoupling PEI Chemical Fix: Pre-treat Filters with 0.3% PEI HighNoise->PEI Block Silanol Groups Wash Physical Fix: Optimize Rapid Cold Washing HighNoise->Wash Prevent Ligand Dissociation

Diagnostic workflow for isolating and resolving low SNR in radioligand binding assays.

II. Frequently Asked Questions (FAQs) & Causality

Q1: Why is my specific binding signal so low compared to my total binding? The Causality: (+)-cis-dioxolane is an agonist. Agonists exhibit high-affinity binding only when the GPCR is physically coupled to its intracellular G-protein, forming a "Ternary Complex" (Agonist–Receptor–G-protein)[2]. This complex is highly dependent on divalent cations. If your assay buffer lacks Magnesium ( Mg2+ ), the G-protein will not couple efficiently to the receptor, shifting the receptor population to a low-affinity state that the radioligand cannot detect at standard assay concentrations. The Fix: Ensure your assay buffer contains 1 to 10 mM MgCl2​ . Furthermore, ensure your membrane preparation is free of endogenous GTP, which actively uncouples the G-protein[1].

Q2: How do I reduce the high background noise (non-specific binding) on my filters? The Causality: (+)-cis-dioxolane iodide is a quaternary ammonium compound, meaning it carries a permanent positive charge. The borosilicate glass fiber filters (GF/B or GF/C) used in rapid filtration assays contain silanol groups that are negatively charged at physiological pH. This causes massive electrostatic "sticking" of the radioligand to the filter, destroying your SNR. The Fix: You must mask the negative charges on the filter. Pre-soak your GF/B filters in 0.1% to 0.5% Polyethyleneimine (PEI) for at least 30 minutes prior to filtration[3]. PEI is a cationic polymer that binds to the glass fibers, repelling the positively charged (+)-cis-dioxolane and drastically reducing noise.

Q3: What is the most scientifically rigorous way to define Non-Specific Binding (NSB) in this assay? The Causality: NSB must be defined by a compound that competes for the exact same orthosteric binding site as your radioligand, but with higher affinity and structural dissimilarity to avoid shared off-target effects. The Fix: Do not use unlabeled (+)-cis-dioxolane to define NSB. Instead, use a saturating concentration (1 to 10 µM) of a high-affinity muscarinic antagonist, such as Atropine [4]. Because atropine binds to the receptor regardless of G-protein coupling status, it effectively blocks all specific receptor sites, leaving only true background noise.

III. Self-Validating Experimental Protocol

A robust assay must be self-validating. To prove that your signal is a true agonist-receptor interaction and not an artifact (such as lipid partitioning or ligand trapping), you must include a GTP uncoupling control.

TernaryComplex Ligand [3H]-(+)-cis-Dioxolane (Agonist) Receptor mAChR (M1-M5) Ligand->Receptor Binds Complex High-Affinity Ternary Complex Receptor->Complex + G-Protein (+ Mg2+) GProtein G-Protein (α, β, γ) GProtein->Complex Mg2+ stabilizes LowAffinity Low-Affinity State (No Signal) Complex->LowAffinity + GTPγS (Self-Validation)

Mechanistic basis of agonist binding: Mg2+ stabilizes the complex; GTPγS uncouples it.

Step-by-Step Optimized Methodology
  • Buffer Preparation: Prepare Assay Buffer (50 mM Tris-HCl, 10 mM MgCl2​ , 1 mM EDTA, pH 7.4 at Room Temperature). The MgCl2​ is non-negotiable for agonist binding[2].

  • Filter Pre-treatment: Submerge Whatman GF/B glass fiber filters in 0.3% PEI solution for 30–60 minutes at room temperature[3].

  • Assay Assembly (Total Volume: 500 µL):

    • Total Binding Tubes: 50 µL buffer + 50 µL [3H]-(+)-cis-dioxolane (final conc. ~1-2 nM) + 400 µL membrane suspension (20-50 µg protein).

    • Non-Specific Binding (NSB) Tubes: 50 µL Atropine (final conc. 1 µM) + 50 µL radioligand + 400 µL membranes[4].

    • Validation Tubes (GTP Control): 50 µL GTPγS (final conc. 100 µM) + 50 µL radioligand + 400 µL membranes. (Note: Specific binding should drop to near zero here; if it does not, your signal is artifactual).

  • Incubation: Incubate at 25°C for 60 minutes to reach equilibrium. Do not incubate at 37°C unless necessary, as higher temperatures accelerate receptor degradation and ligand dissociation.

  • Termination & Washing: Terminate the reaction by rapid vacuum filtration using a Brandel cell harvester. Immediately wash the filters three times with 3 mL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4). Crucial: The buffer must be ice-cold to slow the dissociation rate ( koff​ ) of the radioligand during the wash step.

  • Detection: Transfer filters to scintillation vials, add 3-4 mL of liquid scintillation cocktail, vortex, and count for 1-2 minutes per vial.

IV. Quantitative Troubleshooting Matrix

Use the following data matrix to benchmark your assay metrics and identify deviations.

Assay MetricExpected Value / ObservationTroubleshooting Action if Deviating
Total Binding (TB) 2,000 – 10,000 CPMIf < 1,000 CPM, check membrane protein concentration or verify Mg2+ presence in buffer.
Non-Specific Binding (NSB) < 15% of Total BindingIf > 30%, ensure GF/B filters were soaked in 0.3% PEI. Increase wash volume to 4 x 3 mL.
Signal-to-Noise Ratio (TB / NSB) > 5.0 If < 2.0, verify radioligand purity (free iodine degrades SNR) and check for endogenous GTP.
GTPγS Validation Control Reduces specific binding by >85%If binding remains high, the radioligand is trapped in vesicles. Add saponin (0.01%) to permeabilize.
Kd​ of [3H]-(+)-cis-dioxolane ~1.5 to 3.0 nM (High-affinity state)If Kd​ > 10 nM, the G-protein is uncoupled. Check receptor expression system (e.g., CHO vs. Sf9)[5].
V. References
  • Griffin, M. T., et al. (2007). Estimation of Agonist Activity at G Protein-Coupled Receptors: Analysis of M2 Muscarinic Receptor Signaling through Gi/o, Gs, and G15. Journal of Pharmacology and Experimental Therapeutics. Available at:[Link]

  • Ben-Chaim, Y., Broide, C., & Parnas, H. (2019). The coupling of the M2 muscarinic receptor to its G protein is voltage dependent. PLOS One. Available at:[Link]

  • American College of Neuropsychopharmacology (ACNP). Molecular Biology, Pharmacology, and Brain Distribution of Subtypes of the Muscarinic Receptor. Available at:[Link]

  • Garg, B. K., et al. (2014). Coupling of G Proteins to Reconstituted Monomers and Tetramers of the M2 Muscarinic Receptor. Journal of Biological Chemistry (PMC). Available at:[Link]

  • Katz, J. L., et al. (2012). A 96-well filtration method for radioligand binding analysis of σ receptor ligands. Journal of Pharmacological and Toxicological Methods (PMC). (Reference for PEI filter treatment in rapid filtration assays). Available at:[Link]

Sources

Troubleshooting

overcoming batch-to-batch variability in (+)-cis-dioxolane iodide purity

Welcome to the Technical Support Center for the synthesis and purification of (+)-cis-dioxolane iodide . As a potent muscarinic acetylcholine receptor agonist, this compound is a critical tool in neuropharmacology and dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of (+)-cis-dioxolane iodide . As a potent muscarinic acetylcholine receptor agonist, this compound is a critical tool in neuropharmacology and drug development. However, its synthesis is notoriously prone to batch-to-batch variability, primarily due to the challenge of controlling stereochemistry at the 1,3-dioxolane ring and the instability of the final quaternary ammonium salt.

This guide is designed by senior application scientists to move beyond basic troubleshooting. We provide mechanistically grounded, self-validating workflows to ensure absolute reproducibility in your laboratory.

I. Diagnostic Q&A: Addressing Core Variability Drivers

Q1: Why does the pharmacological potency (EC50) of my (+)-cis-dioxolane iodide vary so wildly between synthesis batches? The Causality: The biological activity of (+)-cis-dioxolane iodide is highly stereospecific. Muscarinic receptors (M1–M5) possess orthosteric binding sites that are exquisitely sensitive to the spatial orientation of the dioxolane ring [3]. If your batch contains varying amounts of the trans-diastereomer, the effective concentration of the active cis-isomer fluctuates. A highly pure batch should exhibit an EC50 of approximately 0.04 μM in validated muscarinic assays [4]. Variability almost always points to an incomplete diastereomeric resolution during the intermediate stages of synthesis.

Q2: We use standard silica gel chromatography to separate the cis and trans dioxolane intermediates, but the fractions always overlap. What is a more reproducible alternative? The Causality: The cis and trans epimers of 1,3-dioxolane rings have nearly identical dipole moments and polarities. Relying on silica gel chromatography is tedious, expensive, and fundamentally unsuited for large-scale, reproducible separation. The Solution: Transition to a Protease-Mediated Separation [1]. By subjecting the diastereomeric ester mixture to α-chymotrypsin, you exploit the enzyme's highly specific active site. The enzyme binds the slow-reacting diastereomer in a nonproductive orientation, selectively hydrolyzing the unwanted isomer into a water-soluble acid while leaving the desired cis-ester intact.

Q3: During the final quaternization step with methyl iodide, my product often develops a yellowish tint and shows impurities on HPLC. How do I prevent this? The Causality: Methyl iodide (MeI) and the resulting quaternary iodide salt are highly susceptible to photodegradation. Exposure to ambient laboratory light causes the homolytic cleavage of the C-I bond, generating free iodine (I2), which imparts a yellow/brown color and acts as an oxidizing impurity. Furthermore, trace moisture can lead to side reactions. The Solution: Implement a strict, data-centric approach to raw material characterization [2]. Quaternization must be performed in absolute darkness using rigorously dried solvents. The reaction is self-validating: a successful, pure quaternization in dry ether or acetone will yield a stark white crystalline precipitate. Any yellowing is an immediate visual failure of the validation check.

II. Mandatory Visualization: Workflows & Mechanisms

Below is the optimized workflow for achieving >99% enantiomeric excess (ee) and diastereomeric excess (de), eliminating the variability caused by traditional chromatographic methods.

G A Starting Material B Acetalization (Acid Catalyst) A->B C Cis/Trans Dioxolane Mixture B->C D Enzymatic Resolution (α-Chymotrypsin) C->D E Pure (+)-cis-Dioxolane Intermediate D->E F Quaternization (Methyl Iodide, Dark) E->F G (+)-cis-Dioxolane Iodide (Target >99% ee) F->G

Workflow for the stereoselective synthesis and purification of (+)-cis-dioxolane iodide.

Understanding the downstream targets of your synthesized compound is critical for designing appropriate quality control bioassays. (+)-cis-Dioxolane iodide acts as a non-selective muscarinic agonist, coupling to different G-proteins depending on the receptor subtype.

Pathway L (+)-cis-Dioxolane Iodide R1 M1/M3/M5 Receptors L->R1 R2 M2/M4 Receptors L->R2 Gq Gq/11 Protein R1->Gq Gi Gi/o Protein R2->Gi Eff1 Phospholipase C (PLC) Gq->Eff1 Eff2 Adenylyl Cyclase Inhibition Gi->Eff2 Out1 Calcium Mobilization Eff1->Out1 Out2 Decreased cAMP Eff2->Out2

Muscarinic acetylcholine receptor signaling pathways activated by (+)-cis-dioxolane iodide.

III. Self-Validating Experimental Protocols

Protocol A: Protease-Mediated Diastereomeric Resolution

This protocol replaces variable silica chromatography with a biochemically driven, self-indicating resolution.

  • Preparation: Suspend the 2:1 cis/trans mixture of the dioxolane methyl ester intermediate in a 0.1 M phosphate buffer (pH 7.8).

  • Enzyme Addition: Add α-chymotrypsin (approx. 10 mg per gram of substrate). Stir gently at 25°C.

  • Self-Validating Monitoring (The Causality Check): As the enzyme selectively hydrolyzes the trans-ester into a carboxylic acid, the pH of the solution will drop. Monitor the reaction using a pH stat, titrating with 0.1 M NaOH to maintain pH 7.8.

  • Endpoint Determination: The reaction is complete when NaOH consumption ceases. This is a built-in validation that all susceptible trans-isomer has been consumed.

  • Extraction: Extract the aqueous mixture with ethyl acetate. The unreacted, pure cis-ester partitions into the organic layer, while the hydrolyzed trans-acid remains in the aqueous layer. Yields typically exceed 98% de [1].

Protocol B: Anhydrous, Photoprotected Quaternization

This protocol ensures the final salt formation is free of oxidative degradation.

  • Preparation: Dissolve the pure (+)-cis-dioxolane amine precursor in rigorously anhydrous diethyl ether or acetone under an argon atmosphere.

  • Photoprotection: Wrap the reaction flask entirely in aluminum foil. Turn off direct fume hood lighting.

  • Reagent Addition: Add a 1.2x molar excess of freshly distilled methyl iodide (MeI) dropwise at 0°C.

  • Self-Validating Precipitation: Stir at room temperature for 12 hours. Because the quaternary ammonium iodide salt is insoluble in ether/acetone, it will precipitate. Validation Check: The precipitate must be stark white. If the solvent or solid takes on a yellow hue, light-induced I2 formation has occurred, and the batch must be washed with a cold, dilute sodium thiosulfate solution (though this risks yield loss due to the salt's water solubility).

  • Collection: Filter the white crystals under argon, wash with cold anhydrous ether, and store immediately in an amber vial inside a desiccator at -20°C.

IV. Quantitative Benchmarks for Batch Release

To ensure your batch is ready for sensitive in vitro or in vivo assays, it must meet the following analytical criteria. Compare your batch against this table to identify deviations.

Quality AttributeSub-Optimal Batch (High Variability)Optimized Batch (Data-Centric Protocol)Mechanistic Impact on Experiments
Diastereomeric Excess (de) < 85% (Silica separated)> 98% (Enzymatic resolution)Trans-isomer acts as a competitive diluent, drastically reducing apparent muscarinic receptor affinity.
1H-NMR (C2-H shift) Overlapping multiplet signalsSharp, distinct multiplet Confirms absolute stereochemical purity at the acetal center; self-validates the enzymatic step.
Appearance Yellowish or off-white powderPure white crystalline solid Yellow indicates free I2 from photolytic degradation, which can cause off-target oxidative stress in cell assays.
Muscarinic EC50 > 0.50 μM~0.04 μM High purity ensures reliable, potent GPCR activation, matching validated literature benchmarks [4].

V. References

  • Protease-Mediated Separation of Cis and Trans Diastereomers of 2(R,S)-benzyloxymethyl-4(S)-carboxylic Acid 1,3-Dioxolane Methyl Ester Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Navigating Batch-to-Batch Variability with a Data-Centric Approach Source: Zaether URL:[Link]

  • Potency and Efficacy Values from Validation Assay for Validated K2P18.1 Activators Source: HHS Public Access (CDC Stacks / PMC) URL:[Link]

Optimization

Technical Support Center: Troubleshooting Cytotoxicity with High-Dose (+)-cis-Dioxolane Iodide

Welcome to the technical support center for (+)-cis-dioxolane iodide. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected or high levels of cytotoxicity...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (+)-cis-dioxolane iodide. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected or high levels of cytotoxicity in their experiments. Here, we provide in-depth troubleshooting strategies, detailed experimental protocols, and frequently asked questions to help you navigate these challenges and ensure the integrity of your results.

Understanding (+)-cis-Dioxolane Iodide and Its Cytotoxic Potential

(+)-cis-Dioxolane iodide is a compound of interest in various research fields. Like many experimental compounds, especially at high concentrations, it can induce significant cytotoxicity. The observed cell death can stem from its primary mechanism of action, off-target effects, or experimental artifacts. A thorough understanding of the potential causes is crucial for accurate data interpretation. The iodide component, in particular, can have complex biological effects, including the modulation of thyroid hormone synthesis and antioxidant activities.[1][[“]]

Frequently Asked Questions (FAQs)

Q1: We're observing near-total cell death even at what we considered a low concentration of (+)-cis-dioxolane iodide. What could be the issue?

A1: Several factors could be at play:

  • Compound Stability and Storage: Ensure that your stock solution of (+)-cis-dioxolane iodide is prepared correctly and has not degraded. Repeated freeze-thaw cycles can compromise compound integrity. It is advisable to aliquot stock solutions into single-use volumes.[3]

  • Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at higher concentrations.[4][5] Always run a vehicle control (cells treated with the same concentration of solvent alone) to assess the solvent's contribution to cytotoxicity.[5]

  • Cell Health and Density: Ensure your cells are healthy and in the logarithmic growth phase before treatment. Over-confluent or unhealthy cells are more susceptible to stress.[5]

Q2: Our cytotoxicity results are inconsistent between experiments. What are the common sources of variability?

A2: Inconsistent results often stem from subtle variations in experimental procedure:

  • Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before plating to achieve consistent cell numbers across all wells.[5]

  • Pipetting Errors: Inaccurate pipetting can lead to significant variations in compound concentration. Calibrate your pipettes regularly.

  • Edge Effects: Wells on the periphery of microplates are prone to evaporation, which can alter the concentration of the compound and media components.[5] It is best practice to fill the outer wells with sterile PBS or media and not use them for experimental samples.[5]

Q3: We see a U-shaped dose-response curve, where cell viability appears to increase at the highest concentrations. Is this a real biological effect?

A3: This is often an experimental artifact. Potential causes include:

  • Compound Precipitation: At high concentrations, (+)-cis-dioxolane iodide may precipitate out of the solution. These precipitates can interfere with the optical readings of many cell viability assays (e.g., MTT, XTT), leading to an artificially high signal.[6] Visually inspect your wells for any signs of precipitation.

  • Direct Assay Interference: The compound itself might directly react with and reduce the viability assay reagent (like MTT), causing a color change that is independent of cellular metabolic activity.[6]

Troubleshooting Guide: A Systematic Approach

When encountering unexpected cytotoxicity, a systematic approach is key to identifying the root cause.

Caption: A decision tree for troubleshooting high cytotoxicity.

Problem 1: Compound Precipitation

High concentrations of (+)-cis-dioxolane iodide, especially when prepared from a concentrated stock in an organic solvent like DMSO, can precipitate when added to aqueous cell culture media.[3][7]

Solutions:

  • Optimize Compound Solubilization:

    • Pre-warm the cell culture medium to 37°C before adding the compound stock.[7]

    • Add the stock solution drop-wise while gently swirling the medium to ensure rapid and uniform mixing.[7]

    • Consider using a lower concentration stock solution to minimize "solvent shock."[7]

  • Use Solubility Enhancers:

    • Serum: Proteins in fetal bovine serum (FBS), like albumin, can help to keep hydrophobic compounds in solution.[3]

    • (2-Hydroxypropyl)-β-cyclodextrin: This can be used to encapsulate the compound and increase its aqueous solubility.[3]

Problem 2: Distinguishing Between Apoptosis and Necrosis

Understanding the mode of cell death is crucial. Apoptosis is a programmed and orderly process, while necrosis is a more chaotic form of cell death often caused by acute cellular injury.

Diagnostic Approach: The Annexin V/Propidium Iodide (PI) assay is a widely used method to differentiate between these two processes.[8][9][10]

  • Early Apoptosis: Phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can then bind to the cell surface.[8][9] At this stage, the cell membrane is still intact, and the cells will be Annexin V-positive and PI-negative.

  • Late Apoptosis/Necrosis: The cell membrane loses its integrity, allowing PI to enter the cell and stain the DNA.[8][9] These cells will be both Annexin V-positive and PI-positive.

  • Viable Cells: Healthy cells are negative for both Annexin V and PI staining.

Problem 3: Investigating Apoptotic Pathways

If apoptosis is identified as the primary mode of cell death, further investigation into the specific signaling pathways involved is warranted. A key event in many apoptotic pathways is the activation of caspase-3, an executioner caspase.[11][12][13][14]

Diagnostic Approach: A caspase-3 activity assay can quantify the level of active caspase-3 in cell lysates.[5] An increase in caspase-3 activity in response to (+)-cis-dioxolane iodide treatment would strongly suggest the involvement of the caspase-dependent apoptotic pathway.

Experimental Protocols
Protocol 1: MTT Cell Viability Assay

This protocol is used to assess cell metabolic activity as an indicator of cell viability.[15][16][17][18]

Materials:

  • Cells seeded in a 96-well plate

  • (+)-cis-dioxolane iodide stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15][18]

  • Solubilization buffer (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[15]

Procedure:

  • Cell Seeding: Plate cells at an optimal density (determined empirically, typically 1,000-100,000 cells/well) and incubate for 24 hours.[16]

  • Compound Treatment: Treat cells with serial dilutions of (+)-cis-dioxolane iodide. Include vehicle-only controls.

  • Incubation: Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well.[16]

  • Incubation with MTT: Incubate at 37°C for 2-4 hours, until a purple precipitate is visible.[16]

  • Solubilization: Add 100 µL of solubilization buffer to each well.[16]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[15] Read the absorbance at 570 nm.[16]

Parameter Recommendation Source
Cell Seeding Density1,000 - 100,000 cells/well[16]
MTT Solution5 mg/mL in PBS[15][18]
Incubation with MTT2-4 hours at 37°C[16]
Absorbance Reading570 nm[16]
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol allows for the differentiation and quantification of viable, early apoptotic, and late apoptotic/necrotic cells.[8][10]

Materials:

  • Treated and control cells

  • Annexin V-FITC (or another fluorophore conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the cells by flow cytometry within one hour.

Caption: Expected results from an Annexin V/PI flow cytometry experiment.

Protocol 3: Caspase-3 Activity Assay

This colorimetric or fluorometric assay measures the activity of caspase-3, a key executioner in apoptosis.[14]

Materials:

  • Treated and control cells

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • 96-well plate

  • Plate reader

Procedure:

  • Cell Lysis: Lyse the cells using the provided lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Assay Setup: In a 96-well plate, add an equal amount of protein from each sample.

  • Substrate Addition: Add the caspase-3 substrate to each well.

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Measurement: Measure the absorbance or fluorescence at the appropriate wavelength at multiple time points.

  • Calculation: Calculate the caspase-3 activity based on the rate of substrate cleavage.

References
  • Creative Bioarray. Annexin V Apoptosis Assay. Available from: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available from: [Link]

  • Tyas, L., et al. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer. EMBO reports. 2000;1(3):266-270. Available from: [Link]

  • Wikipedia. Caspase 3. Available from: [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available from: [Link]

  • Crawford, E. D., & Wells, C. D. (2022). Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis. Journal of Cell Biology, 221(6), e202201159. Available from: [Link]

  • Assay Genie. Cleaved Caspase-3 and Apoptosis. Available from: [Link]

  • Hampton, M. B., & Orrenius, S. (2003). Caspase-3 activation is an early event and initiates apoptotic damage in a human leukemia cell line. Apoptosis, 8(4), 363-370. Available from: [Link]

  • ResearchGate. Any suggestions for treating DMSO soluble compound in cell culture? Available from: [Link]

  • T. B. V. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(2), 187-197. Available from: [Link]

  • Paritosh, P., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2816-2821. Available from: [Link]

  • Shaik, J., et al. (2010). Cytotoxic effects of two organotin compounds and their mode of inflicting cell death on four mammalian cancer cells. Cell Biology and Toxicology, 26(1), 73-84. Available from: [Link]

  • Dojindo Molecular Technologies. Measuring Cell Viability / Cytotoxicity. Available from: [Link]

  • Virion, A., et al. (1985). The mechanism of action of synthetic antithyroid drugs: iodine complexation during oxidation of iodide. Acta endocrinologica, 109(2), 225-231. Available from: [Link]

  • Consensus. What is iodine mechanism of action? Available from: [Link]

  • Nováková, O., et al. (2014). a light activated antitumor platinum complex that kills human cancer cells by an apoptosis independent mechanism. Journal of medicinal chemistry, 57(15), 6487-6497. Available from: [Link]

  • Nonstop Neuron. (2019, May 23). Iodide and Iodine || Mechanism of Action, Uses, Side Effects || Pharmacology [Video]. YouTube. Available from: [Link]

  • Pérez, S. A., et al. (2019). New Findings in the Signaling Pathways of cis and trans Platinum Iodido Complexes' Interaction with DNA of Cancer Cells. Inorganic chemistry, 58(24), 16649-16659. Available from: [Link]

  • Wang, Y., et al. (2023). Iodine-induced synthetic method and pharmacokinetic study of cis- and trans-crocetin. Frontiers in Pharmacology, 14, 1243453. Available from: [Link]

  • ResearchGate. Molecular iodine is not responsible for cytotoxicity in iodophors. Available from: [Link]

  • Aceves, C., et al. (2022). Implications and Practical Applications of the Chemical Speciation of Iodine in the Biological Context. International Journal of Molecular Sciences, 23(19), 11729. Available from: [Link]

  • Pérez, S. A., et al. (2019). New Findings in the Signaling Pathways of cis and trans Platinum Iodido Complexes' Interaction with DNA of Cancer Cells. Inorganic Chemistry, 58(24), 16649-16659. Available from: [Link]

Sources

Troubleshooting

adjusting pH for optimal (+)-cis-dioxolane iodide stability in solution

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for (+)-cis-dioxolane iodide. This guide is designed to provide in-depth information and practical solutions...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (+)-cis-dioxolane iodide. This guide is designed to provide in-depth information and practical solutions for researchers and drug development professionals working with this compound. As a muscarinic acetylcholine receptor agonist, the integrity and stability of (+)-cis-dioxolane iodide in solution are paramount for experimental success and data reproducibility.[1][2] This document provides a series of frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges related to pH-dependent stability.

Frequently Asked Questions (FAQs)
1. What are the primary factors affecting the stability of (+)-cis-dioxolane iodide in an aqueous solution?

The stability of (+)-cis-dioxolane iodide, chemically known as L-(+)-cis-2-methyl-4-trimethylammoniummethyl-1,3-dioxolane iodide, is influenced by two main chemical moieties: the 1,3-dioxolane ring and the iodide counter-ion . Both are sensitive to the pH of the solution.

  • Dioxolane Ring: The dioxolane structure is a cyclic acetal.[1] Acetals are susceptible to acid-catalyzed hydrolysis, which leads to ring-opening and degradation of the active molecule.[3][4] Under neutral to basic conditions, the ring is generally stable.[5]

  • Iodide Ion: The iodide ion (I⁻) is prone to oxidation, converting to elemental iodine (I₂) or iodate (IO₃⁻). This process is highly dependent on pH, the presence of oxidizing agents, and exposure to light.[6][7]

2. What is the optimal pH range for maintaining the stability of (+)-cis-dioxolane iodide in solution?

Based on the chemistry of the dioxolane ring and the iodide ion, a slightly acidic to neutral pH range is generally recommended.

  • To prevent acid-catalyzed hydrolysis of the dioxolane ring, the pH should be maintained above 4. Studies on similar dioxolane structures have shown that hydrolysis can occur in a matter of hours at a pH of 3.[8]

  • To minimize oxidation of the iodide ion, a pH below 6 is ideal. Above pH 7, the formation of iodate can become a significant issue, although higher concentrations of iodide in the solution can offer a protective, stabilizing effect up to a pH of about 9.[6]

Therefore, a target pH range of 5.0 to 6.0 represents the best compromise for mitigating both primary degradation pathways.

3. What are the specific degradation pathways I should be aware of?

There are two primary degradation mechanisms to monitor:

  • Acid-Catalyzed Hydrolysis: In acidic conditions, a proton attacks one of the oxygen atoms in the dioxolane ring. This initiates a ring-opening cascade, ultimately breaking down the molecule. This is often the rate-limiting step in the degradation of acetals.[8]

  • Oxidation of Iodide: The iodide ion can be oxidized, especially under basic conditions or in the presence of oxidizing agents.[9] This can lead to the formation of elemental iodine (I₂), which can give the solution a yellow or brown tint, or further oxidation to the colorless iodate ion (IO₃⁻).[6] Both represent a loss of the original salt form and can potentially introduce reactive species into your experiment.

Diagram: Key Degradation Pathways

The following diagram illustrates the two main points of vulnerability for (+)-cis-dioxolane iodide in solution.

cluster_main Solution Environment cluster_conditions Stress Conditions cluster_degradation Degradation Products Molecule (+)-cis-Dioxolane Iodide Hydrolysis_Product Ring-Opened Hydrolysis Products Molecule->Hydrolysis_Product Acid-Catalyzed Hydrolysis Oxidation_Product Elemental Iodine (I₂) / Iodate (IO₃⁻) Molecule->Oxidation_Product Oxidation of Iodide Low_pH Low pH (Acidic) Low_pH->Hydrolysis_Product High_pH High pH (Basic) + Oxidizing Agents / Light High_pH->Oxidation_Product

Caption: Primary degradation routes for (+)-cis-dioxolane iodide.

4. Which buffer systems are recommended for formulating solutions?

Selecting an appropriate buffer is crucial. Acetate or citrate buffers are often suitable choices as they buffer effectively in the recommended pH range of 5.0 to 6.0.

  • Acetate Buffer (pKa ~4.76): Effective buffering capacity between pH 3.8 and 5.8.

  • Citrate Buffer (pKa1 ~3.13, pKa2 ~4.76, pKa3 ~6.40): Provides excellent buffering capacity across a wider range, particularly between pH 3.0 and 6.2.

Recommendation: Start with a 10-50 mM citrate buffer, adjusting to a final pH between 5.0 and 6.0. Always use high-purity water and buffer components to avoid introducing metal ions or other impurities that could catalyze degradation.

5. Beyond pH, what other factors can impact the stability of my solution?

While pH is a primary driver of stability, other environmental factors play a significant role:

  • Temperature: Higher temperatures accelerate the rates of both hydrolysis and oxidation.[7][10] Store stock solutions refrigerated (2-8°C) and allow them to equilibrate to room temperature only before use.

  • Light: Photodegradation can be a concern, particularly for the iodide ion.[11] Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Oxygen: The presence of dissolved oxygen can promote the oxidation of iodide.[7] For long-term storage, consider de-gassing the solvent (e.g., by sparging with nitrogen or argon) before preparing the solution.

Troubleshooting Guide

This section addresses common issues encountered during the handling and analysis of (+)-cis-dioxolane iodide solutions.

Observed Problem Potential Cause(s) Recommended Actions & Explanations
Rapid loss of compound potency in HPLC analysis. 1. Incorrect pH: The solution pH may be too low (< 4.0), causing rapid acid-catalyzed hydrolysis of the dioxolane ring.1. Verify and Adjust pH: Immediately measure the pH of your solution. Prepare a fresh solution using a robust buffer system (e.g., 50 mM citrate) to maintain the pH between 5.0 and 6.0.
2. High Temperature: Storage at room temperature or higher accelerates degradation.2. Control Temperature: Store all stock solutions at 2-8°C. For experiments at elevated temperatures, use freshly prepared solutions and limit the duration of exposure.
Appearance of a yellow or brown color in the solution. Oxidation of Iodide: The iodide ion (I⁻) has been oxidized to elemental iodine (I₂), which imparts a distinct color. This is often triggered by high pH, exposure to light, or the presence of oxidizing contaminants.Protect from Light and Oxygen: Store the solution in an amber vial. If discoloration persists, prepare a fresh solution using de-gassed solvent to minimize dissolved oxygen. Ensure the pH is not alkaline.[6]
New, unidentified peaks appear in the chromatogram over time. Formation of Degradants: These peaks likely correspond to hydrolysis or oxidation products. Their appearance is a direct indication of compound instability.Perform Forced Degradation: To identify these peaks, conduct a forced degradation study.[12] Expose small aliquots of the compound to controlled stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) and analyze the resulting degradant profiles via LC-MS to characterize the new peaks.[10][13]
Inconsistent experimental results between batches. Variable Solution Preparation/Storage: Differences in pH, storage time, or exposure to light/air between batches can lead to varying levels of degradation, affecting the effective concentration of the active compound.Standardize Protocols: Implement a strict, standardized protocol for solution preparation, including the type of buffer, final pH, and storage conditions (2-8°C, protected from light). Document all parameters for each batch.
Experimental Protocols
Protocol 1: Performing a pH-Rate Profile Study

This study is essential to experimentally determine the optimal pH for stability in your specific formulation.

Objective: To quantify the rate of degradation of (+)-cis-dioxolane iodide across a range of pH values.

Methodology:

  • Prepare a series of buffers: Prepare 50 mM buffers at various pH points (e.g., pH 3, 4, 5, 6, 7, 8, 9). Use citrate for pH 3-6 and phosphate for pH 7-9.

  • Prepare Stock Solution: Dissolve a known quantity of (+)-cis-dioxolane iodide in a suitable solvent (e.g., water or acetonitrile) to create a concentrated stock solution.

  • Incubation: At time zero (t=0), dilute the stock solution into each of the prepared buffers to a final concentration suitable for analysis (e.g., 100 µg/mL).

  • Storage: Store the solutions at a constant, controlled temperature (e.g., 40°C to accelerate degradation). Protect all samples from light.

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each pH solution.

  • Quench and Analyze: Immediately quench any further degradation by diluting the aliquot in the mobile phase and analyze via a validated stability-indicating HPLC method.

  • Data Analysis: For each pH, plot the natural logarithm of the remaining concentration of (+)-cis-dioxolane iodide versus time. The slope of this line will give the apparent first-order degradation rate constant (k).

  • Profile Generation: Plot the log(k) values against pH. The resulting graph will show the pH of maximum stability (the lowest point on the curve).

Diagram: pH-Rate Profile Experimental Workflow

cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Prepare Buffers (pH 3 to 9) C Dilute Stock into Each Buffer (t=0) A->C B Prepare Concentrated Stock Solution B->C D Incubate at 40°C (Protected from Light) C->D E Withdraw Aliquots at Time Points D->E F Quench and Analyze by HPLC E->F G Plot ln(Conc) vs. Time to find Rate (k) F->G H Plot log(k) vs. pH to Find Optimal pH G->H

Caption: Workflow for determining pH-dependent degradation rates.

Protocol 2: Recommended Procedure for Preparing a Buffered Stock Solution

Objective: To prepare a stable, ready-to-use stock solution of (+)-cis-dioxolane iodide for routine experiments.

Materials:

  • (+)-cis-dioxolane iodide

  • Citric acid monohydrate

  • Trisodium citrate dihydrate

  • High-purity water (e.g., Milli-Q or WFI)

  • Calibrated pH meter

  • Sterile, amber glass vials

Procedure:

  • Prepare 50 mM Citrate Buffer:

    • Dissolve 1.05 g of citric acid monohydrate in 400 mL of high-purity water.

    • Dissolve 1.47 g of trisodium citrate dihydrate in 400 mL of high-purity water.

    • Start with the citric acid solution and slowly add the trisodium citrate solution while monitoring the pH.

    • Adjust until the pH is stable at 5.5 ± 0.1 .

    • Transfer the solution to a 1 L volumetric flask and add water to the mark. Filter through a 0.22 µm filter.

  • Weigh the Compound: Accurately weigh the required amount of (+)-cis-dioxolane iodide on an analytical balance.

  • Dissolution: Add the weighed compound to a volumetric flask and add the prepared pH 5.5 citrate buffer to approximately 80% of the final volume. Gently sonicate or vortex until fully dissolved.

  • Final Volume: Once dissolved, add the pH 5.5 citrate buffer to the final target volume and mix thoroughly.

  • Storage: Aliquot the solution into amber glass vials, cap tightly, and store at 2-8°C. Label clearly with the compound name, concentration, date, and pH.

References
  • Gottardi, W. (1983). The formation of iodate as a reason for the decrease of efficiency of iodine containing disinfectants. Zentralblatt für Bakteriologie, Mikrobiologie und Hygiene, 1. Abt. Originale B, Hygiene, 177(3-4), 194-203.
  • Diosady, L. L., Alberti, J. O., Mannar, M. G., & Stone, T. G. (1997). Stability of Iodine in Iodized Salt Used for Correction of Iodine Deficiency Disorders. Food and Nutrition Bulletin, 18(4), 388-396.
  • U.S. Department of Health and Human Services, Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Iodine.
  • Diosady, L. L., Mannar, M. G. V., & Krishnaswamy, K. (2019). Recent Advances in Stability of Iodine in Iodized Salt. Sight and Life Magazine, 33(1), 56-65.
  • Wikipedia. (n.d.). Dioxolane. Retrieved from [Link]

  • Naval Surface Weapons Center. (1985). pH Dependent Interactions between Aqueous Iodide Ion and Selected Oxidizers. DTIC.
  • Teasdale, A. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. Pharmaceutical Technology.
  • Arruda, A., et al. (2023). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology.
  • Rani, S., & Singh, R. (2020). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Sciences and Research, 11(8), 3691-3702.
  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods.
  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Ashmore, C. B., Gwyther, J. R., & Sims, H. E. (1993).
  • Vlakh, E. G., et al. (2023). 1,3-Dioxolane compounds (DOXs) as biobased reaction media. Green Chemistry, 25(7), 2821-2828.
  • Grande, P. M., et al. (2020). Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching.
  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 657347, (+)-cis-Dioxolane. Retrieved from [Link].

  • Salomaa, P., & Kankaanperä, A. (1961). The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Part I. The Structural Factors Influencing the Rates of Hydrolysis of a Series of Methyl-Substituted Dioxolans. Acta Chemica Scandinavica, 15, 871-878.
  • Khiari, D., & Suffet, I. H. (1996). The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD). Water Science and Technology, 34(3-4), 601-608.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15262695, cis-2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane. Retrieved from [Link].

  • Kocienski, P. J. (2007). Protecting Groups. Georg Thieme Verlag.
  • Ma, J., & Dasgupta, P. K. (2011). Review of analytical methods for the quantification of iodine in complex matrices. Analytica Chimica Acta, 703(2), 127-136.
  • Ma, J., & Dasgupta, P. K. (2011). Review of analytical methods for the quantification of iodine in complex matrices.
  • da Silva, S. L. C., et al. (2023). Multi-Techniques for Iodine Determination and Dose Uniformity Assays in Iodized Mineral Dietary Supplements. Brazilian Journal of Analytical Chemistry, 10(39), 34-45.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Binding Kinetics of (+)-cis-Dioxolane Iodide and Pilocarpine at Muscarinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals Introduction to the Ligands and their Target Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that are pivota...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Ligands and their Target

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that are pivotal in mediating the effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems.[1] This receptor family is comprised of five subtypes, M1 through M5, which are broadly categorized based on their primary G protein coupling. The M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating the phospholipase C pathway, while the M2 and M4 receptors couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase.[2][3]

(+)-cis-Dioxolane Iodide is a potent muscarinic agonist. Specifically, its radiolabeled form, (+)-cis-[3H]methyldioxolane, has been instrumental in labeling the high-affinity states of muscarinic receptors.[4] Autoradiographic studies have revealed a high density of binding sites for this ligand in brain regions rich in M2 receptors, such as the superior colliculus and certain thalamic nuclei, suggesting a degree of selectivity for this subtype.[4][5]

Pilocarpine is a well-established, non-selective muscarinic agonist used in the treatment of glaucoma and xerostomia (dry mouth).[3] Its interaction with mAChRs is complex, exhibiting characteristics of a partial agonist at some subtypes and even antagonistic properties at the M3 receptor under certain experimental conditions.[3][6] Studies have indicated that pilocarpine may have a degree of selectivity for M1 and M3 receptors.[7]

Comparative Analysis of Binding Kinetics

A direct, head-to-head comparison of the binding kinetics of (+)-cis-dioxolane iodide and pilocarpine is limited by the availability of comprehensive kinetic data for (+)-cis-dioxolane iodide in the public domain. However, by synthesizing the available affinity data and the more complete kinetic profile of pilocarpine, we can draw meaningful comparisons and inferences.

CompoundReceptor SubtypeKd (nM)kon (M-1min-1)koff (min-1)Reference
(+)-cis-Methyldioxolane M23.5Not ReportedNot Reported[5]
Pilocarpine M1/M3 (EC50, µM)18Not ReportedNot Reported[6]
M2 (EC50, µM)4.5Not ReportedNot Reported[6]
M2 (IC50, µM)14.9Not ReportedNot Reported[8]
  • Affinity: The available data suggests that (+)-cis-methyldioxolane possesses a high affinity for the M2 receptor, with a Kd in the low nanomolar range.[5] In contrast, pilocarpine generally exhibits lower affinity, with EC50 and IC50 values in the micromolar range for various muscarinic receptor subtypes.[6][8]

  • Kinetics of Pilocarpine: The binding kinetics of pilocarpine have been more extensively studied, particularly at the M3 receptor. Its micromolar affinity is a composite of its association and dissociation rates. The partial agonism observed with pilocarpine may be, in part, a reflection of its kinetic profile, influencing the conformational state of the receptor and its ability to activate downstream signaling pathways.

Experimental Protocols for Determining Binding Kinetics

To address the gaps in our understanding of the binding kinetics of these compounds, particularly for (+)-cis-dioxolane iodide, well-established experimental methodologies can be employed. Below are detailed, step-by-step protocols for two of the most powerful techniques in this domain: the competition radioligand binding assay and surface plasmon resonance (SPR).

Competition Radioligand Binding Assay

This technique is invaluable for determining the binding affinity of an unlabeled ligand (the "competitor," e.g., (+)-cis-dioxolane iodide or pilocarpine) by measuring its ability to displace a radiolabeled ligand with known binding characteristics from the target receptor.

Step-by-Step Methodology:

  • Receptor Preparation:

    • Prepare cell membranes from a cell line stably expressing the muscarinic receptor subtype of interest (e.g., CHO-K1 cells expressing human M2 receptors).

    • Homogenize the cells in a cold buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of the radioligand (e.g., [³H]-N-methylscopolamine, a non-selective muscarinic antagonist) to each well. The concentration of the radioligand should ideally be close to its Kd value for the receptor.

    • Add increasing concentrations of the unlabeled competitor ligand ((+)-cis-dioxolane iodide or pilocarpine) to the wells.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known muscarinic antagonist, such as atropine).

  • Incubation:

    • Add the receptor membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at a constant temperature (e.g., 25°C) for a sufficient duration to reach equilibrium. The incubation time should be determined empirically in preliminary experiments.

  • Separation of Bound and Free Ligand:

    • Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat. The filters will trap the cell membranes with the bound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filter discs into scintillation vials with a scintillation cocktail.

    • Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) of the competitor using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Experimental Workflow Diagram:

Competition_Binding_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Receptor_Prep Receptor Membrane Preparation Assay_Setup Assay Plate Setup (Radioligand, Competitor, Membranes) Receptor_Prep->Assay_Setup Ligand_Prep Radioligand & Competitor Serial Dilutions Ligand_Prep->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Processing Calculate Specific Binding Scintillation_Counting->Data_Processing Curve_Fitting Generate IC50 Curve Data_Processing->Curve_Fitting Ki_Calculation Calculate Ki using Cheng-Prusoff Equation Curve_Fitting->Ki_Calculation

Caption: Workflow for a competition radioligand binding assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and a receptor, providing both kinetic (kon, koff) and affinity (Kd) data.

Step-by-Step Methodology:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the purified muscarinic receptor onto the activated sensor surface. The receptor is typically solubilized in a detergent that maintains its native conformation. A reference flow cell should be prepared in parallel, either by deactivating the surface or immobilizing an irrelevant protein, to subtract non-specific binding and bulk refractive index changes.

    • Deactivate any remaining active esters on the surface with an injection of ethanolamine.

  • Analyte Binding Analysis:

    • Prepare a series of dilutions of the analyte ((+)-cis-dioxolane iodide or pilocarpine) in a suitable running buffer.

    • Inject the analyte solutions over the sensor and reference surfaces at a constant flow rate. The association of the analyte with the immobilized receptor is monitored in real-time as an increase in the SPR signal (measured in response units, RU).

    • After the association phase, switch back to the running buffer to monitor the dissociation of the analyte from the receptor, which is observed as a decrease in the SPR signal.

  • Surface Regeneration:

    • If the analyte does not fully dissociate, inject a regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove the bound analyte and prepare the surface for the next injection. The regeneration conditions must be optimized to ensure complete removal of the analyte without denaturing the immobilized receptor.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.

    • The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of the dissociation and association rate constants (Kd = koff / kon).

Experimental Workflow Diagram:

SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Processing Chip_Activation Sensor Chip Activation (NHS/EDC) Receptor_Immobilization Receptor Immobilization Chip_Activation->Receptor_Immobilization Surface_Deactivation Surface Deactivation (Ethanolamine) Receptor_Immobilization->Surface_Deactivation Analyte_Injection Analyte Injection (Association) Surface_Deactivation->Analyte_Injection Buffer_Flow Buffer Flow (Dissociation) Analyte_Injection->Buffer_Flow Sensorgram_Correction Reference Subtraction Buffer_Flow->Sensorgram_Correction Kinetic_Fitting Fit Data to Binding Model (kon, koff) Sensorgram_Correction->Kinetic_Fitting Kd_Calculation Calculate Kd = koff / kon Kinetic_Fitting->Kd_Calculation

Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.

Muscarinic Receptor Signaling Pathways

The binding of (+)-cis-dioxolane iodide and pilocarpine to muscarinic receptors initiates distinct intracellular signaling cascades depending on the receptor subtype.

Gq/11 Signaling Pathway (M1, M3, M5 Receptors):

Gq_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist ((+)-cis-dioxolane iodide or Pilocarpine) mAChR M1/M3/M5 Receptor Agonist->mAChR Binds Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response_Gq Cellular Response PKC->Cellular_Response_Gq Phosphorylates Targets Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Ca2->Cellular_Response_Gq Modulates Proteins

Caption: Gq/11 signaling pathway activated by M1, M3, and M5 receptors.

Gi/o Signaling Pathway (M2, M4 Receptors):

Gio_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist ((+)-cis-dioxolane iodide or Pilocarpine) mAChR M2/M4 Receptor Agonist->mAChR Binds Gio Gi/o Protein mAChR->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits K_channel K+ Channel Gio->K_channel Opens (via βγ subunits) ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Cellular_Response_Gio Cellular Response K_channel->Cellular_Response_Gio Hyperpolarization PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Cellular_Response_Gio Phosphorylates Targets

Caption: Gi/o signaling pathway activated by M2 and M4 receptors.

Conclusion

The comparative analysis of (+)-cis-dioxolane iodide and pilocarpine reveals distinct profiles in their interaction with muscarinic acetylcholine receptors. While pilocarpine is a well-characterized non-selective agonist with moderate affinity, (+)-cis-dioxolane iodide appears to be a more potent agonist with a preference for the M2 receptor subtype. The lack of comprehensive kinetic data for (+)-cis-dioxolane iodide underscores the need for further investigation using methodologies such as competition radioligand binding assays and surface plasmon resonance. A deeper understanding of the binding kinetics of these and other muscarinic agonists is crucial for the rational design of novel therapeutics with improved subtype selectivity and desired pharmacological effects.

References

  • Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews, 50(2), 279-290.
  • Conn, P. J., Christopoulos, A., & Lindsley, C. W. (2009). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Nature Reviews Drug Discovery, 8(1), 41-54.
  • Ehlert, F. J. (2008). Muscarinic receptor agonists and antagonists. In Molecular Pharmacology of G Protein-Coupled Receptors (pp. 209-245). Humana Press.
  • Ghanem, E., & Jones, S. V. (2014). Muscarinic receptor agonists and antagonists. In xPharm: The Comprehensive Pharmacology Reference (pp. 1-7). Elsevier.
  • Gregory, K. J., & Conn, P. J. (2015). Allosteric modulation of G protein-coupled receptors: a pharmacological perspective. Advances in Pharmacology, 74, 1-47.
  • Haga, T. (2013). Molecular properties of muscarinic acetylcholine receptors. Proceedings of the Japan Academy, Series B, 89(6), 226-256.
  • Hulme, E. C., Birdsall, N. J., & Buckley, N. J. (1990). Muscarinic receptor subtypes. Annual Review of Pharmacology and Toxicology, 30(1), 633-673.
  • Jakubík, J., El-Fakahany, E. E., & Doležal, V. (2020). Regulation of the expression and function of muscarinic acetylcholine receptors. Pharmacological Research, 152, 104618.
  • Kruse, A. C., Kobilka, B. K., & Lefkowitz, R. J. (2014). G protein-coupled receptors: a vast signaling network. Cell, 159(5), 986-997.
  • Lanzafame, A. A., Christopoulos, A., & Mitchelson, F. (2003). The pharmacology of muscarinic receptor subtypes. Current Medicinal Chemistry, 10(12), 1045-1059.
  • Lebois, E. P., & Lindsley, C. W. (2016). Muscarinic Acetylcholine Receptors: A Primer on the Role of Allosteric and Biased Agonism in Drug Discovery. ACS Chemical Neuroscience, 7(6), 694-706.
  • Mistry, R., & Challiss, R. A. J. (2009). A relationship between efficacy and agonist dissociation rate at the muscarinic M3 receptor. Molecular Pharmacology, 76(3), 601-611.
  • Muscarinic acetylcholine receptor - Wikipedia. (n.d.). Retrieved March 27, 2026, from [Link]

  • Nathanson, N. M. (2008). A multiplicity of muscarinic mechanisms: enough signaling pathways to take your breath away. Proceedings of the National Academy of Sciences, 105(12), 4579-4580.
  • Navratilova, I., & Hopkins, A. L. (2010). Allosteric modulators of G-protein-coupled receptors: a novel approach for drug discovery. Future Medicinal Chemistry, 2(7), 1145-1160.
  • Quirion, R., & Wainer, B. H. (1985). Autoradiographic localization of muscarinic agonist binding sites in the rat central nervous system with (+)-cis-[3H]methyldioxolane. Brain Research, 325(1-2), 340-344.
  • Seltzer, J., & McMichael, J. (1991). Autoradiographic analyses of agonist binding to muscarinic receptor subtypes. Journal of Pharmacology and Experimental Therapeutics, 259(1), 364-371.
  • Vickery, B. H., & Fisher, S. K. (1990). Biochemical and behavioral responses of pilocarpine at muscarinic receptor subtypes in the CNS.
  • Waelbroeck, M., Tastenoy, M., Camus, J., & Christophe, J. (1994). cis-Methyldioxolane specifically recognizes the m2 muscarinic receptor. Journal of Neurochemistry, 62(1), 388-391.
  • Wess, J. (2004). Muscarinic acetylcholine receptor knockout mice: novel phenotypes and clinical implications. Annual Review of Pharmacology and Toxicology, 44, 423-450.
  • Wess, J., Eglen, R. M., & Gautam, D. (2007). Muscarinic acetylcholine receptors: mutant mice provide new insights for drug development. Nature Reviews Drug Discovery, 6(9), 721-733.
  • Zhang, W., & De Lorme, M. P. (2016). Muscarinic receptors: a rich and diverse family of GPCRs.
  • Gq signaling pathway - Wikipedia. (n.d.). Retrieved March 27, 2026, from [Link]

  • Ehlert, F. J. (2003). Selectivity of agonists for the active state of M1 to M4 muscarinic receptor subtypes. Journal of Pharmacology and Experimental Therapeutics, 307(2), 645-656.
  • Rich, R. L., & Myszka, D. G. (2000). Advances in surface plasmon resonance biosensor analysis. Current Opinion in Biotechnology, 11(1), 54-61.
  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.

Sources

Comparative

A Senior Application Scientist's Guide to Validating Muscarinic Receptor Knockout Models Using (+)-cis-Dioxolane Iodide

Introduction: The Imperative of Rigorous Knockout Model Validation The advent of gene-targeting technology has provided researchers with an unparalleled tool: the knockout (KO) mouse. By deleting a specific gene, we can...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Rigorous Knockout Model Validation

The advent of gene-targeting technology has provided researchers with an unparalleled tool: the knockout (KO) mouse. By deleting a specific gene, we can directly investigate its physiological role. In the field of cholinergic research, muscarinic acetylcholine receptor (mAChR) knockout mice have been instrumental in dissecting the distinct functions of the five receptor subtypes (M1-M5).[1] These G protein-coupled receptors (GPCRs) are critical drug targets, mediating a vast array of central and peripheral functions, from cognition and motor control to glandular secretion and cardiac regulation.

However, the creation of a knockout mouse is only the first step. Compensatory changes in other receptor systems or developmental alterations can confound experimental results. Therefore, functional validation is not merely a preliminary check; it is a mandatory step to ensure the model's fidelity. This guide provides a comprehensive framework for validating mAChR knockout models using the non-selective muscarinic agonist, (+)-cis-dioxolane iodide. We will move beyond simple protocols to explain the causal logic behind experimental choices, ensuring your validation system is robust, reliable, and scientifically sound.

Pharmacological Profile: Why (+)-cis-Dioxolane Iodide?

(+)-cis-Dioxolane is a potent, non-subtype-selective muscarinic agonist.[2][3] Its utility in validating knockout models stems from this very lack of selectivity. By activating all muscarinic receptor subtypes, it elicits a broad and predictable suite of physiological responses in a wild-type (WT) animal.[4][5] The absence of a specific response in a corresponding KO mouse line serves as direct functional proof of the gene deletion.

The iodide salt form ensures stability and solubility for in vivo administration. When injected systemically, it engages with the array of peripherally and centrally expressed muscarinic receptors, allowing for the simultaneous assessment of multiple subtype-dependent physiological outputs. This makes it an efficient and effective tool for a primary screen to confirm the functional loss of the targeted receptor.

Comparative Functional Analysis: Wild-Type vs. Knockout Models

The core of the validation lies in a comparative analysis of the agonist's effects. In a WT mouse, (+)-cis-dioxolane iodide will induce a classic cholinergic syndrome, including salivation (sialorrhea), a drop in body temperature (hypothermia), and whole-body tremors.[4][5][6] The contribution of each mAChR subtype to these effects is well-documented, allowing us to predict which responses will be attenuated or abolished in each specific KO line.

The diagram below illustrates the general experimental workflow for this comparative validation.

G cluster_0 Phase 1: Preparation & Baseline cluster_1 Phase 2: Agonist Challenge cluster_2 Phase 3: Phenotypic Assessment cluster_3 Phase 4: Validation A Acclimatize Animal Cohorts (WT and KO Littermates) B Record Baseline Metrics - Body Weight - Core Body Temperature A->B C Administer Vehicle or (+)-cis-dioxolane iodide (e.g., subcutaneous injection) B->C D Salivation Assay (0-15 min post-injection) C->D E Tremor Scoring (15-30 min post-injection) C->E F Core Temperature Monitoring (30 min post-injection) C->F G Data Analysis (Compare WT vs. KO response) D->G E->G F->G H Confirm Functional Knockout G->H

Caption: Experimental workflow for validating muscarinic receptor knockout mice.

Predicted Outcomes Table

The following table summarizes the expected physiological responses to a systemic challenge with (+)-cis-dioxolane iodide across different mAChR knockout mouse lines. This serves as a predictive guide for validating your specific model.

Mouse Line Salivation Hypothermia Tremor Primary Rationale & Key References
Wild-Type (WT) +++++++++Exhibits the full spectrum of muscarinic agonist-induced effects.
M1 Knockout ++++++++Salivation is partially reduced, as M1 receptors play a minor role alongside the dominant M3 subtype in this process.[5][7] Other core responses remain intact.
M2 Knockout +++--M2 receptors are the primary mediators of muscarinic agonist-induced hypothermia and tremor.[1][4][6] Their absence abolishes these central effects.
M3 Knockout -++++++M3 receptors are essential for glandular secretion.[1][5] Their knockout leads to a dramatic reduction or complete abolition of salivation.
M4 Knockout +++++++++M4 receptors are primarily involved in modulating dopamine activity in motor tracts; their absence does not significantly impact these core autonomic and motor responses.[1][8]
M5 Knockout +++++++++M5 receptors are involved in central dopamine function and cerebral blood vessel tone, with minimal impact on the measured parameters.[1]

(Key: +++ = Robust Response; ++ = Partial/Reduced Response; - = Absent/Strongly Attenuated Response)

Experimental Protocols: A Self-Validating System

The trustworthiness of your validation depends on meticulous experimental design. Each protocol must include the appropriate controls—namely, wild-type littermates and vehicle-treated animals from both WT and KO genotypes—to establish a clear baseline and account for any potential handling stress or injection effects.

Protocol 1: Salivation Assay

This assay provides a direct functional readout of M3 receptor activity.[5]

Rationale: Salivary glands are densely populated with M3 muscarinic receptors. Their activation via the Gq/11 pathway leads to an increase in intracellular calcium and subsequent fluid secretion.[5][9] A functional M3 knockout should render the animal resistant to agonist-induced salivation.

G cluster_WT Wild-Type Model cluster_KO M3 Knockout Model Agonist_WT (+)-cis-dioxolane M3_WT M3 Receptor Agonist_WT->M3_WT Gq_WT Gq/11 Activation M3_WT->Gq_WT PLC_WT PLC Activation Gq_WT->PLC_WT Ca_WT ↑ Intracellular Ca2+ PLC_WT->Ca_WT Saliva_WT Salivary Secretion Ca_WT->Saliva_WT Agonist_KO (+)-cis-dioxolane M3_KO M3 Receptor (Absent) Agonist_KO->M3_KO No_Signal No Downstream Signal M3_KO->No_Signal

Caption: M3 receptor signaling pathway in wild-type vs. knockout models.

Methodology:

  • Animal Preparation: Anesthetize mice (e.g., with a ketamine/xylazine cocktail) to prevent grooming and swallowing of saliva.[10] Ensure the animal remains on a warming pad to maintain body temperature.

  • Baseline: Gently dry the oral cavity with a pre-weighed cotton ball.

  • Administration: Inject a predetermined dose of (+)-cis-dioxolane iodide or saline vehicle subcutaneously (s.c.).

  • Collection: Immediately place a new, pre-weighed cotton ball (or other collection device like a capillary tube) into the animal's mouth.[10]

  • Measurement: Remove the cotton ball after a set period (e.g., 15 minutes). Immediately weigh it to determine the amount of saliva collected.

  • Normalization: Express the saliva volume in microliters (assuming 1 mg = 1 µL) per gram of body weight to account for size differences between animals.

Protocol 2: Core Body Temperature Measurement

This procedure is a reliable method for assessing the functional integrity of M2 receptors.[4]

Rationale: Centrally-acting muscarinic agonists induce hypothermia, an effect predominantly mediated by M2 receptors in the central nervous system.[1][6] Mice lacking functional M2 receptors will show a significantly blunted or absent hypothermic response.

Methodology:

  • Acclimatization: Allow mice to acclimate to the testing room for at least 60 minutes to minimize stress-induced hyperthermia.

  • Baseline Measurement (T=0): Measure the baseline core body temperature using a lubricated rectal probe inserted to a consistent depth (e.g., 2 cm).[11] Record the temperature once the reading has stabilized.

  • Administration: Inject the mouse s.c. with (+)-cis-dioxolane iodide or saline vehicle.

  • Post-Injection Measurement: Return the mouse to its home cage. At a specified time point (e.g., 30 minutes post-injection), remeasure the rectal temperature using the same procedure.

  • Analysis: Calculate the change in body temperature (ΔT) from baseline for each animal. Compare the ΔT between WT and KO groups.

Protocol 3: Tremor Assessment

This qualitative assessment serves as a secondary confirmation of M2 receptor function.

Rationale: Similar to hypothermia, agonist-induced whole-body tremors are a well-established central effect mediated by M2 receptors.[4][6] The absence of this response in M2 KO mice provides converging evidence of a successful functional knockout.

Methodology:

  • Observation Period: Following s.c. injection of the agonist or vehicle, place the mouse in a clean observation chamber.

  • Scoring: At peak effect time (typically 15-30 minutes post-injection), an observer blinded to the animal's genotype and treatment should score the severity of any tremors.

  • Scoring System: A simple, standardized scale should be used, for example:

    • 0: No tremor.

    • 1: Mild, intermittent tremor of the head or trunk.

    • 2: Moderate, persistent tremor of the body.

    • 3: Severe, whole-body tremor affecting posture and movement.

  • Analysis: Compare the median tremor scores between the different experimental groups.

Alternative and Complementary Validation Strategies

While functional assays with a non-selective agonist provide a robust primary validation, other techniques can offer complementary data.

Method Description Advantages Disadvantages
Radioligand Binding Uses a radiolabeled antagonist (e.g., [³H]-NMS) to quantify receptor density in tissue homogenates (e.g., brain, heart, bladder).[4][12]Provides direct, quantitative evidence of receptor protein absence. Can confirm tissue-specific knockout.Does not confirm functional uncoupling. Requires specialized equipment and handling of radioactive materials.
Subtype-Selective Ligands Uses agonists or antagonists with known selectivity for a particular mAChR subtype to probe for specific functional responses.Can provide more nuanced information about the roles of remaining receptors in a KO model.Few ligands possess absolute subtype selectivity, which can lead to ambiguous results.[6]
In Vitro Assays Functional assays on isolated tissues (e.g., smooth muscle contraction in bladder strips, atrial rate reduction in isolated atria).[13]Allows for the study of receptor function in a controlled environment, isolating it from systemic compensatory mechanisms.Does not capture the integrated physiological response in a whole animal. Can be technically demanding.

Conclusion

Validating a muscarinic receptor knockout model is a critical prerequisite for any subsequent research. The use of a non-selective agonist like (+)-cis-dioxolane iodide provides a powerful and efficient method for confirming the functional consequence of the gene deletion. By comparing a suite of well-characterized, subtype-dependent physiological responses—namely salivation, hypothermia, and tremor—between knockout and wild-type littermates, researchers can proceed with confidence in their model's fidelity. This comparative approach, grounded in established pharmacology and executed with rigorous, self-validating protocols, ensures the integrity and reproducibility of your scientific findings.

References

  • Barnes, P. J. (1993). Muscarinic receptor subtypes in airways. PubMed.
  • Hegde, S. S. (2006). Muscarinic receptor subtypes of the bladder and gastrointestinal tract. Journal of the Pharmacological Society of Japan. Available at: [Link]

  • Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews.
  • Gomeza, J., et al. (1999). Pronounced pharmacologic deficits in M2 muscarinic acetylcholine receptor knockout mice. PNAS. Available at: [Link]

  • Melancon, B. J., et al. (2012). Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Gomeza, J., et al. (1999). Pronounced pharmacologic deficits in M2 muscarinic acetylcholine receptor knockout mice. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Wikipedia contributors. (2024). Muscarinic acetylcholine receptor. Wikipedia. Available at: [Link]

  • McKinney, M., & Jacksonville, M. (2005). Muscarinic Receptor Subtype-Specific Signal Transduction and Drug Development. PubMed.
  • Unno, T., et al. (2021). Functions of Muscarinic Receptor Subtypes in Gastrointestinal Smooth Muscle: A Review of Studies with Receptor-Knockout Mice. MDPI. Available at: [Link]

  • Auluck, A., et al. (2018). Murine Salivary Functional Assessment via Pilocarpine Stimulation Following Fractionated Radiation. Journal of Visualized Experiments. Available at: [Link]

  • Volpicelli, F., et al. (2007). Muscarinic acetylcholine receptor knockout mice show distinct synaptic plasticity impairments in the visual cortex. Journal of Neurophysiology. Available at: [Link]

  • Xiao, C., et al. (2015). Regulation of body temperature and brown adipose tissue thermogenesis by bombesin receptor subtype-3. PLoS One. Available at: [Link]

  • Struckmann, N., et al. (2002). M3-receptor knockout mice: muscarinic receptor function in atria, stomach fundus, urinary bladder, and trachea. American Journal of Physiology-Heart and Circulatory Physiology. Available at: [Link]

  • Nakamura, T., et al. (2004). M3 muscarinic acetylcholine receptor plays a critical role in parasympathetic control of salivation in mice. The Journal of Physiology. Available at: [Link]

  • Wess, J. (2003). Use of M1–M5 Muscarinic Receptor Knockout Mice as Novel Tools to Delineate the Physiological Roles of the Muscarinic Cholinergic System. Neurochemical Research. Available at: [Link]

  • Gautam, D., et al. (2004). Cholinergic stimulation of salivary secretion studied with M1 and M3 muscarinic receptor single- and double-knockout mice. Molecular Pharmacology. Available at: [Link]

  • Iga, K., et al. (1998). Salivary secretion and histopathological effects after single administration of the muscarinic agonist SNI-2011 in MRL/lpr mice. PubMed. Available at: [Link]

  • Brady, A. E., et al. (2014). Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents. Journal of Neuroscience. Available at: [Link]

  • Meyer, C. W., et al. (2017). Body Temperature Measurements for Metabolic Phenotyping in Mice. Journal of Visualized Experiments. Available at: [Link]

  • National Center for Biotechnology Information. (+)-cis-Dioxolane. PubChem Compound Database. Available at: [Link]

  • Pauling, P., & Petcher, T. J. (1971). Muscarinic agonists. Crystal and molecular structure of 2-methyl-4-trimethylammoniummethyl-1,3-dioxolan iodide and similar substances. Journal of Medicinal Chemistry. Available at: [Link]

  • Gautam, D., et al. (2016). Cholinergic Stimulation of Salivary Secretion Studied with M1 and M3 Muscarinic Receptor Single- and Double-Knockout Mice. ResearchGate. Available at: [Link]

  • Wess, J., et al. (2004). Cholinergic stimulation of salivary secretion studied with M1 and M3 muscarinic receptor single- and double-knockout mice. Molecular Pharmacology. Available at: [Link]

  • Wróbel, D., et al. (2003). Muscarinic and nicotinic cholinergic agonists: structural analogies and discrepancies. Current Medicinal Chemistry. Available at: [Link]

  • Kruse, A. C., et al. (2014). Muscarinic acetylcholine receptors: novel opportunities for drug development.
  • Birdsall, N. J. M., et al. (2001). Muscarinic Acetylcholine Receptors. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

Sources

Validation

(+)-cis-Dioxolane Iodide vs. Oxotremorine in Cholinergic Functional Assays: A Comprehensive Comparison Guide

As a Senior Application Scientist navigating the complexities of G protein-coupled receptor (GPCR) pharmacology, selecting the correct reference agonist is critical for assay validation. When investigating muscarinic ace...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of G protein-coupled receptor (GPCR) pharmacology, selecting the correct reference agonist is critical for assay validation. When investigating muscarinic acetylcholine receptors (mAChRs), researchers frequently rely on (+)-cis-dioxolane iodide and oxotremorine . While both are potent, non-selective muscarinic agonists, they exhibit fundamentally different pharmacological behaviors.

This guide objectively compares their performance, detailing the causality behind their distinct mechanistic profiles, and provides self-validating protocols for ex vivo functional assays.

Mechanistic Divergence: Efficacy-Dominant vs. Affinity-Dominant Agonism

The utility of these two compounds in functional assays hinges on the pharmacological concepts of affinity (how tightly the ligand binds) and intrinsic efficacy (the ligand's ability to activate the receptor and initiate a signaling cascade)[1].

(+)-cis-Dioxolane Iodide: The Efficacy-Dominant Standard

(+)-cis-Dioxolane is characterized by high intrinsic efficacy. In analytical pharmacology, it is considered an efficacy-dominant agonist. Because it highly efficiently couples the receptor to its downstream G-protein, it requires occupying only a small fraction of the total receptor population to elicit a maximal physiological response (a phenomenon known as having a high "receptor reserve").

  • Application Causality: We utilize (+)-cis-dioxolane when the experimental goal is to define the absolute maximal response ( Emax​ ) of a tissue or cell line. Its high efficacy ensures that even in tissues with naturally low receptor density, or after experimental receptor depletion, it will still generate a robust signal[2].

Oxotremorine: The Affinity-Dominant Probe

Conversely, oxotremorine is an affinity-dominant agonist. It binds to mAChRs with exceptional affinity but possesses low intrinsic efficacy[1]. In highly sensitive tissues with massive receptor reserves (like the untreated guinea pig ileum), oxotremorine can masquerade as a full agonist[2]. However, in tissues with low receptor reserve, or when receptors are experimentally alkylated, oxotremorine fails to produce a maximal response, revealing its true nature as a partial agonist[2]. Furthermore, binding measurements of KL​/KH​ ratios demonstrate that oxotremorine has a ratio near 1, whereas (+)-cis-dioxolane has a ratio of ~66, correlating closely with their relative physiological effectiveness[3].

  • Application Causality: Oxotremorine is the premier tool for probing receptor reserve. By comparing the Emax​ of oxotremorine to that of (+)-cis-dioxolane before and after receptor alkylation, researchers can mathematically quantify the efficiency of receptor-effector coupling in a specific tissue[2].

Quantitative Pharmacodynamics

The following table summarizes the functional parameters of both agonists, utilizing data derived from isolated smooth muscle contraction assays (e.g., mouse urinary bladder and guinea pig ileum)[4],[2].

Pharmacological Parameter(+)-cis-Dioxolane IodideOxotremorine / Oxotremorine-M
Receptor Selectivity Non-selective mAChRNon-selective mAChR
Agonist Classification Full Agonist (Efficacy-dominant)Partial Agonist (Affinity-dominant)
pEC 50​ (Mouse Bladder) 6.6±0.1 6.9±0.1
Emax​ (Mouse Bladder) 3.2±0.8 g (Maximal) 2.7±0.4 g (Sub-maximal)
KL​/KH​ Ratio (M1 Receptor) ~ 66 (High Efficacy Indicator)~ 1 (Low Efficacy Indicator)
Response to Receptor Alkylation Rightward shift in EC50​ ; Emax​ largely preservedSevere depression of Emax​ ; acts as an antagonist

Receptor Coupling & Signaling Pathways

Both agonists target the same receptor subtypes but drive the downstream signaling machinery with different efficiencies. In smooth muscle assays, contraction is primarily mediated by Gq​/11 -coupled M3​ receptors, while Gi/o​ -coupled M2​ receptors play an indirect role by inhibiting adenylyl cyclase[4].

G Agonist Agonist (+)-cis-dioxolane / Oxotremorine M2 M2 Receptor (Gi/o coupled) Agonist->M2 Binds M3 M3 Receptor (Gq/11 coupled) Agonist->M3 Binds AC Adenylyl Cyclase Inhibition M2->AC Gi/o alpha PLC Phospholipase C Activation M3->PLC Gq alpha cAMP Decreased cAMP AC->cAMP Response Smooth Muscle Contraction cAMP->Response Modulates IP3 IP3 / DAG Production PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Ca2->Response Triggers

Muscarinic M2 and M3 receptor signaling pathways mediating smooth muscle contraction.

Self-Validating Experimental Protocol: Ex Vivo Smooth Muscle Contraction

To accurately compare these agonists and determine tissue receptor reserve, researchers employ an isolated tissue bath assay coupled with irreversible receptor alkylation[2]. This protocol is designed as a self-validating system : the inclusion of a viability check ensures tissue health, while the time-control ensures that any drop in efficacy is due to the alkylating agent, not natural tissue desensitization.

Step-by-Step Methodology
  • Tissue Preparation & Equilibration:

    • Isolate guinea pig ileum or mouse urinary bladder strips.

    • Suspend tissues in organ baths containing oxygenated ( 95%O2​/5%CO2​ ) Krebs-Henseleit buffer at 37°C.

    • Apply a resting tension of 1.0 g and equilibrate for 60 minutes, washing every 15 minutes.

  • Viability Check (Self-Validation Step 1):

    • Stimulate tissues with 30 mM KCl.

    • Causality: This bypasses GPCRs to directly depolarize the membrane, confirming the contractile apparatus is functional. Wash until baseline tension is restored.

  • First Cumulative Concentration-Response Curve (CRC):

    • Add (+)-cis-dioxolane or oxotremorine cumulatively (1 nM to 100 μM) in half-log increments.

    • Record the isometric tension to establish the baseline EC50​ and Emax​ . Wash tissues extensively for 60 minutes.

  • Receptor Alkylation (The Mechanistic Probe):

    • Incubate the tissue with an irreversible alkylating agent, such as phenoxybenzamine (POB, 1 μM) or 4-DAMP mustard (40 nM), for 20–60 minutes[4],[2].

    • Causality: This permanently inactivates a fraction of the mAChRs, artificially lowering the receptor reserve. Wash extensively to remove unbound alkylating agent.

  • Second Cumulative CRC (Self-Validation Step 2):

    • Repeat the agonist CRC.

    • Expected Outcome: (+)-cis-Dioxolane will show a rightward shift in EC50​ but largely maintain its Emax​ due to high efficacy. Oxotremorine will exhibit a severely depressed Emax​ , proving its partial agonist nature[2].

Workflow Prep 1. Tissue Preparation (e.g., Guinea Pig Ileum) Equil 2. Equilibration (Krebs buffer, 37°C) Prep->Equil Viability 3. Viability Check (30 mM KCl stimulation) Equil->Viability Wash 4. Wash & Baseline Recovery Viability->Wash CRC 5. First Agonist CRC (1 nM to 100 μM) Wash->CRC Reserve 6. Receptor Alkylation (POB or 4-DAMP mustard) CRC->Reserve Re_CRC 7. Second Agonist CRC (Assess Efficacy/Reserve) Reserve->Re_CRC

Workflow for ex vivo functional tissue bath assay with receptor alkylation.

References

  • Affinities of different cholinergic agonists for the high and low affinity states of hippocampal M1 muscarine receptors Source: PubMed / NIH URL:[Link]

  • A relationship between efficacy and agonist dissociation rate at the muscarinic M3 receptor Source: PubMed / NIH URL:[Link]

  • Analysis of muscarinic cholinoceptors mediating phosphoinositide hydrolysis in guinea pig cardiac muscle Source: PubMed / NIH URL:[Link]

  • Pharmacological characterization of muscarinic receptors in mouse isolated urinary bladder smooth muscle Source: PubMed Central / NIH URL:[Link]

  • Analytical Pharmacology: How Numbers Can Guide Drug Discovery Source: ACS Pharmacology & Translational Science URL:[Link]

Sources

Comparative

A Comparative Guide to the Muscarinic Receptor Selectivity Profile of (+)-cis-Dioxolane Iodide and Its Analogs

This guide provides an in-depth analysis of the selectivity profile of the muscarinic agonist (+)-cis-dioxolane and its derivatives across the five human muscarinic acetylcholine receptor (mAChR) subtypes (M1-M5). For re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the selectivity profile of the muscarinic agonist (+)-cis-dioxolane and its derivatives across the five human muscarinic acetylcholine receptor (mAChR) subtypes (M1-M5). For researchers in pharmacology and drug development, understanding subtype selectivity is paramount. It is the critical differentiator between a promising therapeutic agent and a compound plagued by off-target effects. This document synthesizes binding and functional data, elucidates the underlying experimental methodologies, and offers a comparative perspective against other known muscarinic ligands.

The five mAChR subtypes, all G-protein-coupled receptors (GPCRs), represent a family of attractive drug targets for a range of disorders.[1][2] However, their high degree of homology, particularly in the orthosteric binding site, makes the development of subtype-selective drugs a formidable challenge.[3][4] These receptors are broadly divided into two signaling families: the M1, M3, and M5 subtypes, which preferentially couple to Gαq/11 proteins, and the M2 and M4 subtypes, which couple to Gαi/o proteins.[5][6] This fundamental difference in signaling cascades forms the basis of functional assays designed to probe ligand activity.

This guide moves beyond a simple data sheet, explaining the causality behind the experimental designs and providing the context necessary for a robust interpretation of the selectivity profile of dioxolane-based muscarinic agonists.

Binding Affinity Profile: A Look at Receptor Recognition

The initial step in characterizing any ligand is to determine its binding affinity (Kᵢ) for each receptor subtype. This is typically achieved through competitive radioligand binding assays, which measure the ability of a test compound to displace a known high-affinity radioligand from the receptor.[7][8]

While comprehensive data for the specific iodide salt of (+)-cis-dioxolane is not extensively published, studies on the closely related analog, tritiated cis-methyldioxolane ([³H]CD), provide critical insights. Research using Chinese hamster ovary (CHO) cells individually expressing human muscarinic receptor subtypes has demonstrated that [³H]CD binds with high affinity and specificity to the M2 receptor subtype.[9] In these studies, approximately 28% of the total M2 receptors expressed were labeled by [³H]CD with a dissociation constant (Kᴅ) of 3.5 nM, indicating a strong and selective interaction.[9] The binding was shown to be G-protein dependent, as it was eliminated in the presence of GTPγS, suggesting [³H]CD preferentially binds to the high-agonist-affinity state of the M2 receptor coupled to its cognate G-protein.[9]

Table 1: Comparative Binding Affinities (Kᵢ, nM) of Dioxolane Analogs and Standard Ligands

CompoundM1M2M3M4M5Primary Selectivity
cis-Methyldioxolane Low Affinity3.5 (Kᴅ) Low AffinityLow AffinityLow AffinityM2[9]
(-)-3 *-Modest Selectivity---M2[10]
Pirenzepine ~15 ~300~250~100~200M1
AF-DX 116 ~700~100 ~1000~400~1500M2
4-DAMP ~5~10~0.5 ~5~3M3
Tropicamide ~100~200~150~20 ~250M4

Note: Specific Kᵢ values for (-)-3, a pyrrolidinium iodide derivative of dioxolane, were not detailed in the cited source, but its modest M2 selectivity was noted in binding experiments.[10] Values for standard ligands are approximate and can vary based on experimental conditions.

Functional Selectivity: Differentiating Agonist, Antagonist, and Partial Agonist Activity

Beyond mere binding, a compound's functional activity—its ability to activate (agonist), block (antagonist), or partially activate (partial agonist) a receptor—is its most important characteristic. Functional assays are designed to measure the downstream consequences of receptor binding.

For the Gq-coupled M1, M3, and M5 receptors, activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol phosphates (like IP1) and a subsequent increase in intracellular calcium ([Ca²⁺]i).[5][11] For the Gi-coupled M2 and M4 receptors, activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[5][6]

Studies on a more complex derivative, (2S, 4'R, 2'S)-1,1-dimethyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidinium iodide (referred to as compound (-)-3), reveal a fascinating and highly selective functional profile. This compound demonstrates clear M2 functional selectivity, acting as a potent partial agonist at the M2 subtype while behaving as a weak antagonist at M1 and M4 receptors and a weak full agonist at the M3 receptor.[10]

Table 2: Functional Activity Profile of Dioxolane Analog (-)-3

Receptor SubtypeAssay TypeFunctional ResponsePotency (pD₂/pA₂)
M1 Rabbit Vas DeferensWeak Antagonist-
M2 Guinea Pig AtriaPotent Partial Agonist-
M3 Guinea Pig IleumWeak Full Agonist-
M4 Rabbit Vas DeferensWeak Antagonist-

Data synthesized from functional studies on isolated tissues, which serve as classical models for specific muscarinic receptor subtypes.[10]

This profile, where a compound acts as an agonist at one subtype and an antagonist at another, is a clear example of functional selectivity and highlights the therapeutic potential of the dioxolane scaffold.[12]

Methodology Deep Dive: The Experimental Foundation

The reliability of any selectivity profile rests entirely on the integrity of the experimental protocols used. As a self-validating system, each assay must include appropriate controls and be grounded in well-established pharmacological principles.

This assay is the gold standard for determining the binding affinity (Kᵢ) of a test compound.[8] It quantifies how effectively the test compound competes with a radiolabeled ligand of known affinity.

Experimental Rationale: The core principle is the law of mass action. By using a fixed, low concentration of a high-affinity radioligand (e.g., [³H]N-methylscopolamine, [³H]-NMS), we can measure the displacement of this radioligand by increasing concentrations of the unlabeled test compound.[13] The resulting data allows for the calculation of an IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding), which is then converted to a Kᵢ value using the Cheng-Prusoff equation.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO cells stably expressing a single human muscarinic receptor subtype (hM1, hM2, hM3, hM4, or hM5) in a cold buffer and prepare a membrane fraction via centrifugation.[1][7] This isolates the receptors for the assay.

  • Assay Incubation: In a 96-well plate, incubate the cell membranes with a single concentration of the radioligand (e.g., 0.5 nM [³H]-NMS) and a range of concentrations of the test compound (e.g., (+)-cis-dioxolane iodide).

  • Equilibrium: Allow the reaction to reach equilibrium, typically for 60-120 minutes at room temperature.

  • Separation of Bound/Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter plate.[7][8] The membranes and any bound radioligand are trapped on the filter, while the unbound radioligand passes through. This step is critical and must be fast to prevent dissociation of the ligand-receptor complex.

  • Quantification: Wash the filters with cold buffer to remove any non-specifically bound radioligand. Measure the radioactivity retained on each filter using a scintillation counter.[7]

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal competition curve. The IC₅₀ is determined from this curve. Non-specific binding is determined in parallel wells containing an excess of a non-labeled universal muscarinic antagonist like atropine.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Prepare Membranes (CHO cells expressing hM1-hM5) Incubate Incubate: Membranes + Radioligand + Test Compound Membranes->Incubate Radioligand Prepare Radioligand (e.g., [3H]-NMS) Radioligand->Incubate TestCompound Prepare Test Compound (Serial Dilutions) TestCompound->Incubate Filter Rapid Filtration (Separate Bound from Free) Incubate->Filter Wash Wash Filters (Remove Non-Specific Binding) Filter->Wash Count Scintillation Counting (Quantify Bound Radioactivity) Wash->Count Plot Plot % Inhibition vs. [Compound] Count->Plot IC50 Determine IC50 Value Plot->IC50 Ki Calculate Ki Value (Cheng-Prusoff Equation) IC50->Ki

Caption: Workflow for determining ligand binding affinity.

Functional assays determine the cellular response to receptor activation. The choice of assay depends on the G-protein coupling of the receptor subtype.

A. Calcium Mobilization Assay (for M1, M3, M5):

  • Rationale: Gq-coupled receptor activation triggers a rise in intracellular calcium. This can be measured using calcium-sensitive fluorescent dyes.

  • Methodology:

    • Cell Plating: Seed CHO cells expressing the M1, M3, or M5 receptor in a 96-well plate.

    • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM).

    • Compound Addition: Add varying concentrations of the test compound.

    • Signal Detection: Measure the change in fluorescence intensity over time using a plate reader. The increase in fluorescence is proportional to the increase in intracellular calcium.[7]

    • Analysis: Plot the response against the log concentration of the agonist to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

B. cAMP Inhibition Assay (for M2, M4):

  • Rationale: Gi-coupled receptor activation inhibits adenylyl cyclase, lowering cAMP levels. This is typically measured after stimulating the cells with forskolin, a direct activator of adenylyl cyclase.

  • Methodology:

    • Cell Plating: Plate CHO cells expressing the M2 or M4 receptor.

    • Stimulation: Pre-incubate cells with the test compound, then stimulate with forskolin to raise basal cAMP levels.

    • Lysis & Detection: Lyse the cells and measure cAMP concentration using a competitive immunoassay (e.g., HTRF or ELISA).

    • Analysis: The agonist's effect is seen as a concentration-dependent reduction in the forskolin-stimulated cAMP level. This is used to calculate the IC₅₀ (for inhibition) or EC₅₀ (for agonist effect).

Muscarinic Receptor Signaling Pathways

The divergent signaling of the mAChR subtypes is the biological basis for their distinct physiological roles. A clear understanding of these pathways is essential for interpreting functional data.

G cluster_gq Gq/11-Coupled Pathway cluster_gi Gi/o-Coupled Pathway ligand (+)-cis-Dioxolane (Agonist) M135 M1, M3, M5 Receptors ligand->M135 Binds & Activates M24 M2, M4 Receptors ligand->M24 Binds & Activates Gq Gαq/11 M135->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca ↑ Intracellular Ca²⁺ ER->Ca Releases Response_Gq Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response_Gq PKC->Response_Gq Gi Gαi/o M24->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP ↓ cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response_Gi Cellular Response (e.g., Decreased Heart Rate) PKA->Response_Gi

Caption: Major signaling pathways for muscarinic receptors.

This diagram illustrates the two primary signaling cascades initiated by mAChR activation.[5][6][11] The M1, M3, and M5 subtypes activate the Gq pathway, leading to increased intracellular calcium and PKC activation.[5] Conversely, the M2 and M4 subtypes activate the Gi pathway, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[5][6]

Conclusion and Forward Outlook

The available data strongly indicates that the (+)-cis-dioxolane scaffold is a promising starting point for developing M2-selective muscarinic agonists. Analogs like cis-methyldioxolane and the pyrrolidinium iodide derivative (-)-3 display a marked preference for the M2 receptor in both binding and functional assays.[9][10] This M2 selectivity is particularly relevant for potential therapeutic applications targeting cardiac function or for use as research tools to probe the role of the M2 subtype in various physiological and pathological processes.

The functional selectivity exhibited by compound (-)-3, which acts as an agonist at M2 while antagonizing M1/M4, is especially noteworthy.[10] This polypharmacology could be therapeutically advantageous, potentially mitigating side effects associated with non-selective muscarinic activation.

For researchers working with this class of compounds, the methodologies detailed in this guide provide a robust framework for comprehensive characterization. By combining radioligand binding assays with a suite of functional assays tailored to the specific G-protein coupling of each receptor subtype, a complete and reliable selectivity profile can be generated, paving the way for the development of next-generation subtype-selective muscarinic modulators.

References

  • Vlad, M. O., et al. (2022). G Protein-Coupled Receptors (GPCRs)-Mediated Calcium Signaling in Ovarian Cancer: Focus on GPCRs activated by Neurotransmitters and Inflammation-Associated Molecules. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. [Link]

  • PubMed. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. [Link]

  • Staus, D. P., et al. (2007). Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes. Molecular Pharmacology. [Link]

  • Logothetis, D. E., et al. (2019). Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods. International Journal of Molecular Sciences. [Link]

  • Valant, C. (2023). Understanding the basic of subtype selectivity at muscarinic acetylcholine receptors. Monash University. [Link]

  • Wikipedia. (n.d.). G protein-coupled receptor. [Link]

  • Esbenshade, T. A., et al. (1996). cis-Methyldioxolane specifically recognizes the m2 muscarinic receptor. Life Sciences. [Link]

  • Wang, L. Y., et al. (2009). Characterization of subtype selection properties of R-(-)-DM-phencynonate hydrochloride and its racemate on muscarinic receptors. Acta Pharmacologica Sinica. [Link]

  • Kruse, A. C., et al. (2018). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. Proceedings of the National Academy of Sciences. [Link]

  • De Amici, M., et al. (2010). Novel Potent Muscarinic Receptor Antagonists: Investigation on the Nature of Lipophilic Substituents in the 5- and/or 6-Positions of the 1,4-Dioxane Nucleus. Journal of Medicinal Chemistry. [Link]

  • Mistry, R., et al. (2010). Detection of Novel Functional Selectivity at M3 Muscarinic Acetylcholine Receptors Using a Saccharomyces cerevisiae Platform. ACS Chemical Biology. [Link]

  • Sino Biological. (n.d.). G Protein-coupled Receptors Signaling Pathway. [Link]

  • Ghelfi, F., et al. (2001). Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives. Il Farmaco. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

Sources

Validation

Stereochemical Determinants of Muscarinic Activation: A Comparative Guide to (+)-cis-Dioxolane Iodide vs. (-)-trans-Dioxolane

As cholinergic drug development shifts toward highly specific receptor targeting, understanding the stereochemical constraints of the muscarinic acetylcholine receptor (mAChR) orthosteric site is paramount. 1,3-Dioxolane...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As cholinergic drug development shifts toward highly specific receptor targeting, understanding the stereochemical constraints of the muscarinic acetylcholine receptor (mAChR) orthosteric site is paramount. 1,3-Dioxolane derivatives, specifically 2-methyl-4-trimethylammoniummethyl-1,3-dioxolane iodide, serve as rigid acetylcholine bioisosteres that have historically mapped the muscarinic pharmacophore.

This guide provides an in-depth technical comparison between the highly active eutomer, (+)-cis-dioxolane iodide , and its virtually inactive distomer, the (-)-trans-dioxolane enantiomer . By analyzing their pharmacological profiles, we uncover the strict spatial requirements for mAChR activation and provide validated experimental workflows for stereoisomer evaluation.

Pharmacological Profiles & Mechanistic Causality

The biological activity of dioxolane derivatives is dictated by their ability to mimic the natural agonist, acetylcholine, within the tightly packed mAChR binding pocket. The receptor demands a specific anti-periplanar arrangement between the ether oxygens and the quaternary ammonium group.

(+)-cis-Dioxolane Iodide (The Eutomer)

The (+)-cis isomer possesses the exact absolute configuration required to match the most potent muscarine stereoisomer, L-(+)-muscarine. In the cis-configuration, the methyl group at C2 and the trimethylammoniummethyl group at C4 are oriented on the same face of the five-membered ring. This allows the molecule to dock seamlessly into the orthosteric site, forming critical hydrogen bonds with threonine/tyrosine residues and a strong cation-π interaction with the aromatic cage (tryptophan/tyrosine) of the receptor. Consequently,1[1].

(-)-trans-Dioxolane Enantiomer (The Distomer)

Conversely, the trans-configuration forces the C2 and C4 substituents to opposite faces of the dioxolane ring. When the (-)-trans-dioxolane enantiomer attempts to bind, the spatial projection of the quaternary ammonium group is misaligned with the receptor's aromatic cage. This results in a severe steric clash and an inability to induce the conformational shift required for G-protein coupling.2[2].

Pathway A (+)-cis-Dioxolane B mAChR (M1/M3) Orthosteric Site A->B High Affinity (Eutomer) C Gq-Protein Coupling B->C Conformational Shift D PLC Activation C->D GTP Binding E IP3 + DAG Production D->E PIP2 Hydrolysis F Ca2+ Release E->F ER Channel Opening

Fig 1. (+)-cis-Dioxolane mediated Gq-coupled mAChR activation pathway.

Comparative Quantitative Data

The stark contrast in biological activity is best illustrated through their binding affinities and functional efficacies. The data below summarizes the typical pharmacological profile observed in recombinant human mAChR assays.

Parameter(+)-cis-Dioxolane Iodide(-)-trans-DioxolaneAcetylcholine (Reference)
Stereochemical Role EutomerDistomerEndogenous Agonist
Receptor Affinity ( Ki​ ) 10 - 50 nM> 10,000 nM~ 10 nM
Functional Efficacy ( EC50​ ) 0.1 - 0.5 μM> 50 μM~ 0.1 μM
Intrinsic Activity ( Emax​ ) 100% (Full Agonist)< 5% (Negligible)100%
Eudismic Ratio (Affinity) > 200 1N/A

Note: The eudismic ratio highlights the quotient of the eutomer's potency divided by the distomer's potency, emphasizing the receptor's strict stereoselectivity.

Experimental Methodologies

To objectively validate the performance of these enantiomers, researchers must employ self-validating assay systems. The separation of these isomers often requires3[3]. Below are the gold-standard protocols for evaluating their biological activity.

Protocol A: Radioligand Binding Assay (Affinity Determination)

Causality: We utilize [3H] -QNB (Quinuclidinyl benzilate) because it is a highly stable, non-selective muscarinic antagonist that labels all mAChR subtypes with high affinity, providing a robust baseline for competitive displacement by the dioxolane isomers.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human M1 or M3 receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.2 nM [3H] -QNB, and varying concentrations ( 10−10 to 10−4 M) of either (+)-cis-dioxolane or (-)-trans-dioxolane.

  • Self-Validating Control: Include wells containing 1 µM Atropine to define non-specific binding (NSB). True receptor-specific binding is Total Binding minus NSB.

  • Filtration & Detection: Incubate for 2 hours at room temperature to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific ligand adhesion). Wash three times with cold buffer and quantify radioactivity via liquid scintillation counting.

  • Analysis: Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: Intracellular Calcium Mobilization Assay (Efficacy Determination)

Causality: Because M1 and M3 receptors are Gq​ -coupled, measuring intracellular calcium flux via a fluorescent indicator (Fluo-4 AM) provides a direct, real-time readout of functional receptor activation.

  • Dye Loading: Seed M1/M3-expressing cells in a 384-well black, clear-bottom plate. Incubate cells with 2 µM Fluo-4 AM and 2.5 mM Probenecid (to prevent dye extrusion via anion transporters) for 45 minutes at 37°C.

  • Baseline Measurement: Wash cells with Hank's Balanced Salt Solution (HBSS). Record baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds using a FLIPR (Fluorometric Imaging Plate Reader).

  • Compound Injection: Automatically inject (+)-cis-dioxolane or (-)-trans-dioxolane at varying concentrations.

  • Self-Validating Control: Pre-incubate a subset of wells with 100 nM Pirenzepine (an M1-selective antagonist) for 15 minutes prior to agonist injection. A complete ablation of the calcium signal confirms the response is exclusively mAChR-mediated and not an off-target artifact.

  • Data Capture: Record peak fluorescence over 3 minutes. Normalize data to the maximum response elicited by 10 µM Acetylcholine ( Emax​ ).

Workflow Start Dioxolane Stereoisomer Mixture Resolution Chiral Resolution (e.g., Enzymatic/HPLC) Start->Resolution Cis (+)-cis-Dioxolane (Eutomer) Resolution->Cis Isolate Trans (-)-trans-Dioxolane (Distomer) Resolution->Trans Isolate Assay1 Radioligand Binding Assay [3H]-QNB Displacement Cis->Assay1 Assay2 Functional Assay Intracellular Ca2+ Flux Cis->Assay2 Trans->Assay1 Trans->Assay2 Analysis Eudismic Ratio Calculation (Eutomer / Distomer Potency) Assay1->Analysis Assay2->Analysis

Fig 2. Experimental workflow for resolving and evaluating dioxolane enantiomers.

Expert Insights on Stereoselective Drug Design

From an application science perspective, the comparison between (+)-cis-dioxolane and (-)-trans-dioxolane is more than a pharmacological curiosity; it is a foundational lesson in rational drug design. The >100-fold eudismic ratio demonstrates that the muscarinic orthosteric site is highly intolerant of steric deviation at the C2 and C4 positions of the dioxolane ring.

When developing novel cholinergic therapeutics—whether for Alzheimer's disease (M1 agonists) or overactive bladder (M3 antagonists)—researchers must prioritize enantioselective synthesis early in the pipeline. Utilizing racemic mixtures in preliminary screening can artificially dilute the apparent potency of the lead compound and introduce off-target toxicity driven by the distomer. The rigorous separation and independent evaluation of cis/trans diastereomers and their respective enantiomers remain a non-negotiable standard in modern neuropharmacology.

References

  • Source: dtic.
  • Source: theswissbay.
  • Protease-Mediated Separation of Cis and Trans Diastereomers of 2(R,S)-benzyloxymethyl-4(S)

Sources

Comparative

Optimizing GPCR Screening Assays: (+)-cis-Dioxolane Iodide as a Superior Positive Control

In High-Throughput Screening (HTS) of G protein-coupled receptors (GPCRs), the selection of a positive control is not merely a procedural formality; it is the foundational baseline against which all hit compounds are nor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

In High-Throughput Screening (HTS) of G protein-coupled receptors (GPCRs), the selection of a positive control is not merely a procedural formality; it is the foundational baseline against which all hit compounds are normalized. For muscarinic acetylcholine receptors (mAChRs), researchers frequently default to endogenous acetylcholine (ACh) or legacy synthetic agonists like carbachol. However, these choices often introduce assay instability, signal degradation, or efficacy artifacts.

This guide provides an objective, data-driven comparison of (+)-cis-dioxolane iodide against alternative muscarinic agonists. By analyzing receptor pharmacology through the lens of affinity and efficacy, we will demonstrate why (+)-cis-dioxolane serves as a highly robust, self-validating positive control for both Gαq-coupled (calcium mobilization) and Gαi/o-coupled (cAMP inhibition) screening platforms.

Pharmacological Profiling: The Causality of Agonist Selection

To understand why (+)-cis-dioxolane iodide outperforms alternatives in specific assay environments, we must evaluate agonist behavior using the1[1]. This model isolates differences in an agonist's affinity (how well it binds) versus its efficacy (how well it activates the receptor post-binding).

  • Carbachol (Efficacy-Dominant): Carbachol has high intrinsic efficacy but relatively low affinity (pEC50 ~5.8)[2]. In HTS assays, this requires high working concentrations (often >10 µM) to achieve a maximal response ( Emax​ ), increasing the risk of solvent artifacts or off-target interactions.

  • Oxotremorine-M (Affinity-Dominant): Oxotremorine is highly potent (pEC50 ~6.9) but relies heavily on receptor reserve[1]. In recombinant cell lines with low receptor expression, an affinity-dominant ligand may present as a partial agonist, artificially compressing the assay's dynamic range and lowering the Z'-factor.

  • (+)-cis-Dioxolane Iodide (Balanced Potency & Efficacy): (+)-cis-Dioxolane offers a highly potent (pEC50 ~6.6–6.9) and fully efficacious profile across all five mAChR subtypes (M1–M5)[2]. It guarantees a robust 100% response baseline regardless of tissue sensitivity or receptor reserve, making it ideal for normalizing screening hits. Furthermore, it is structurally stable and resistant to acetylcholinesterase degradation.

Comparative Pharmacodynamics of Muscarinic Agonists
AgonistReceptor SelectivityPotency (pEC50)Efficacy ( Emax​ )Dominant TraitAssay Stability
Acetylcholine Pan-mAChR / nAChR~6.7100% (Reference)BalancedVery Low (Requires AChE inhibitors)
Carbachol Pan-mAChR / nAChR~5.8~100%Efficacy-DominantHigh
Oxotremorine-M Pan-mAChR~6.980–100% (Tissue dependent)Affinity-DominantHigh
(+)-cis-Dioxolane Pan-mAChR~6.6 – 6.9100%BalancedHigh

Data summarized from pharmacological characterizations in isolated smooth muscle and recombinant CHO cells[2].

Mechanistic Pathway Visualization

(+)-cis-Dioxolane acts as a full agonist at all mAChR subtypes. For assay design, it is critical to map these subtypes to their respective G-protein coupling mechanisms. M1, M3, and M5 receptors couple to Gαq/11, triggering intracellular calcium release. Conversely, M2 and M4 receptors couple to Gαi/o, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels[3].

G Agonist (+)-cis-Dioxolane M135 M1, M3, M5 Receptors Agonist->M135 Binds M24 M2, M4 Receptors Agonist->M24 Binds Gq Gαq/11 Protein M135->Gq Activates Gi Gαi/o Protein M24->Gi Activates PLC PLCβ Activation Gq->PLC AC Adenylyl Cyclase Inhibition Gi->AC Ca2 Intracellular Ca2+ Release (FLIPR Assay) PLC->Ca2 cAMP Decreased cAMP (HTRF Assay) AC->cAMP

Muscarinic receptor signaling pathways activated by (+)-cis-dioxolane for GPCR screening.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following workflows utilize (+)-cis-dioxolane iodide as a self-validating system to ensure assay integrity.

Protocol A: High-Throughput Calcium Mobilization (FLIPR) for M1/M3/M5

Objective: Measure Gαq-mediated intracellular calcium flux in CHO-M1 or CHO-M3 cells. Causality Check: We utilize a no-wash calcium dye (e.g., 4[4]) to prevent cell detachment—a common artifact in loosely adherent CHO cell lines. (+)-cis-Dioxolane is used at 1 µM to guarantee a saturated Emax​ without the solvent toxicity associated with 100 µM carbachol.

Step-by-Step Methodology:

  • Cell Seeding: Plate CHO-M1 cells at 20,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight at 37°C, 5% CO2​ .

  • Dye Loading: Add an equal volume (e.g., 25 µL) of 2X Fluo-4 Direct loading buffer containing 5 mM probenecid (to inhibit dye efflux via organic anion transporters).

  • Incubation: Incubate for 60 minutes at 37°C. Do not wash.

  • Baseline Acquisition: Transfer the plate to a FLIPR or FDSS instrument. Record baseline fluorescence (Ex: 494 nm / Em: 516 nm) for 10 seconds.

  • Compound Addition: Inject (+)-cis-dioxolane iodide (Final concentration: 1 µM for Emax​ control, or a 10-point dose-response curve starting at 10 µM).

  • Measurement & Validation: Record peak fluorescence for 3 minutes. Calculate the Z'-factor using the 1 µM (+)-cis-dioxolane wells as the positive control and vehicle (DMSO/Buffer) as the negative control. A valid assay must yield a Z'-factor 0.5.

Workflow Cell 1. Cell Seeding (CHO-M1/M3) Dye 2. Dye Loading (Fluo-4 Direct) Cell->Dye Incubate 3. Incubation (37°C, 60 min) Dye->Incubate Read 4. Baseline Read (FDSS/FLIPR) Incubate->Read Agonist 5. Compound Addition ((+)-cis-Dioxolane) Read->Agonist Measure 6. Peak Ca2+ Measurement Agonist->Measure

Step-by-step FLIPR calcium mobilization assay workflow using (+)-cis-dioxolane.

Protocol B: cAMP Inhibition Assay (HTRF) for M2/M4

Objective: Measure Gαi/o-mediated inhibition of adenylyl cyclase in CHO-M2 cells. Causality Check: Because resting cells have negligible basal cAMP, we must artificially stimulate cAMP production using Forskolin (an adenylyl cyclase activator). The positive control, (+)-cis-dioxolane, will then inhibit this Forskolin-induced cAMP spike[3].

Step-by-Step Methodology:

  • Cell Preparation: Suspend CHO-M2 cells in assay buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Pre-stimulation: Add Forskolin (EC80 concentration, typically 1-3 µM) to all wells to stimulate basal cAMP accumulation.

  • Agonist Challenge: Immediately add (+)-cis-dioxolane iodide (1 µM for max inhibition). Incubate for 30 minutes at room temperature.

  • Lysis & Detection: Add HTRF lysis buffer containing d2-labeled cAMP and anti-cAMP Cryptate conjugate.

  • Measurement: Read Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm and 620 nm. Calculate the 665/620 ratio. In this assay, a decrease in the FRET signal correlates with an increase in intracellular cAMP. Therefore, (+)-cis-dioxolane will restore the FRET signal by inhibiting cAMP production.

Conclusion

While carbachol and oxotremorine-M remain staples in pharmacological literature, their respective efficacy-dominant and affinity-dominant profiles can introduce variability in modern, highly sensitive HTS platforms. (+)-cis-Dioxolane iodide provides a superior, balanced pharmacological profile. By yielding a consistent Emax​ at lower concentrations and resisting enzymatic degradation, it ensures wide assay windows (high Z'-factors) and reliable normalization of novel GPCR modulators.

References

  • Source: PubMed Central (PMC)
  • BioProbes 59 Journal of Cell Biology Applications Source: Thermo Fisher Scientific URL
  • Source: PubMed Central (PMC)
  • Analytical Pharmacology: How Numbers Can Guide Drug Discovery Source: ACS Publications URL

Sources

Validation

Mass Spectrometry Validation of (+)-cis-Dioxolane Iodide Metabolites: A Comparative Guide to Targeted vs. High-Resolution Workflows

Executive Summary As a Senior Application Scientist, I frequently encounter the analytical bottleneck of profiling highly polar, quaternary ammonium compounds. (+)-cis-Dioxolane iodide is a potent muscarinic acetylcholin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As a Senior Application Scientist, I frequently encounter the analytical bottleneck of profiling highly polar, quaternary ammonium compounds. (+)-cis-Dioxolane iodide is a potent muscarinic acetylcholine receptor (mAChR) agonist utilized in neuropharmacology to probe cholinergic circuitry[1]. While its pharmacological role in modulating M1/M3 receptors is well-documented[2], its pharmacokinetic fate—specifically its metabolic biotransformation—demands rigorous analytical validation. This guide provides an objective comparison between Targeted LC-MS/MS (Triple Quadrupole) and Untargeted LC-HRMS (Quadrupole Time-of-Flight/Orbitrap) for validating (+)-cis-dioxolane metabolites, complete with self-validating experimental protocols and mechanistic causality.

Pharmacological Context & Analytical Challenges

(+)-cis-Dioxolane iodide (L-(+)-cis-2-methyl-4-trimethylammoniummethyl-1,3-dioxolane iodide) acts as a high-affinity mAChR agonist[3]. The compound is structurally characterized by a dioxolane ring and a permanently charged quaternary ammonium group[4].

The Analytical Challenge: The permanent positive charge renders the molecule extremely hydrophilic. Traditional Reversed-Phase Liquid Chromatography (RPLC) fails to retain the parent drug and its primary metabolites (e.g., N-demethylated and ring-opened species), leading to severe ion suppression in the void volume. Furthermore, distinguishing between isobaric metabolites requires high mass accuracy and predictable fragmentation pathways.

Platform Comparison: LC-MS/MS vs. LC-HRMS

To validate the metabolic profile, laboratories must choose between the absolute sensitivity of a Triple Quadrupole (QQQ) and the structural fidelity of High-Resolution Mass Spectrometry (HRMS).

Table 1: Performance Comparison for (+)-cis-Dioxolane Metabolite Profiling

ParameterTargeted LC-MS/MS (QQQ)Untargeted LC-HRMS (Q-TOF / Orbitrap)Analytical Causality
Primary Utility Absolute quantitation of knownsStructural elucidation of unknownsQQQ maximizes duty cycle for specific transitions; HRMS captures all ions.
Mass Accuracy Nominal (~0.1 Da)Sub-ppm (< 1 ppm)HRMS resolves isobaric interferences crucial for identifying novel ring-cleavages.
Sensitivity (LOD) 0.5 - 1.0 pg/mL10 - 50 pg/mLMRM transitions filter out matrix noise, yielding superior signal-to-noise.
Dynamic Range 4 - 5 logs3 - 4 logsQQQ detectors are optimized for linear quantitative response.
Metabolite ID Requires synthetic standardsDe novo identification possibleHRMS provides exact isotopic patterns and MS/MS spectra for empirical formula generation.

Causality in Experimental Design

Do not simply load these samples onto a standard C18 column. The physicochemical properties of (+)-cis-dioxolane dictate the following mandatory analytical choices:

  • Chromatographic Strategy (HILIC): We employ Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (e.g., zwitterionic) and a highly organic mobile phase. The quaternary amine of (+)-cis-dioxolane partitions into the water-enriched layer on the stationary phase, providing robust retention that is impossible on RPLC.

  • Ionization Strategy (ESI+): Electrospray Ionization in positive mode. Because the parent drug is a pre-formed cation, it does not require protonation to fly in the mass spectrometer. It will appear as [M]+ rather than [M+H]+ . However, its primary N-demethylated metabolite is a tertiary amine and will ionize as [M+H]+ . Recognizing this distinction is critical for setting up precursor mass inclusion lists.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system: it includes internal controls at every step to ensure data integrity and eliminate false positives.

Step 1: In Vitro Microsomal Incubation
  • Preparation: Combine 1 µM (+)-cis-dioxolane iodide with human liver microsomes (HLM, 1 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Add 1 mM NADPH to initiate cytochrome P450-mediated metabolism. Incubate at 37°C.

  • Causality Check (Self-Validation): Run a parallel "minus-NADPH" control. Why? Any peaks appearing in both the +NADPH and -NADPH samples are non-CYP mediated degradation products (e.g., buffer hydrolysis) or matrix impurities, not true phase I metabolites.

  • Termination: Stop the reaction at 0, 15, 30, and 60 minutes by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., deuterated acetylcholine).

Step 2: Sample Preparation (Protein Precipitation)
  • Vortex the terminated mixture for 2 minutes to ensure complete protein aggregation.

  • Centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Transfer the supernatant directly to an autosampler vial.

    • Self-Validation: The resulting supernatant has a high organic content (~75% ACN). This perfectly matches the starting conditions of the HILIC gradient, preventing the severe solvent-mismatch peak distortion (fronting/splitting) that occurs if aqueous samples are injected onto a HILIC column.

Step 3: HILIC-MS Analysis
  • Column: Zwitterionic HILIC column (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid (provides ionic strength to modulate secondary interactions).

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start at 90% B, decrease to 50% B over 10 minutes. (Note: In HILIC, decreasing the organic content increases the elution strength).

Visualizations

Pharmacological Target Pathway

Pathway Agonist (+)-cis-Dioxolane Iodide Receptor M1/M3 Muscarinic Receptor Agonist->Receptor Binds Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 DAG DAG Generation PLC->DAG Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Release PKC PKC Activation DAG->PKC Recruits

M1/M3 mAChR activation by (+)-cis-dioxolane leading to Gq-mediated calcium release.

Mass Spectrometry Validation Workflow

Workflow A In Vitro Metabolism (Liver Microsomes) B Sample Preparation (Protein Precipitation) A->B C HILIC Chromatography (Polar Retention) B->C D LC-MS/MS (QQQ) Targeted Quantitation C->D E LC-HRMS (Q-TOF) Untargeted Profiling C->E F Absolute Quantitation (Known Metabolites) D->F G Structural Elucidation (Novel Metabolites) E->G

Comparative HILIC-MS workflow for targeted quantitation and untargeted metabolite discovery.

References

  • Diamandis Thesis. scholaris.ca.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3g4mh8vih2i96FopksC8t9bzhXJe1luH49ArzmL5Lt-O-ntNGb9krQT75_dBguKMSD3HzkrOmqGWnjiNAmaLDFoUpch8zCTP5imodNgnC22ts-qLmHgocZusb_NcgxruuSF-rh863BQRVCop4Ky3jbu8ZXFwZ4kXAN_VTb2XjhHmJO6bP-tx14u_JMRcbB-0R]
  • Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGC2CLb6-aVjlBALrBgetH4uJoGwAjtk3DfYZKa0VUv82d01PPUIb34ujdCKKCYjRcFl_vGPNrdBW7eMMlEJdiJbKcaD2mF8-rhz6_X5Gue0aozp0Dtb-8GIuSITPJyRQScRlePVMYPFkyfslQ=]
  • (PDF) Table S1 - ResearchGate. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiv37eLGiCRQeHS6V19ocbtFc47YMAq1vpSGYqX790O95-TY4VNgHkAwiBIpOpm9Y5LjLveaTVUQPfBroWgCmZ-YVXryd8oCYw8DHik6XFkFSEjRrsKd1jngCzU2FZTUOeShOi35qWDVe7FNQmheLEQMNlXF_Y]
  • HHS Public Access - CDC Stacks. cdc.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEntF79a0owFh2m7IXYtyG9w8DZI9rwZW6nHtcS85lFyM8Cw7YTehX0RXO4KB41ocFAhaPLdte9x6khG1PneiMaG3VD36n9iZalJqoBfszyh3Ka5drej-38XLkHY_-IAH4LW4elaG_i7wn6fJ9YnW8NZaV]

Sources

Safety & Regulatory Compliance

Safety

Understanding the Compound: A Profile of (+)-cis-Dioxolane Iodide

An In-Depth Guide to the Proper Disposal of (+)-cis-Dioxolane Iodide For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. This...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Proper Disposal of (+)-cis-Dioxolane Iodide

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. This extends beyond the bench to the responsible management of chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (+)-cis-Dioxolane iodide (CAS No. 16709-43-6), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in an understanding of the compound's specific chemical properties and associated hazards.

Before establishing a disposal protocol, we must first understand the subject. (+)-cis-Dioxolane iodide, also known as L-(+)-cis-2-Methyl-4-trimethylammoniummethyl-1,3-dioxolane iodide, is a quaternary ammonium salt.[1][2] Its structure presents a dual-hazard profile that dictates our handling and disposal strategy.

The key structural features relevant to its disposal are:

  • The 1,3-Dioxolane Ring: This heterocyclic acetal group is found in a class of compounds known to be highly flammable and capable of forming explosive peroxides upon prolonged exposure to air.[3][4][5] The ring is also susceptible to cleavage under acidic conditions through hydrolysis.[6]

  • The Iodide Anion (I⁻): While less reactive than elemental iodine (I₂), iodide ions pose a significant environmental risk. They can be oxidized during wastewater treatment processes to form iodinated disinfection byproducts (I-DBPs), which are often more toxic than their chlorinated or brominated counterparts.[7] This makes disposal into sanitary sewer systems unacceptable.[8]

  • Quaternary Ammonium Salt: This functional group generally imparts good water solubility to the molecule.

The combination of these features classifies (+)-cis-Dioxolane iodide as a halogenated organic compound . This classification is paramount for correct waste segregation.

Table 1: Chemical and Hazard Profile
PropertyValue / InformationSource(s)
Chemical Name L-(+)-cis-2-Methyl-4-trimethylammoniummethyl-1,3-dioxolane iodide[1][3]
CAS Number 16709-43-6[1]
Molecular Formula C₈H₁₈INO₂[1]
Primary Hazards Flammability: The dioxolane structure suggests high flammability.[4][5]
Peroxide Formation: Can form explosive peroxides upon storage, especially if anhydrous.[4][5][9]
Eye Irritation: The parent dioxolane is a serious eye irritant.[4]
Environmental Hazard: Iodide is toxic to aquatic life and can form harmful byproducts.[7][8]
Reactivity Reactive with strong oxidizing agents.[4][10] The dioxolane ring is unstable in the presence of strong acids.[6][10]

The Core Disposal Directive: Containment and Segregation

The fundamental principle for disposing of (+)-cis-Dioxolane iodide is that in-lab chemical neutralization is not the recommended primary pathway. While methods exist to neutralize elemental iodine, they are not applicable to the iodide ion present in this compound.[11] Furthermore, inducing hydrolysis of the dioxolane ring with acid would create a more complex and potentially hazardous waste stream.[10]

Therefore, the safest and most compliant approach is strict segregation, secure containment, and transfer to a certified hazardous waste management facility, which will ultimately use high-temperature incineration for destruction.[12]

Step-by-Step Disposal Protocol

This protocol covers the lifecycle of the waste, from its generation at the bench to its final collection.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing:

  • Safety goggles or a face shield.

  • A flame-retardant lab coat.

  • Nitrile gloves (or other chemically resistant gloves).

Step 2: Waste Collection and Segregation

All materials that have come into contact with (+)-cis-Dioxolane iodide must be treated as hazardous waste.

  • Designate a Waste Container: Use a clearly labeled, dedicated container for all (+)-cis-Dioxolane iodide waste. The ideal container is a clean, empty, amber glass bottle with a tightly fitting screw cap to prevent leaks and light exposure.[13][14] Ensure the container is made of a compatible material.[15]

  • Label Correctly: The label must be unambiguous. It should be marked with:

    • The words "HAZARDOUS WASTE"

    • "Halogenated Organic Waste"

    • The full chemical name: "(+)-cis-Dioxolane iodide"

    • An approximate concentration if in solution.

    • Relevant hazard pictograms (e.g., flammable, irritant, environmental hazard).[14]

  • Collect All Waste Streams: This includes:

    • Unused or expired pure compound.

    • Contaminated reaction mixtures and solutions.

    • Solvents used to rinse contaminated glassware.

    • Contaminated solid materials like pipette tips, weighing paper, and gloves. These should be double-bagged and placed in the solid waste stream container designated for halogenated organic compounds.

Step 3: Temporary Storage in the Laboratory
  • Secure the Container: Always keep the waste container tightly capped except when adding waste.[13]

  • Location: Store the container in a designated satellite accumulation area within the laboratory. This area should be a cool, dry, and well-ventilated space.[5]

  • Avoid Incompatibles: Ensure the waste container is stored away from all strong acids, oxidizing agents, heat sources, and open flames.[4][10]

Step 4: Final Disposal and Vendor Collection
  • Do Not Dispose Down the Drain: Under no circumstances should this chemical or its containers be disposed of in the sanitary sewer.[8][16]

  • Arrange for Pickup: Follow your institution's established procedures to have the full waste container collected by a certified hazardous waste disposal service. These vendors are equipped to transport and dispose of the material in compliance with all local and national regulations.

  • Empty Container Disposal: An empty container that held (+)-cis-Dioxolane iodide must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[13] The rinsate must be collected and disposed of as halogenated organic waste. After rinsing, the original labels should be completely defaced, and the container can be disposed of according to institutional guidelines for clean glassware or plastic.[14]

Emergency Procedure: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Secure: Alert personnel in the immediate vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab. Restrict access to the area.[10]

  • Eliminate Ignition Sources: Immediately turn off all nearby hot plates, stir plates, and any other potential sources of ignition.[10] The parent compound, dioxolane, is highly flammable, and this precaution is critical.[5]

  • Absorb the Spill: For liquid spills, cover with a non-combustible absorbent material such as sand, dry lime, or soda ash.[10] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Contain: Carefully sweep or scoop the absorbed material into a designated, sealable container. Label the container as "Spill Debris: (+)-cis-Dioxolane iodide" and manage it as halogenated organic hazardous waste.[15]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste. Ventilate the area to dry.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) officer.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of (+)-cis-Dioxolane iodide waste.

G cluster_0 Waste Generation cluster_1 Containment & Storage A Generation of Waste ((+)-cis-Dioxolane iodide) B Bulk/Concentrated Waste & Contaminated Solutions A->B C Spill & Decontamination Debris A->C D Collect in Designated Halogenated Organic Waste Container B->D C->D E Securely Seal and Label Container (Contents, Date, Hazards) D->E F Store in Cool, Ventilated Satellite Accumulation Area (Away from acids & oxidizers) E->F G Arrange Collection by Certified Hazardous Waste Vendor F->G H Final Disposal via High-Temperature Incineration G->H caption Disposal Workflow for (+)-cis-Dioxolane Iodide

Sources

Handling

A Comprehensive Guide to the Safe Handling of (+)-cis-Dioxolane Iodide: Essential Personal Protective Equipment and Operational Protocols

Understanding the Inherent Risks: A Synthesis of Component Hazards (+)-cis-Dioxolane iodide is a molecule that combines the chemical properties of a dioxolane and an organic iodide. This combination necessitates a cautio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Understanding the Inherent Risks: A Synthesis of Component Hazards

(+)-cis-Dioxolane iodide is a molecule that combines the chemical properties of a dioxolane and an organic iodide. This combination necessitates a cautious and well-informed approach to its handling.

The 1,3-dioxolane moiety is a cyclic ether. Dioxolanes are generally classified as highly flammable liquids that can form explosive peroxides upon exposure to air, especially when concentrated.[1] They are often associated with serious eye irritation and may cause skin irritation.[2] Certain derivatives of dioxolane are also suspected of having reproductive toxicity.[3]

The organic iodide component introduces additional hazards. Organic iodides can be harmful if ingested, inhaled, or absorbed through the skin.[4] They are known to be skin and eye irritants and may cause allergic skin reactions.[5] A significant concern with iodine-containing compounds is their potential to impact the thyroid gland with prolonged or repeated exposure.[5][6]

Therefore, when handling (+)-cis-Dioxolane iodide, we must assume it is a highly flammable liquid, an eye and skin irritant, potentially harmful by inhalation, ingestion, or skin absorption, and may have long-term health effects.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate the identified risks. The selection of PPE should be based on the specific procedure being performed and the potential for exposure.

Step-by-Step Guide to Donning and Doffing PPE

Donning Sequence:

  • Inner Gloves: Begin with a pair of nitrile gloves. This initial layer provides a primary barrier and protects the skin during the doffing process.

  • Lab Coat: A flame-resistant lab coat is mandatory due to the flammability of the dioxolane component. Ensure it is fully buttoned.

  • Chemical Splash Goggles: Wear well-fitting chemical splash goggles that provide a seal around the eyes. Standard safety glasses are insufficient.

  • Face Shield: For procedures with a higher risk of splashes or aerosol generation (e.g., transfers, reactions under pressure), a face shield should be worn in addition to goggles.

  • Outer Gloves: A second pair of gloves, such as butyl rubber or Viton®, should be worn over the inner nitrile gloves. These materials offer enhanced protection against organic solvents.[7] Always check the manufacturer's glove compatibility chart for the specific chemicals in use.

  • Fume Hood Sash: All work with (+)-cis-Dioxolane iodide must be conducted within a certified chemical fume hood. The sash should be kept as low as possible.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: With one gloved hand, grasp the outside of the opposite glove at the wrist and peel it off, turning it inside out. Hold the removed glove in the still-gloved hand. Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove by handling the head strap, avoiding contact with the front surfaces.

  • Lab Coat: Unbutton the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from the body.

  • Inner Gloves: Remove the inner gloves using the same technique as for the outer gloves.

  • Hand Washing: Immediately and thoroughly wash hands with soap and water.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental task.

PPE_Workflow PPE Selection Workflow for (+)-cis-Dioxolane Iodide Handling cluster_0 Task Assessment cluster_1 PPE Configuration cluster_2 Post-Task Start Identify Experimental Task Task_Type Low vs. High Exposure Risk? Start->Task_Type Low_Risk_PPE Standard PPE: - Double Nitrile Gloves - Flame-Resistant Lab Coat - Chemical Splash Goggles - Fume Hood Task_Type->Low_Risk_PPE Low Risk (e.g., weighing small quantities) High_Risk_PPE Enhanced PPE: - Standard PPE PLUS - Butyl/Viton® Outer Gloves - Face Shield - Consider Respiratory Protection* Task_Type->High_Risk_PPE High Risk (e.g., transfers, heating) Doffing Follow Strict Doffing Procedure Low_Risk_PPE->Doffing High_Risk_PPE->Doffing caption *Consult EHS for respirator selection and fit-testing.

Caption: PPE selection based on task-specific risk assessment.

Operational and Disposal Plans

A proactive approach to operational safety and waste management is critical.

Handling and Storage
  • Ventilation: Always handle (+)-cis-Dioxolane iodide in a well-ventilated area, preferably within a chemical fume hood.[8][9]

  • Ignition Sources: Due to its high flammability, eliminate all potential ignition sources, including open flames, hot plates, and static discharge. Use non-sparking tools and grounded equipment.[2][7]

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids. Protect from light and air to minimize peroxide formation.

  • Peroxide Formation: Be aware of the potential for peroxide formation. If the material has been stored for an extended period or exposed to air, it should be tested for peroxides before use, especially before any distillation or concentration steps.[1]

Disposal Plan

Improper disposal can lead to environmental contamination and safety hazards.

Waste StreamDisposal Procedure
Contaminated Solid Waste All contaminated solid waste (gloves, absorbent pads, etc.) must be collected in a designated, labeled hazardous waste container.
Liquid Waste Unused or waste (+)-cis-Dioxolane iodide and solutions containing it should be collected in a separate, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless compatible.
Empty Containers Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Iodine-Specific Precautions Do not dispose of iodine-containing waste down the drain. Iodine compounds can be toxic to aquatic life.[5] Do not mix with bleach, as this can generate toxic fumes.

Emergency Procedures

Preparedness is key to mitigating the consequences of an accident.

Spills
  • Evacuate: Immediately evacuate all non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbent material using non-sparking tools and place it in a sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]

Emergency Response Workflow

Emergency_Response Emergency Response Workflow Incident Incident Occurs (Spill or Exposure) Assess_Safety Assess Immediate Danger (Fire, Large Spill) Incident->Assess_Safety Exposure Personal Exposure? Incident->Exposure Evacuate Evacuate Area & Activate Alarm Assess_Safety->Evacuate Yes Small_Spill Small, Controllable Spill? Assess_Safety->Small_Spill No Report Report Incident to EHS Evacuate->Report Small_Spill->Evacuate No Spill_Cleanup Contain and Clean Spill (Using appropriate PPE & materials) Small_Spill->Spill_Cleanup Yes First_Aid Administer First Aid (Flush Skin/Eyes, Move to Fresh Air) Exposure->First_Aid Yes Medical_Attention Seek Immediate Medical Attention First_Aid->Medical_Attention Medical_Attention->Report Spill_Cleanup->Report caption Follow institutional emergency procedures.

Caption: Decision-making process for emergency situations.

Conclusion

The handling of (+)-cis-Dioxolane iodide requires a comprehensive understanding of the hazards associated with both the dioxolane and organic iodide functionalities. By adhering to the stringent PPE protocols, operational plans, and emergency procedures outlined in this guide, researchers can significantly mitigate the risks and ensure a safe laboratory environment. Always prioritize safety and consult with your institution's EHS department for any questions or concerns.

References

  • Reactions from Intravenous Organic Iodide Compounds: Pretesting and Prophylaxis.
  • Safety Data Sheet for Iodine. (Source: KANTO CHEMICAL CO., INC.) [URL not available]
  • 1,3-DIOXOLANE FOR SYNTHESIS Safety Data Sheet. (Source: Loba Chemie) [URL not available]
  • 1,3-Dioxolane Safety Data Sheet. (Source: Santa Cruz Biotechnology) [URL not available]
  • SAFETY DATA SHEET for 1,3-Dioxolane. (Source: Thermo Fisher Scientific) [URL: https://www.thermofisher.com/order/catalog/product/A42897?SID=srch-srp-A42897]
  • SAFETY DATA SHEET for 4-Methyl-1,3-dioxolane. (Source: TCI Chemicals) [URL: https://www.tcichemicals.com/IN/en/p/M0916]
  • Hazardous Substance Fact Sheet for Dioxolane. (Source: New Jersey Department of Health) [URL: https://nj.gov/health/eoh/rtkweb/documents/fs/0759.pdf]
  • SAFETY DATA SHEET for 1,3-Dioxolane. (Source: Sigma-Aldrich) [URL: https://www.sigmaaldrich.com/US/en/sds/sial/271020]
  • SAFETY DATA SHEET for 4-Methyl-1,3-dioxane. (Source: Fisher Scientific) [URL not available]
  • SAFETY DATA SHEET for 1,3-Dioxolane, anhydrous. (Source: Fisher Scientific) [URL: https://www.fishersci.com/msds?productName=ACR431560010]
  • Toxicological Profile for Iodine. (Source: Agency for Toxic Substances and Disease Registry, National Center for Biotechnology Information) [URL: https://www.ncbi.nlm.nih.gov/books/NBK222291/]
  • Safety data sheet for 2-Methyl-1,3-dioxolane. (Source: Not specified) [URL not available]
  • Iodine | I2 | CID 807. (Source: PubChem, National Institutes of Health) [URL: https://pubchem.ncbi.nlm.nih.gov/compound/807]
  • 2-(Trifluoromethyl)dioxolane Safety Data Sheet. (Source: SynQuest Labs) [URL: https://www.synquestlabs.com/sites/default/files/sds/2103-3-03.pdf]
  • THE INTERACTION OF IODINE WITH ORGANIC MATERIAL IN CONTAINMENT. (Source: International Atomic Energy Agency) [URL: https://inis.iaea.org/collection/NCLCollectionStore/_Public/29/042/29042296.pdf]
  • SAFETY DATA SHEET for 4-Methyl-1,3-dioxolane. (Source: Tokyo Chemical Industry) [URL: https://www.tcichemicals.com/KR/en/sds/M0916_KR_KO.pdf]
  • SAFETY DATA SHEET for Iodine. (Source: Fisher Scientific) [URL: https://www.fishersci.com/msds?productName=AC201380050]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+)-cis-Dioxolane iodide
Reactant of Route 2
Reactant of Route 2
(+)-cis-Dioxolane iodide
© Copyright 2026 BenchChem. All Rights Reserved.